Product packaging for 4-Methyl-4-nonanol(Cat. No.:CAS No. 23418-38-4)

4-Methyl-4-nonanol

Cat. No.: B1265793
CAS No.: 23418-38-4
M. Wt: 158.28 g/mol
InChI Key: GDCOAKPWVJCNGI-UHFFFAOYSA-N
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Description

4-Methyl-4-nonanol is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103159. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B1265793 4-Methyl-4-nonanol CAS No. 23418-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylnonan-4-ol
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InChI

InChI=1S/C10H22O/c1-4-6-7-9-10(3,11)8-5-2/h11H,4-9H2,1-3H3
Source PubChem
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InChI Key

GDCOAKPWVJCNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H22O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101017019
Record name 4-Methylnonan-4-ol
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Molecular Weight

158.28 g/mol
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CAS No.

23418-38-4
Record name 4-Methyl-4-nonanol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-nonanol: Chemical Structure, Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-nonanol is a tertiary alcohol with significant interest in various fields of chemical research and development. Its specific structure, featuring a hydroxyl group on a quaternary carbon, imparts unique chemical and physical properties that are of interest in the synthesis of novel organic molecules and in the study of structure-activity relationships. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.

Chemical Structure and Identification

This compound is a saturated aliphatic alcohol. The structure consists of a nonane (B91170) backbone with a methyl and a hydroxyl group both attached to the fourth carbon atom.

  • IUPAC Name: 4-methylnonan-4-ol[1]

  • Chemical Formula: C₁₀H₂₂O[1][2]

  • CAS Registry Number: 23418-38-4[1][2]

  • Synonyms: 4-Methyl-4-hydroxynonane, n-Pentyl methyl n-propyl carbinol[3]

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that many of the available physical property data are computed rather than experimentally determined.

PropertyValueSource
Molecular Weight 158.28 g/mol [1]
Appearance Colorless to pale yellow clear liquid (estimated)[4]
Boiling Point 206.00 to 207.00 °C @ 760.00 mm Hg (estimated for 4-methyl-5-nonanol)[4]
Density 0.828 g/mL (for 4-methyl-1-nonanol)[5]
Solubility Soluble in alcohol; sparingly soluble in water (175.4 mg/L @ 25 °C, estimated for 4-methyl-5-nonanol)[4]
Refractive Index 1.436 (for 4-methyl-1-nonanol)[5]
XLogP3-AA 3.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 6[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, this can be achieved by reacting 2-hexanone (B1666271) with propylmagnesium bromide or by reacting 4-nonanone (B1580890) with methylmagnesium bromide. The following protocol details the synthesis using 2-hexanone and propylmagnesium bromide.

Reaction Scheme:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Acidic Workup 2-Hexanone 2-Hexanone Intermediate_Alkoxide Intermediate_Alkoxide 2-Hexanone->Intermediate_Alkoxide + Propylmagnesium Bromide in dry diethyl ether This compound This compound Intermediate_Alkoxide->this compound + H3O+

Caption: Synthesis of this compound via Grignard Reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • 1-Bromopropane (B46711)

  • 2-Hexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • Preparation of the Grignard Reagent (Propylmagnesium Bromide):

    • All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

    • In a dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopropane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Hexanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 2-hexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-hexanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure.

Characterization of this compound

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy Protocol:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-10 ppm

  • Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The integration of the peaks will correspond to the number of protons. The hydroxyl proton will appear as a broad singlet, which can be confirmed by a D₂O exchange experiment (the peak will disappear).

¹³C NMR Spectroscopy Protocol:

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 512-1024

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-220 ppm

  • Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the ten unique carbon atoms in the molecule. The quaternary carbon attached to the hydroxyl group will appear in the 70-80 ppm region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption will be from the hydroxyl group.

Sample Preparation:

  • A neat liquid sample can be analyzed by placing a drop of the purified alcohol between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

FTIR Spectroscopy Protocol:

  • Instrument: An FTIR spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

  • Expected Absorptions:

    • A strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

    • Strong C-H stretching absorptions in the region of 3000-2850 cm⁻¹.

    • A C-O stretching absorption in the fingerprint region, typically around 1150-1050 cm⁻¹.

GC-MS is used to determine the purity of the synthesized compound and to confirm its molecular weight and fragmentation pattern.

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

GC-MS Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Expected Results: The gas chromatogram should show a single major peak, indicating the purity of the sample. The mass spectrum of this peak will show the molecular ion peak (M⁺) at m/z 158, although it may be weak or absent for tertiary alcohols. Characteristic fragment ions will be observed due to the cleavage of bonds adjacent to the oxygen atom.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2-Hexanone, 1-Bromopropane, Mg) grignard Grignard Reaction start->grignard workup Acidic Workup grignard->workup purification Purification (Fractional Distillation) workup->purification product Purified this compound purification->product Yields nmr NMR Spectroscopy (¹H, ¹³C, DEPT) product->nmr ftir FTIR Spectroscopy product->ftir gcms GC-MS Analysis product->gcms final Final Characterized Product nmr->final Structure Confirmation ftir->final Functional Group ID gcms->final Purity & MW Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazards: May cause skin and eye irritation.[1] May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive overview of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols for its synthesis via the Grignard reaction and its characterization using modern spectroscopic techniques (NMR, FTIR, and GC-MS) offer a practical framework for its preparation and analysis. The summarized physicochemical properties and safety information further contribute to a complete understanding of this tertiary alcohol. This guide serves as a valuable resource for those interested in utilizing this compound in their research and development endeavors.

References

An In-depth Technical Guide to 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-4-nonanol, a tertiary alcohol with potential applications in various fields of chemical research and development. This document details its chemical identity, physicochemical properties, a proposed synthetic protocol, and an analytical methodology.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and communication in a research setting.

  • IUPAC Name : 4-methylnonan-4-ol[1][2]

  • Synonyms : A variety of synonyms are used to refer to this compound, including this compound, 4-Nonanol, 4-methyl-, and n-Pentyl methyl n-propyl carbinol.[1][3][4]

  • CAS Registry Number : 23418-38-4[1][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental procedures and understanding the compound's behavior.

PropertyValueReference
Molecular FormulaC₁₀H₂₂O[3]
Molecular Weight158.28 g/mol [2][3]
IUPAC Standard InChIInChI=1S/C10H22O/c1-4-6-7-9-10(3,11)8-5-2/h11H,4-9H2,1-3H3
IUPAC Standard InChIKeyGDCOAKPWVJCNGI-UHFFFAOYSA-N
SMILESCCCCCC(C)(O)CCC[4]
Topological Polar Surface Area20.23 Ų[5]
XLogP3-AA (Predicted)3.4[2]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count1[5]
Rotatable Bond Count6[5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

This protocol describes a general procedure for the synthesis of this compound by the reaction of a Grignard reagent with a ketone. The Grignard reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of alcohols.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromobutane (B133212)

  • Anhydrous diethyl ether

  • 2-Hexanone (B1666271)

  • 1 M Hydrochloric acid (aqueous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be thoroughly dried to exclude moisture.

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

    • Slowly add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Ketone:

    • Dissolve 2-hexanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the 2-hexanone solution to the stirred Grignard reagent. This reaction is exothermic.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M aqueous hydrochloric acid to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The crude this compound can be purified by fractional distillation under reduced pressure.

This hypothetical protocol is based on standard methods for the analysis of volatile organic compounds and can be adapted for the quantification and identification of this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is suitable for the separation of alcohols.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a known concentration.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • If analyzing complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Synthesis_Workflow cluster_reagents Starting Materials 1-Bromobutane 1-Bromobutane Grignard Reagent Formation Grignard Reagent Formation 1-Bromobutane->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation 2-Hexanone 2-Hexanone Reaction with Ketone Reaction with Ketone 2-Hexanone->Reaction with Ketone Grignard Reagent Formation->Reaction with Ketone Work-up and Extraction Work-up and Extraction Reaction with Ketone->Work-up and Extraction Purification Purification Work-up and Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound via Grignard reaction.

While this compound itself is not prominently featured in known biological signaling pathways, it belongs to a class of compounds (tertiary alcohols) that can have diverse biological activities. Further research is warranted to explore its potential pharmacological or toxicological profile. The methodologies and data presented in this guide provide a solid foundation for researchers to undertake such investigations.

References

What is the CAS number for 4-Methyl-4-nonanol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and safety considerations. The information is tailored for researchers, scientists, and professionals in drug development. Notably, there is a significant lack of published data regarding the biological activity or potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a tertiary alcohol. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 23418-38-4[1][2][3]
Molecular Formula C₁₀H₂₂O[1][2][3]
Molecular Weight 158.28 g/mol [1][3]
IUPAC Name 4-methylnonan-4-ol[1]
Synonyms n-Pentyl methyl n-propyl carbinol[3]
Appearance Colorless to pale yellow clear liquid (estimated)
Solubility Soluble in alcohol; sparingly soluble in water.

Synthesis of this compound

The most common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[4][5] This involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, one viable pathway is the reaction of 2-nonanone (B1664094) with methylmagnesium bromide.

Representative Experimental Protocol: Grignard Synthesis

Disclaimer: This is a representative protocol based on established chemical principles for Grignard reactions and should be adapted and optimized as necessary. All procedures should be carried out by trained personnel in a suitable laboratory environment.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Bromomethane (B36050) (or a solution of methylmagnesium bromide in a suitable solvent)

  • 2-Nonanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of bromomethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining bromomethane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (methylmagnesium bromide).

  • Reaction with 2-Nonanone:

    • Dissolve 2-nonanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Slowly add the 2-nonanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up and Purification A Bromomethane + Mg B Methylmagnesium Bromide (Grignard Reagent) A->B in Anhydrous Ether D Alkoxide Intermediate B->D C 2-Nonanone C->D F This compound (Crude Product) D->F Protonation E Protonation (aq. NH4Cl) G Purification (Distillation) F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Biological Activity and Relevance in Drug Development

A thorough review of scientific literature and chemical databases reveals a lack of information on the biological activity of this compound. There are no published studies that describe its interaction with biological systems, its mechanism of action, or any potential signaling pathways it might modulate. Consequently, its application in drug development is not documented. For professionals in this field, it is important to note that this compound is currently a chemical of interest for its physical and chemical properties rather than for any known pharmacological effects.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place.

References

An In-depth Technical Guide to 4-Methyl-4-nonanol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of the tertiary alcohol, 4-Methyl-4-nonanol. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its use in a research setting. While not a conventional pharmaceutical agent, this document explores the potential relevance of this compound in drug development, drawing parallels with the known biological activities of long-chain and tertiary alcohols, such as antimicrobial and membrane-disrupting effects. This guide serves as a foundational resource for scientists interested in the unique characteristics and potential applications of this long-chain tertiary alcohol.

Introduction

This compound (CAS No. 23418-38-4) is a ten-carbon tertiary alcohol.[1] Its structure, featuring a hydroxyl group attached to a quaternary carbon, imparts specific chemical properties, such as resistance to oxidation.[2][3] While its primary documented application lies in the field of agriculture as an insect pheromone, its molecular architecture as a long-chain tertiary alcohol suggests potential for broader biological and pharmaceutical investigation.[2][3]

This guide aims to consolidate the available technical data on this compound, providing researchers with a reliable reference for its physical and chemical characteristics. Furthermore, it outlines detailed experimental methodologies for its synthesis and analysis and discusses its potential, though currently speculative, applications in the realm of drug discovery and development.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₂₂O[4]
Molecular Weight 158.28 g/mol [4]
CAS Number 23418-38-4[5]
Appearance Colorless to pale yellow clear liquid (estimated)[6]
Boiling Point 206.00 to 207.00 °C @ 760.00 mm Hg (for 4-Methyl-5-nonanol)[6]
Melting Point Not available
Density 0.82800 to 0.83400 @ 25.00 °C (for 4-Methyl-5-nonanol)[6]
Solubility Soluble in alcohol; water solubility estimated at 175.4 mg/L @ 25 °C (for 4-Methyl-5-nonanol)[6]
Refractive Index 1.43400 to 1.44100 @ 20.00 °C (for 4-Methyl-5-nonanol)[6]
Flash Point 186.00 °F (85.56 °C) (for 4-Methyl-5-nonanol)[6]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. In this proposed protocol, this compound is synthesized by reacting pentan-2-one with n-butylmagnesium bromide.

Workflow for the Synthesis of this compound

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Isolation cluster_purification Purification A n-Butyl bromide + Mg turnings in dry ether B n-Butylmagnesium bromide (Grignard Reagent) A->B Reflux D Reaction Mixture B->D C Pentan-2-one in dry ether C->D Slow addition at 0°C E Aqueous NH4Cl quench D->E F Extraction with ether E->F G Drying over Na2SO4 F->G H Solvent removal G->H I Crude this compound H->I J Distillation under reduced pressure I->J K Pure this compound J->K

Caption: Synthesis of this compound via Grignard Reaction.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Dry diethyl ether

  • n-Butyl bromide

  • Pentan-2-one

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. Add a small amount of a solution of n-butyl bromide in dry diethyl ether from the dropping funnel. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of pentan-2-one in dry diethyl ether dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Continue adding the ammonium chloride solution until the magnesium salts are dissolved.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts and wash with brine. Dry the ether solution over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by distillation under reduced pressure.[7][8]

Analytical Protocols

¹H NMR Analysis Workflow

G A Dissolve 5-25 mg of this compound in 0.6-0.7 mL of CDCl3 B Add TMS as internal standard A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum C->D E Process data (phasing, baseline correction, integration) D->E G A Place a drop of neat this compound on a KBr plate B Place a second KBr plate on top to form a thin film A->B C Mount in the spectrometer B->C D Acquire FT-IR spectrum C->D E Analyze characteristic peaks D->E G A Dilute sample in a volatile solvent (e.g., hexane) B Inject into GC-MS A->B C Separate on a non-polar capillary column B->C D Detect by mass spectrometry (EI mode) C->D E Analyze retention time and mass spectrum D->E G A This compound C Intercalation of Alcohol into Membrane A->C B Bacterial Cell Membrane (Lipid Bilayer) B->C D Increased Membrane Fluidity and Permeability C->D E Leakage of Intracellular Components D->E F Cell Death E->F

References

Spectroscopic Profile of 4-Methyl-4-nonanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 4-Methyl-4-nonanol (CAS No. 23418-38-4). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~1.4 - 1.2m-CH₂- groups of propyl and pentyl chains
~1.1s-OH
~1.05s-CH₃ (at C4)
~0.9tterminal -CH₃ groups of propyl and pentyl chains

Note: Predicted data based on typical chemical shifts for similar aliphatic alcohols. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~72C4 (quaternary carbon)
~45-CH₂- adjacent to C4 (propyl)
~43-CH₂- adjacent to C4 (pentyl)
~32-CH₂- (pentyl)
~26-CH₂- (pentyl)
~23-CH₃ (at C4)
~17-CH₂- (propyl)
~14terminal -CH₃ (propyl and pentyl)

Note: Predicted data based on typical chemical shifts for similar aliphatic alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained for a neat sample using a capillary cell.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
2959StrongC-H stretch (aliphatic)
2932StrongC-H stretch (aliphatic)
2873StrongC-H stretch (aliphatic)
1466MediumC-H bend (methylene)
1378MediumC-H bend (methyl)
1153MediumC-O stretch (tertiary alcohol)
904MediumO-H bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: Major Mass Spectral Fragments for this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment Assignment
115100[M - C₃H₇]⁺ (Loss of propyl group)
7395[C₄H₉O]⁺
5580[C₄H₇]⁺
4375[C₃H₇]⁺
10160[M - C₄H₉]⁺ (Loss of butyl from pentyl)
8750[M - C₅H₁₁]⁺ (Loss of pentyl group)

Experimental Protocols

The following are generalized experimental protocols representative of the techniques used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-25 mg of liquid this compound is accurately weighed and transferred into a clean, dry NMR tube.

  • Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) is added to the NMR tube to dissolve the sample.

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

  • The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

  • The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

  • For ¹H NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR, a higher sample concentration or a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Standard acquisition parameters for a 300-500 MHz spectrometer are utilized, including appropriate pulse sequences and relaxation delays.

FT-IR Spectroscopy Protocol

Sample Preparation:

  • For a neat liquid sample, a single drop of this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • A second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the two plates.

  • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the neat liquid is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • The prepared sample is placed in the spectrometer's sample compartment.

  • The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

Instrumentation and Data Acquisition:

  • A small volume (typically 1 µL) of the prepared sample solution is injected into the gas chromatograph.

  • The GC is equipped with a capillary column suitable for the separation of volatile organic compounds.

  • The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.

  • The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.

  • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of, for example, 40-400 amu.

  • The resulting data is processed to identify the compound based on its retention time and mass spectrum, which is compared to a spectral library (e.g., NIST).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Prep_IR Prepare Neat Liquid Film/ATR Sample->Prep_IR IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Absorption Bands) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (m/z, Fragmentation) Acq_MS->Analysis_MS Interpretation Structural Elucidation & Compound Identification Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4-methyl-4-nonanol, a tertiary alcohol with potential applications in various fields of chemical research and development. The document details the core synthetic strategies, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale synthesis.

Overview of Synthetic Strategies

The synthesis of this compound, a tertiary alcohol, is most effectively achieved through the nucleophilic addition of an organometallic reagent to a suitable ketone. The two principal and most versatile methods involve the use of Grignard reagents and organolithium reagents. These approaches allow for the direct formation of the carbon-carbon bond at the quaternary center. A secondary approach involves the reduction of a precursor ketone, 4-methyl-4-nonanone, although the synthesis of this specific ketone is less direct than the organometallic addition routes to the alcohol.

The primary retrosynthetic disconnections for this compound via organometallic routes are illustrated below:

  • Route A: Disconnection of the methyl group, suggesting the reaction of a methyl-based organometallic reagent with 4-nonanone (B1580890).

  • Route B: Disconnection of a propyl group, pointing to the reaction of a propyl-based organometallic reagent with 2-hexanone (B1666271).

  • Route C: Disconnection of a pentyl (amyl) group, indicating the reaction of a pentyl-based organometallic reagent with 2-butanone.

Synthesis via Grignard Reagents

The Grignard reaction is a robust and widely utilized method for the formation of carbon-carbon bonds and the synthesis of alcohols.[1] The general principle involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone or aldehyde.[1] For the synthesis of the tertiary alcohol this compound, a ketone is the required electrophile.[1]

Synthesis Pathways

Three logical Grignard-based pathways for the synthesis of this compound are:

  • Pathway 1: Methylmagnesium Halide and 4-Nonanone

    • This pathway involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 4-nonanone.

  • Pathway 2: n-Propylmagnesium Halide and 2-Hexanone

    • Here, a propyl Grignard reagent, like n-propylmagnesium bromide (CH₃CH₂CH₂MgBr), is reacted with 2-hexanone.

  • Pathway 3: n-Pentylmagnesium Halide and 2-Butanone

    • This approach utilizes a pentyl Grignard reagent, such as n-pentylmagnesium bromide (CH₃(CH₂)₄MgBr), and 2-butanone.

The following diagram illustrates these three Grignard synthesis pathways.

G MeMgBr Methylmagnesium bromide Intermediate1 Alkoxide Intermediate MeMgBr->Intermediate1 + Diethyl Ether Nonanone4 4-Nonanone Nonanone4->Intermediate1 + Diethyl Ether Product This compound Intermediate1->Product + H₃O⁺ workup Intermediate2 Alkoxide Intermediate PrMgBr n-Propylmagnesium bromide PrMgBr->Intermediate2 + Diethyl Ether Hexanone2 2-Hexanone Hexanone2->Intermediate2 + Diethyl Ether Intermediate2->Product Intermediate3 Alkoxide Intermediate PeMgBr n-Pentylmagnesium bromide PeMgBr->Intermediate3 + Diethyl Ether Butanone2 2-Butanone Butanone2->Intermediate3 + Diethyl Ether Intermediate3->Product

Diagram 1: Grignard Synthesis Pathways to this compound
Quantitative Data

ParameterPathway 1 (Analogous)Pathway 2 (Analogous)Pathway 3 (Analogous)
Starting Ketone 4-Nonanone2-Hexanone2-Butanone
Grignard Reagent Methylmagnesium bromiden-Propylmagnesium bromiden-Pentylmagnesium bromide
Typical Solvent Anhydrous Diethyl EtherAnhydrous Diethyl EtherAnhydrous Diethyl Ether
Reaction Time 1-3 hours1-3 hours1-3 hours
Typical Yield 60-90% (estimated)60-90% (estimated)60-90% (estimated)
Experimental Protocol (General)

The following is a general protocol for the synthesis of a tertiary alcohol via a Grignard reaction, which can be adapted for any of the pathways described above.

Materials:

  • Magnesium turnings (1.2 eq.)

  • Alkyl bromide (1.1 eq.)

  • Ketone (1.0 eq.)

  • Anhydrous diethyl ether

  • 1 M Sulfuric acid or saturated aqueous ammonium (B1175870) chloride

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (optional, for initiation)

Procedure:

  • Apparatus Setup: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven or by flame-drying under an inert atmosphere. The apparatus is assembled and fitted with drying tubes to protect the reaction from atmospheric moisture.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A small portion of the alkyl bromide dissolved in anhydrous diethyl ether is added. The reaction may be initiated by gentle warming or the addition of a small iodine crystal. Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining alkyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

  • Addition of Ketone: The Grignard reagent solution is cooled in an ice bath. The ketone, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

  • Work-up and Isolation: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M sulfuric acid or saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product can be purified by distillation under reduced pressure.

The following diagram outlines the general experimental workflow for a Grignard synthesis.

G Start Dry Glassware (Inert Atmosphere) Grignard_Prep Prepare Grignard Reagent: Mg + Alkyl Halide in Ether Start->Grignard_Prep Ketone_Add Add Ketone Solution Dropwise at 0°C Grignard_Prep->Ketone_Add Stir Stir at Room Temperature Ketone_Add->Stir Quench Quench with aq. Acid (e.g., H₂SO₄ or NH₄Cl) Stir->Quench Extract Extract with Ether Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Purify Purify by Distillation Evaporate->Purify Product Pure this compound Purify->Product

Diagram 2: Experimental Workflow for Grignard Synthesis

Synthesis via Organolithium Reagents

Organolithium reagents are generally more reactive than their Grignard counterparts and serve as excellent nucleophiles for the synthesis of alcohols from ketones.[3] The synthesis of 4-methyl-5-nonanol (B104968), a constitutional isomer of the target molecule, has been reported via the reaction of 2-methyl-1-pentanal with n-butyllithium, albeit with a modest yield of 67%.[4] A similar strategy can be employed for this compound.

Synthesis Pathway

The most direct organolithium pathway to this compound involves the reaction of methyllithium (B1224462) with 4-nonanone.

  • Pathway 4: Methyllithium and 4-Nonanone

    • Methyllithium (CH₃Li) is a potent nucleophile that will readily add to the carbonyl of 4-nonanone to form the corresponding lithium alkoxide, which is then protonated during work-up.

The diagram below illustrates this synthetic pathway.

G MeLi Methyllithium Intermediate Lithium Alkoxide Intermediate MeLi->Intermediate + Anhydrous Ether/THF Nonanone4 4-Nonanone Nonanone4->Intermediate + Anhydrous Ether/THF Product This compound Intermediate->Product + H₃O⁺ workup

Diagram 3: Organolithium Synthesis of this compound
Quantitative Data

ParameterPathway 4 (Analogous)
Starting Ketone 4-Nonanone
Organolithium Reagent Methyllithium
Typical Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature -78 °C to 0 °C
Reaction Time 1-2 hours
Typical Yield ~67% (based on isomer synthesis)[4]
Experimental Protocol (General)

Materials:

  • 4-Nonanone (1.0 eq.)

  • Methyllithium solution in diethyl ether (1.1 eq.)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen) is used.

  • Reaction: The 4-nonanone is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C using a dry ice/acetone bath. The methyllithium solution is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Synthesis of Ketone Precursors

The availability of the ketone starting materials is crucial for the successful synthesis of this compound.

  • 4-Nonanone: This ketone can be synthesized via several methods, including the oxidation of 4-nonanol (B1584833) or the reaction of an organometallic reagent with a carboxylic acid derivative.

  • 2-Hexanone: A common preparation involves the mercury(II)-catalyzed hydration of 1-hexyne (B1330390). This method has been reported to produce 2-hexanone in 78.8% yield.[2] An alternative is the Wacker-type oxidation of 1-hexene.[5]

  • 2-Butanone (Methyl Ethyl Ketone - MEK): This is a common industrial solvent and is readily available commercially.

Conclusion

The synthesis of this compound is most practically achieved through the addition of organometallic reagents to ketones. Both Grignard and organolithium pathways offer viable and high-yielding routes. The choice of pathway may depend on the availability and cost of the starting materials. The provided protocols, based on well-established procedures for the synthesis of tertiary alcohols, offer a solid foundation for the laboratory preparation of this compound. Careful attention to anhydrous conditions is paramount for the success of these reactions.

References

The Uncharted Territory of a Niche Molecular Class: A Technical Guide to the Natural Occurrence of Tertiary Nonanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of tertiary nonanol derivatives. While the natural world is a rich source of diverse chemical structures, tertiary nonanols represent a relatively underexplored class of compounds. This document summarizes the existing, albeit limited, knowledge of their natural sources, presents detailed experimental protocols for their analysis and bioactivity assessment, and explores the biological activities and potential signaling pathways of structurally related compounds to provide a framework for future research. The scarcity of quantitative data and specific biological studies on these exact molecules underscores the nascent stage of this research area and highlights significant opportunities for novel discoveries.

Identified Naturally Occurring Tertiary Nonanol Derivatives

Direct evidence for the natural occurrence of tertiary nonanol derivatives is sparse. However, a few isomers have been identified in specific natural contexts.

Table 1: Known Naturally Occurring Tertiary Nonanol Derivatives and Their Sources

Compound NameStructureNatural Source(s)
3-Methyl-3-octanolCH₃(CH₂)₄C(OH)(CH₃)CH₂CH₃Identified as a volatile compound from the fungus Antrodia camphorata and as a flavor component in roast beef.[1]
4,7-Dimethyl-4-octanol(CH₃)₂CHCH₂CH₂C(OH)(CH₃)CH₂CH₂CH₃Reported as a minor constituent in the absolute of thyme (Thymus spp.).

Methodologies for Investigation

The study of naturally occurring tertiary nonanols requires a combination of sophisticated analytical techniques for their isolation and identification, followed by a suite of in vitro assays to determine their biological activities.

Extraction and Analysis of Volatile Tertiary Alcohols

The volatile nature of tertiary nonanols makes them amenable to analysis by gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (SPME).

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Fungal Volatiles

This protocol is a generalized procedure for the analysis of volatile compounds, including tertiary alcohols, from fungal cultures.

  • Sample Preparation:

    • Aseptically place a small agar (B569324) plug of an actively growing fungal culture (e.g., Antrodia camphorata) into a 20 mL headspace vial containing a suitable sterile growth medium (e.g., Potato Dextrose Agar).

    • Seal the vial with a PTFE/silicone septum.

    • Incubate the vial at a controlled temperature (e.g., 25°C) for a period sufficient for fungal growth and production of volatile compounds (e.g., 7-14 days).

  • HS-SPME Procedure:

    • Pre-condition the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) according to the manufacturer's instructions.

    • Place the incubated vial in a heating block or water bath set to a specific extraction temperature (e.g., 50-60°C).

    • Manually or automatically insert the SPME fiber through the septum into the headspace above the fungal culture.

    • Expose the fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) to allow for the adsorption of volatile analytes.

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the heated injection port of the GC-MS system.

    • Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a specified time (e.g., 5 minutes) in splitless mode.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Use a temperature program to elute the compounds, for example: start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate.

    • The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV), scanning a mass range of m/z 40-500.

  • Compound Identification:

    • Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

HS-SPME-GC-MS Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis FungalCulture Fungal Culture in Vial Incubation Incubation FungalCulture->Incubation Growth & VOC Production SPME_Fiber SPME Fiber Exposure (Headspace) Incubation->SPME_Fiber Adsorption of Volatiles Desorption Thermal Desorption in GC Inlet SPME_Fiber->Desorption GC_MS GC-MS System Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis Data Analysis & Compound ID Detection->DataAnalysis

Figure 1: Workflow for the analysis of fungal volatile compounds using HS-SPME-GC-MS.

Biological Activity Assays

To evaluate the potential therapeutic applications of tertiary nonanol derivatives, a range of in vitro biological assays can be employed. The following are generalized protocols for key assays.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture:

    • Seed a human cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 3-methyl-3-octanol) in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow CellSeeding Seed Cells in 96-well Plate Incubation1 Incubate for 24h (Attachment) CellSeeding->Incubation1 Treatment Treat with Tertiary Nonanol (Varying Concentrations) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h (Formazan Formation) MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability & IC50 Absorbance->Analysis

Figure 2: General workflow of the MTT cytotoxicity assay.

Table 2: Summary of Key In Vitro Biological Activity Assays

AssayPrincipleEndpoint Measured
Antimicrobial
Broth MicrodilutionSerial dilution of the compound in liquid growth medium inoculated with bacteria.Minimum Inhibitory Concentration (MIC) - lowest concentration with no visible growth.
Disk DiffusionCompound-impregnated disk on an agar plate inoculated with bacteria.Zone of inhibition diameter around the disk.
Antioxidant
DPPH Radical ScavengingReduction of the stable DPPH radical by an antioxidant compound.Decrease in absorbance, indicating radical scavenging capacity (IC₅₀).
ABTS Radical Cation ScavengingReduction of the pre-formed ABTS radical cation by an antioxidant.Decrease in absorbance, indicating radical scavenging capacity (IC₅₀).
Anti-inflammatory
Inhibition of NO ProductionMeasurement of nitric oxide (NO) production in LPS-stimulated macrophages.Reduction in nitrite (B80452) concentration in the culture medium.
Cytokine Release Assay (ELISA)Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.Reduction in cytokine levels.

Biological Activities and Potential Signaling Pathways

Due to the lack of specific studies on tertiary nonanol derivatives, their biological activities are largely inferred from studies on other short-chain aliphatic alcohols and structurally similar terpenoids.

Antimicrobial Activity

Aliphatic alcohols are known to exert antimicrobial effects primarily through the disruption of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane fluidity and permeability. This can lead to the leakage of intracellular components and ultimately, cell death. The antimicrobial activity is often correlated with the hydrophobicity of the alcohol.

Anti-inflammatory Activity

Many terpenoids, which are structurally diverse natural products, have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the modulation of inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6.[2][3] Some terpenoids have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[2] Given that some naturally occurring tertiary alcohols are terpenoids, it is plausible that they could exert anti-inflammatory effects through similar mechanisms.

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Inflammation Induces Terpenoid Terpenoid (e.g., Tertiary Alcohol) Terpenoid->IKK Inhibits

Figure 3: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by anti-inflammatory terpenoids.

Cytotoxicity

Short-chain alcohols can induce cytotoxicity through various mechanisms, including the disruption of intracellular signaling, alterations in the cellular redox state, and increased production of reactive oxygen species.[4] Their ability to interfere with membrane structure and function can compromise cell integrity and lead to cell death.[5] The evaluation of the cytotoxic potential of novel tertiary nonanol derivatives against cancer cell lines is a critical step in assessing their therapeutic potential.

Conclusion and Future Directions

The study of naturally occurring tertiary nonanol derivatives is in its infancy. While a few examples have been identified, there is a significant lack of information regarding their abundance, biological activities, and mechanisms of action. This guide provides a foundational framework for researchers entering this field by outlining established methodologies for their investigation and by drawing parallels with structurally related compounds.

Future research should focus on:

  • Systematic Screening: Broader screening of natural sources, particularly fungi and aromatic plants, for the presence of novel tertiary nonanol derivatives.

  • Quantitative Analysis: Development of validated analytical methods for the quantification of these compounds in their natural matrices.

  • Isolation and Bioactivity Testing: Isolation of these compounds in sufficient quantities for comprehensive in vitro and in vivo biological activity testing.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their therapeutic potential.

The exploration of this niche chemical space holds promise for the discovery of new bioactive molecules with potential applications in the pharmaceutical, flavor, and fragrance industries.

References

Molecular weight and formula of 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a tertiary alcohol with potential applications in various fields of chemical research. The document details its molecular characteristics, physical data, and outlines established methodologies for its synthesis and analysis. While the biological activity of this specific isomer is not extensively documented, this guide also explores the known roles of related isomers as insect pheromones and discusses the general principles of insect olfactory signaling as a potential framework for future investigation.

Chemical and Physical Properties

This compound is a ten-carbon tertiary alcohol. Its core chemical and physical characteristics are summarized below, providing essential data for experimental design and application.[1][2]

PropertyValueReference
Molecular Formula C₁₀H₂₂O[1][2]
Molecular Weight 158.28 g/mol [1][2]
CAS Number 23418-38-4[2]
Appearance Colorless Liquid (estimated)
Boiling Point 213.4 °C (estimated)
Melting Point -1.53 °C (estimated)
Density 0.8260 g/cm³ (estimated)
Refractive Index 1.4330 (estimated)
IUPAC Name 4-methylnonan-4-ol[1]
Synonyms n-Pentyl methyl n-propyl carbinol[2]

Synthesis Protocol: Grignard Reaction

The synthesis of tertiary alcohols such as this compound is commonly achieved through a Grignard reaction.[3][4] This method involves the nucleophilic addition of a Grignard reagent to a ketone. Two potential pathways for the synthesis of this compound are outlined below.

Pathway A: Reaction of methylmagnesium bromide with 4-nonanone. Pathway B: Reaction of butylmagnesium bromide with 2-pentanone.

Below is a detailed experimental protocol based on the Grignard synthesis of a structurally similar tertiary alcohol, which can be adapted for this compound.[5]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Alkyl halide (e.g., bromomethane (B36050) for Pathway A or 1-bromobutane (B133212) for Pathway B)

  • Ketone (4-nonanone for Pathway A or 2-pentanone for Pathway B)

  • 1 M Sulfuric acid

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be scrupulously dry.[5][6]

    • Place magnesium turnings in the flask.

    • Add a solution of the appropriate alkyl halide in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the alkyl halide solution to the magnesium turnings to initiate the reaction. The reaction may require gentle warming.[5]

    • Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.[5]

    • After the addition is complete, continue stirring until the magnesium has mostly reacted.[5]

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the corresponding ketone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred, cooled Grignard reagent.[5]

    • After the addition is complete, allow the mixture to stir at room temperature.[5]

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M sulfuric acid.[5]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by fractional distillation under reduced pressure.

G Synthesis of this compound via Grignard Reaction cluster_pathway_a Pathway A cluster_pathway_b Pathway B Methyl Bromide Methyl Bromide Methylmagnesium Bromide Methylmagnesium Bromide Methyl Bromide->Methylmagnesium Bromide + Mg, Ether 4-Nonanone 4-Nonanone 4-Methyl-4-nonanol_A This compound 4-Nonanone->4-Methyl-4-nonanol_A Methylmagnesium Bromide->4-Methyl-4-nonanol_A + 4-Nonanone Butyl Bromide Butyl Bromide Butylmagnesium Bromide Butylmagnesium Bromide Butyl Bromide->Butylmagnesium Bromide + Mg, Ether 2-Pentanone 2-Pentanone 4-Methyl-4-nonanol_B This compound 2-Pentanone->4-Methyl-4-nonanol_B Butylmagnesium Bromide->4-Methyl-4-nonanol_B + 2-Pentanone

Caption: Alternative Grignard reaction pathways for the synthesis of this compound.

Analytical Protocols

Accurate characterization of this compound is crucial for quality control and research purposes. The following are standard analytical techniques that can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Sample Preparation:

  • Liquid Samples: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). For complex matrices, a liquid-liquid extraction may be necessary.

  • Derivatization: For improved chromatographic performance and detection, derivatization to form a trimethylsilyl (B98337) (TMS) ether can be performed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is particularly useful for polar compounds like alcohols.

Instrumentation and Parameters (General):

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable for the analysis of alcohols.

  • Injector: Split/splitless injector, with an injection temperature of ~250 °C.

  • Oven Program: A temperature gradient program, for example, starting at 40 °C and ramping up to 250 °C, can be optimized for separation.

  • MS Detector: Electron ionization (EI) at 70 eV is standard. The mass spectrum of tertiary alcohols may show a weak or absent molecular ion peak, with characteristic fragmentation patterns including the loss of water ([M-18]) and alkyl groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Expected Spectra:

  • ¹H NMR: The spectrum will show characteristic signals for the different proton environments in the molecule. The hydroxyl proton will appear as a singlet, and its chemical shift can vary with concentration and temperature. The methyl and methylene (B1212753) protons will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The spectrum will show distinct signals for each of the ten carbon atoms in the molecule, providing confirmation of the carbon skeleton.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-established in the scientific literature, related isomers are known to function as insect pheromones. For instance, 4-methyl-5-nonanol (B104968) is a component of the aggregation pheromone of the red palm weevil and the sugarcane weevil.[8][9] Additionally, (4R)-(+)-4-methyl-1-nonanol has been identified as a female-produced sex pheromone of the yellow mealworm beetle, Tenebrio molitor.[10]

These compounds exert their effects by interacting with specific olfactory receptors in insects. The general mechanism of insect olfaction involves the detection of volatile chemical cues by olfactory sensory neurons (OSNs) located in the insect's antennae and maxillary palps.

The binding of a pheromone molecule to an odorant receptor (OR) on the surface of an OSN can trigger a signaling cascade, leading to the opening of ion channels and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as attraction to a mate or a food source.

G Generalized Insect Olfactory Signaling Pathway Pheromone Pheromone Odorant_Binding_Protein Odorant Binding Protein (OBP) Pheromone->Odorant_Binding_Protein Binding Odorant_Receptor Odorant Receptor (OR) Odorant_Binding_Protein->Odorant_Receptor Transport Ion_Channel Ion Channel Opening Odorant_Receptor->Ion_Channel Activation Action_Potential Action Potential Generation Ion_Channel->Action_Potential Brain Brain Action_Potential->Brain Signal Transmission Behavioral_Response Behavioral_Response Brain->Behavioral_Response Processing

Caption: A potential olfactory signaling pathway in insects for pheromone detection.

Conclusion

This compound is a tertiary alcohol with well-defined chemical and physical properties. Standard organic synthesis techniques, such as the Grignard reaction, provide a reliable means for its preparation. Its analysis can be effectively performed using modern analytical methods like GC-MS and NMR spectroscopy. While its specific biological role remains an area for further investigation, the established pheromonal activity of its isomers suggests that this compound could be a valuable compound for research in chemical ecology and the development of novel pest management strategies. This guide provides a solid foundation of technical information to support such future research endeavors.

References

An In-depth Technical Guide to the Structural Isomers of Methylnonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnonanol (C₁₀H₂₂O) represents a diverse group of saturated monohydric alcohols with a ten-carbon backbone. The structural variations within this group, arising from the different positions of the methyl group and the hydroxyl moiety on the nonane (B91170) chain, lead to a multitude of isomers. Each of these isomers possesses unique physicochemical properties that can influence their biological activity, toxicity, and potential applications in drug development and other scientific fields. This technical guide provides a comprehensive overview of the structural isomers of methylnonanol, their systematic classification, physicochemical properties, characteristic spectroscopic features, and general methodologies for their synthesis and separation.

Structural Isomers of Methylnonanol

The structural isomers of methylnonanol can be systematically categorized based on the position of the methyl group on the nonane chain and the location of the hydroxyl group. This leads to a large number of possible primary, secondary, and tertiary alcohols.

A systematic approach to identifying all structural isomers involves considering all possible nonane backbones (n-nonane, various methyl-octanes, ethyl-heptanes, etc.) and then placing a hydroxyl group on each unique carbon position. For the scope of this guide, we will focus on isomers derived from a single methyl-substituted nonane chain.

The isomers can be broadly classified as:

  • Primary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom (-CH₂OH).

  • Secondary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms (>CHOH).

  • Tertiary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (≡COH).

Below is a representative, though not exhaustive, list of possible methylnonanol isomers to illustrate the diversity.

Table 1: Representative Structural Isomers of Methylnonanol

IUPAC NameClassification
2-Methylnonan-1-olPrimary
3-Methylnonan-1-olPrimary
4-Methylnonan-1-olPrimary
5-Methylnonan-1-olPrimary
6-Methylnonan-1-olPrimary
7-Methylnonan-1-olPrimary
8-Methylnonan-1-olPrimary
2-Methylnonan-2-olTertiary
3-Methylnonan-3-olTertiary
4-Methylnonan-4-olTertiary
5-Methylnonan-5-olTertiary
2-Methylnonan-3-olSecondary
5-Methylnonan-3-olSecondary
7-Methylnonan-4-olSecondary

This table provides a selection of isomers to demonstrate the naming and classification. A complete enumeration would be extensive.

Physicochemical Properties

The structural differences among the isomers of methylnonanol significantly impact their physical and chemical properties. These properties are crucial for predicting their behavior in various systems, including biological membranes and solvent environments. Due to the limited availability of experimental data for all isomers, predicted values from computational models are often utilized.

Table 2: Physicochemical Properties of Selected Methylnonanol Isomers

IsomerBoiling Point (°C)Density (g/cm³)Refractive Index
2-Methylnonan-1-ol 213.40.8261.434
2-Methylnonan-2-ol 201.30.8281.434
3-Methylnonan-1-ol 214-215 (Predicted)0.828 (Predicted)1.436 (Predicted)
4-Methylnonan-1-ol 213-215 (Predicted)0.8281.436
5-Methylnonan-5-ol 198-200 (Predicted)0.825 (Predicted)1.433 (Predicted)
7-Methylnonan-1-ol 213.40.8281.436
8-Methylnonan-1-ol 2220.84-

Note: Some values are experimental while others are predicted and should be considered as estimates.[1][2][3][4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of methylnonanol isomers. The following sections outline the expected characteristic features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the hydroxyl functional group.

  • O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.

  • C-O Stretch: The position of the C-O stretching vibration can help differentiate between primary, secondary, and tertiary alcohols:

    • Primary alcohols: ~1050 cm⁻¹

    • Secondary alcohols: ~1100 cm⁻¹

    • Tertiary alcohols: ~1150 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of each proton.

  • ¹H NMR:

    • -OH Proton: The chemical shift of the hydroxyl proton is variable (typically 1-5 ppm) and often appears as a broad singlet. Its position is dependent on concentration, solvent, and temperature.

    • Protons on the Hydroxyl-Bearing Carbon (α-protons):

      • Primary alcohols (-CH₂OH): A triplet around 3.6 ppm.

      • Secondary alcohols (>CHOH): A multiplet around 3.5-4.0 ppm.

    • Methyl Group Protons: The chemical shift of the methyl group protons will vary depending on their position relative to the hydroxyl group.

  • ¹³C NMR:

    • Carbon Bearing the Hydroxyl Group (α-carbon): The chemical shift of this carbon is significantly deshielded and appears in the range of 50-80 ppm.

    • Methyl Carbon: The chemical shift of the methyl carbon will depend on its location on the nonane chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can aid in their identification.

  • Molecular Ion Peak (M⁺): The molecular ion peak for alcohols is often weak or absent, especially for tertiary alcohols.

  • Alpha-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. This results in the formation of a stable oxonium ion. The masses of the resulting fragments can help determine the position of the hydroxyl group and the branching of the alkyl chain.

  • Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.

Experimental Protocols

Synthesis of Methylnonanol Isomers

The synthesis of specific methylnonanol isomers can be achieved through various established organic chemistry reactions. The choice of method depends on whether a primary, secondary, or tertiary alcohol is desired.

1. Synthesis of Primary Alcohols (e.g., 2-Methylnonan-1-ol)

  • Method: Hydroboration-oxidation of an alkene.

  • Protocol:

    • Alkene Synthesis: Start with an appropriate alkyl halide (e.g., 1-bromo-2-methylnonane) and perform an elimination reaction using a strong, non-nucleophilic base like potassium tert-butoxide to yield 2-methylnon-1-ene.

    • Hydroboration: React 2-methylnon-1-ene with borane-tetrahydrofuran (B86392) complex (BH₃-THF) in THF. The boron adds to the less substituted carbon of the double bond.

    • Oxidation: Treat the resulting organoborane with hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) to replace the boron with a hydroxyl group, yielding 2-methylnonan-1-ol.

    • Purification: The product can be purified by fractional distillation under reduced pressure.

2. Synthesis of Secondary Alcohols (e.g., 5-Methylnonan-3-ol)

  • Method: Grignard reaction with an aldehyde.

  • Protocol:

    • Grignard Reagent Preparation: React an appropriate alkyl halide (e.g., 1-bromobutane) with magnesium turnings in anhydrous diethyl ether to form butylmagnesium bromide.

    • Reaction with Aldehyde: Add a solution of the appropriate aldehyde (e.g., 2-methylpentanal) in anhydrous diethyl ether to the Grignard reagent at 0 °C.

    • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract the product with diethyl ether.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or fractional distillation.

3. Synthesis of Tertiary Alcohols (e.g., 2-Methylnonan-2-ol)

  • Method: Grignard reaction with a ketone.

  • Protocol:

    • Grignard Reagent Preparation: Prepare a Grignard reagent from an appropriate alkyl halide (e.g., 1-bromoheptane) and magnesium in anhydrous diethyl ether.

    • Reaction with Ketone: Add acetone (B3395972) to the Grignard reagent at 0 °C.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Purification: Dry the organic layer, remove the solvent, and purify the resulting tertiary alcohol by fractional distillation.

Separation of Methylnonanol Isomers

The separation of a mixture of methylnonanol isomers can be challenging due to their similar boiling points and polarities.

1. Fractional Distillation

  • Principle: This technique separates compounds based on differences in their boiling points. While isomers of methylnonanol may have close boiling points, careful fractional distillation using a column with a high number of theoretical plates can achieve separation, especially for isomers with more significant structural differences (e.g., primary vs. tertiary).

2. Preparative Gas Chromatography (Prep-GC)

  • Principle: This is a highly effective method for separating volatile compounds with high purity. The mixture is vaporized and passed through a column where components are separated based on their interaction with the stationary phase. The separated components can then be collected.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Principle: For less volatile isomers or for the separation of enantiomers, preparative HPLC is a powerful technique.

    • Normal-Phase HPLC: Can separate isomers based on polarity using a polar stationary phase and a non-polar mobile phase.

    • Reverse-Phase HPLC: Uses a non-polar stationary phase and a polar mobile phase to separate based on hydrophobicity.

    • Chiral HPLC: For the separation of enantiomers, a chiral stationary phase is used to selectively interact with one enantiomer more strongly than the other.

Visualizations

Isomer Classification

G Methylnonanol Methylnonanol Isomers (C10H22O) Primary Primary Alcohols (-CH2OH) Methylnonanol->Primary Secondary Secondary Alcohols (>CHOH) Methylnonanol->Secondary Tertiary Tertiary Alcohols (≡COH) Methylnonanol->Tertiary

Caption: Classification of Methylnonanol Isomers.

General Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification StartingMaterials Starting Materials (e.g., Alkene, Aldehyde, Ketone) Reaction Chemical Reaction (e.g., Hydroboration, Grignard) StartingMaterials->Reaction Reagents CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (e.g., Distillation, Chromatography) CrudeProduct->Purification PureIsomer Pure Methylnonanol Isomer Purification->PureIsomer

Caption: General Experimental Workflow for Synthesis.

Logical Relationship for Isomer Identification

G Unknown Unknown Alcohol (C10H22O) MS Mass Spectrometry (Determine Molecular Weight, Fragmentation Pattern) Unknown->MS IR IR Spectroscopy (Identify -OH group, Determine Alcohol Class) Unknown->IR NMR NMR Spectroscopy (¹H and ¹³C) (Determine Carbon Skeleton and Connectivity) Unknown->NMR Structure Elucidated Structure of Methylnonanol Isomer MS->Structure IR->Structure NMR->Structure

Caption: Spectroscopic Identification of Isomers.

Conclusion

The structural isomers of methylnonanol represent a vast chemical space with a wide range of physicochemical properties. Understanding these differences is paramount for their potential application in various scientific disciplines, particularly in drug development where subtle structural changes can lead to significant differences in biological activity. This guide provides a foundational understanding of the classification, properties, and analytical methodologies associated with methylnonanol isomers, serving as a valuable resource for researchers in this field. Further experimental investigation is warranted to fully characterize the properties and potential of each individual isomer.

References

The Genesis of Branched-Chain Alcohols: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and history of branched-chain alcohols in chemistry has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the key milestones, pioneering scientists, and seminal experimental protocols that have shaped our understanding of these vital chemical compounds.

From their initial isolation from the byproducts of fermentation to the development of sophisticated synthetic methodologies, branched-chain alcohols have played a pivotal role in the advancement of organic chemistry and its industrial applications. This guide traces this historical journey, offering a granular look at the evolution of analytical and synthetic techniques.

Introduction: The Significance of a Branch

Branched-chain alcohols, characterized by a hydroxyl (-OH) group attached to a non-linear carbon skeleton, exhibit unique physical and chemical properties compared to their straight-chain isomers. These properties, including lower boiling points and altered solubility, have made them invaluable as solvents, intermediates in chemical synthesis, and more recently, as advanced biofuels. This guide delves into the foundational discoveries that first brought these molecules to the forefront of chemical science.

A Historical Odyssey: From Fusel Oil to Fine Chemicals

The story of branched-chain alcohols begins with the investigation of "fusel oil," a complex mixture of higher alcohols produced as a byproduct of alcoholic fermentation.

The Mid-19th Century: Isobutanol Emerges

In 1852, the French chemist Charles Adolphe Wurtz first isolated a novel butylic alcohol from fusel oil through fractional distillation. This alcohol, which he identified as having a boiling point of around 108°C, was later to be known as isobutanol.[1] The exact structure of this new alcohol remained a puzzle for over a decade. It was not until 1867 that Emil Erlenmeyer and, independently, Vladimir Markovnikov elucidated its branched structure by demonstrating that its oxidation yielded isobutyric acid.[1]

Late 19th and Early 20th Centuries: Unraveling the Amyl Alcohols and the Dawn of Synthetic Methods

The late 19th century saw continued efforts to separate and identify the various components of fusel oil, leading to the discovery of several isomeric amyl alcohols (C5 alcohols). Isoamyl alcohol (3-methyl-1-butanol) was identified as a major constituent.

A significant leap in the production of branched-chain alcohols came with the advent of synthetic organic chemistry. Key developments include:

  • The Guerbet Reaction (1899): Marcel Guerbet discovered that primary alcohols could be converted into their β-alkylated dimer alcohols at high temperatures in the presence of a catalyst.[2][3][4][5][6] This reaction provided a direct route to higher, branched-chain alcohols from simpler starting materials.

  • The Grignard Reaction (1900): Victor Grignard's development of organomagnesium halides, now known as Grignard reagents, revolutionized organic synthesis.[7][8][9][10][11] This powerful tool allowed for the formation of carbon-carbon bonds, providing a versatile method for the synthesis of secondary and tertiary branched-chain alcohols from aldehydes and ketones.[12][13][14][15][16]

  • The Oxo Process (Hydroformylation): Developed in the mid-20th century, the oxo process involves the reaction of alkenes with carbon monoxide and hydrogen to produce aldehydes. These aldehydes can then be hydrogenated to form alcohols. The hydroformylation of propylene, for instance, is a major industrial route to isobutanol.

Quantitative Data on Key Branched-Chain Alcohols

For ease of comparison, the physical properties of several common branched-chain alcohols are summarized in the table below.

Common NameIUPAC NameChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
Isobutanol2-Methylpropan-1-ol(CH₃)₂CHCH₂OH74.12108-1080.8021.396
sec-ButanolButan-2-olCH₃CH(OH)CH₂CH₃74.1299.5-1150.8081.397
tert-Butanol2-Methylpropan-2-ol(CH₃)₃COH74.1282.425.70.789 (at 26°C)1.387
Amyl Alcohol (Active)2-Methylbutan-1-olCH₃CH₂CH(CH₃)CH₂OH88.15128<-700.8191.410
Isoamyl Alcohol3-Methylbutan-1-ol(CH₃)₂CHCH₂CH₂OH88.15131.2-117.20.8091.406
3-Methyl-2-butanol3-Methylbutan-2-ol(CH₃)₂CHCH(OH)CH₃88.15112-0.8181.409
tert-Amyl Alcohol2-Methylbutan-2-olCH₃CH₂C(CH₃)₂OH88.15102-120.8051.405

Seminal Experimental Protocols

To provide a practical understanding of the historical techniques, this section details the methodologies for key experiments.

Isolation of Isobutanol from Fusel Oil by Fractional Distillation (A Representative Historical Protocol)

Objective: To separate isobutanol from the complex mixture of fusel oil based on differences in boiling points.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., a Vigreux column)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or water bath

Procedure:

  • The crude fusel oil is placed in the distillation flask.

  • The apparatus is assembled for fractional distillation, ensuring all joints are secure.

  • The distillation flask is gently heated. The vapor, enriched in the more volatile components, rises through the fractionating column.

  • The temperature at the top of the column is monitored closely. The fraction distilling at a constant temperature is collected in the receiving flask.

  • Fractions are collected at different temperature ranges. The fraction collected around 108°C corresponds to isobutanol.

  • The collected fraction can be further purified by redistillation.

Synthesis of a Tertiary Branched-Chain Alcohol via the Grignard Reaction: Synthesis of 2-Methyl-2-butanol (B152257)

Objective: To synthesize 2-methyl-2-butanol from acetone (B3395972) and ethyl magnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Acetone (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure: Part A: Preparation of the Grignard Reagent (Ethyl magnesium bromide)

  • A three-necked flask containing magnesium turnings and a stir bar is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous diethyl ether is added to the flask to cover the magnesium.

  • A solution of ethyl bromide in anhydrous diethyl ether is placed in the dropping funnel. A small amount is added to the magnesium to initiate the reaction, which is indicated by the formation of bubbles and a cloudy appearance.

  • The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetone and Workup

  • The Grignard reagent solution is cooled in an ice bath.

  • A solution of anhydrous acetone in diethyl ether is added dropwise from the dropping funnel with vigorous stirring. An exothermic reaction occurs, and a white precipitate of the magnesium alkoxide salt forms.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

  • The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath. This hydrolyzes the magnesium alkoxide to the alcohol and dissolves the magnesium salts.

  • The mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation to yield the crude 2-methyl-2-butanol.

  • The product can be further purified by distillation.[16][17][18][19]

Visualizing Key Pathways and Processes

To illustrate the logical flow of key synthetic and biosynthetic pathways, the following diagrams are provided in the DOT language for Graphviz.

Biosynthesis of Isobutanol

This pathway illustrates the metabolic engineering approach to produce isobutanol in microorganisms like E. coli.

Isobutanol_Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate alsS (Acetolactate synthase) alpha_keto_beta_dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate alpha_Acetolactate->alpha_keto_beta_dihydroxy_isovalerate ilvC (Acetohydroxy acid isomeroreductase) alpha_Ketoisovalerate α-Ketoisovalerate alpha_keto_beta_dihydroxy_isovalerate->alpha_Ketoisovalerate ilvD (Dihydroxyacid dehydratase) Isobutyraldehyde Isobutyraldehyde alpha_Ketoisovalerate->Isobutyraldehyde kivd (Ketoacid decarboxylase) Isobutanol Isobutanol Isobutyraldehyde->Isobutanol adh (Alcohol dehydrogenase)

Caption: Engineered biosynthetic pathway for isobutanol production.

Grignard Synthesis of a Tertiary Branched-Chain Alcohol

This diagram outlines the workflow for the synthesis of a tertiary alcohol using a Grignard reagent and a ketone.

Grignard_Synthesis cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup Alkyl_Halide Alkyl Halide (R-X) Grignard_Reagent Grignard Reagent (R-Mg-X) Alkyl_Halide->Grignard_Reagent Mg_metal Magnesium (Mg) Mg_metal->Grignard_Reagent Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Reagent Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Attack Ketone Ketone (R'-CO-R'') Ketone->Alkoxide_Intermediate Tertiary_Alcohol Tertiary Alcohol (R-C(OH)R'R'') Alkoxide_Intermediate->Tertiary_Alcohol Protonation Aqueous_Acid Aqueous Acid (e.g., H₃O⁺) Aqueous_Acid->Tertiary_Alcohol

Caption: Workflow for the synthesis of a tertiary alcohol via the Grignard reaction.

The Oxo Process (Hydroformylation) for Isobutanol Production

This diagram illustrates the industrial hydroformylation process for producing isobutanol from propylene.

Oxo_Process Propylene Propylene Hydroformylation_Reactor Hydroformylation Reactor Propylene->Hydroformylation_Reactor Syngas Syngas (CO + H₂) Syngas->Hydroformylation_Reactor Catalyst Cobalt or Rhodium Catalyst Catalyst->Hydroformylation_Reactor Aldehyde_Mixture Mixture of n-butyraldehyde and Isobutyraldehyde Hydroformylation_Reactor->Aldehyde_Mixture Separation Distillation Aldehyde_Mixture->Separation Isobutyraldehyde Isobutyraldehyde Separation->Isobutyraldehyde n_Butyraldehyde n-Butyraldehyde Separation->n_Butyraldehyde Hydrogenation Hydrogenation (H₂) Isobutyraldehyde->Hydrogenation Isobutanol Isobutanol Hydrogenation->Isobutanol

Caption: Industrial production of isobutanol via the Oxo process.

Conclusion: A Continuing Legacy

The discovery and development of synthetic routes to branched-chain alcohols represent a significant chapter in the history of chemistry. From the early, painstaking fractionations of natural products to the highly optimized industrial processes of today, the journey of these molecules reflects the broader evolution of chemical science. The foundational work of pioneers like Wurtz, Erlenmeyer, Guerbet, and Grignard laid the groundwork for a field that continues to innovate, with modern research focusing on sustainable, bio-based production methods and novel applications in materials science and renewable energy. This technical guide serves as a testament to their enduring legacy and a resource for the next generation of scientists and innovators in the field.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of 4-Methyl-4-nonanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a tertiary alcohol that may be present as a volatile organic compound in various matrices, including pharmaceutical preparations, food and beverage products, and environmental samples. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for sample preparation and instrumental analysis. This application note includes detailed experimental procedures, expected quantitative data, and visual workflows to ensure accurate and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1] This method is particularly well-suited for the analysis of volatile and semi-volatile compounds such as this compound. The compound's volatility allows for its efficient separation in the gas phase, while mass spectrometry provides characteristic fragmentation patterns that enable definitive identification and quantification. Accurate determination of this compound is crucial for quality control, impurity profiling, and characterization of flavor and aroma profiles in various industrial applications.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueReference
IUPAC Name 4-Methylnonan-4-ol[2][3]
Molecular Formula C₁₀H₂₂O[2][3]
Molecular Weight 158.28 g/mol [2][3]
CAS Number 23418-38-4[2][3]

Experimental Protocols

This section details the recommended procedures for sample preparation and GC-MS analysis. The choice of sample preparation may vary depending on the sample matrix. Headspace analysis is generally preferred for volatile compounds in liquid or solid matrices to minimize matrix effects.[4][5][6]

Protocol 1: Static Headspace (HS) Sample Preparation

This protocol is ideal for the rapid and solvent-free analysis of this compound in liquid samples such as beverages, biological fluids, or reaction mixtures.

  • Sample Aliquoting: Transfer 5 mL of the liquid sample into a 20 mL glass headspace vial.

  • Matrix Modification (Salting Out): Add approximately 1.5 g of anhydrous sodium chloride (NaCl) to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile organic compounds into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

  • Incubation and Equilibration: Place the vial in the headspace autosampler tray. Incubate the sample at 80°C for 20 minutes to allow for the equilibration of this compound between the sample and the headspace gas.

  • Injection: Following equilibration, a heated, gas-tight syringe on the autosampler will automatically inject a specific volume of the headspace gas (typically 1 mL) into the GC injector.

Protocol 2: GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These conditions are based on established methods for C10 alcohols and other volatile compounds and should provide good chromatographic resolution and sensitivity.[7]

ParameterSetting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250°C
Injection Volume 1 mL (from Headspace)
Injection Mode Splitless
Carrier Gas Helium (99.999% purity)
Flow Rate 1.2 mL/min (Constant Flow)
Oven Temperature Program Initial: 60°C, hold for 2 minutesRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 3 minutes
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-300) for identificationSelected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate based on the specified GC conditions and should be confirmed experimentally using a certified reference standard. The mass spectral data is derived from the NIST Mass Spectrometry Data Center.[2]

ParameterValue
Estimated Retention Time ~9.5 - 10.5 minutes
Quantification Ion (SIM) m/z 101
Qualifier Ion 1 (SIM) m/z 73
Qualifier Ion 2 (SIM) m/z 55
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Mass Spectral Data

The mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (M⁺ at m/z 158), which is common for tertiary alcohols due to the instability of the molecular ion. The fragmentation is dominated by alpha-cleavage.

m/zRelative Intensity (%)Proposed Fragment
4365[C₃H₇]⁺
5580[C₄H₇]⁺
7395[C₄H₉O]⁺
101100[C₆H₁₃O]⁺
12920[M - C₂H₅]⁺

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation (Headspace) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 5 mL Liquid Sample Add_Salt Add 1.5g NaCl Sample->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate at 80°C for 20 min Seal->Incubate Injection Headspace Injection (1 mL) Incubate->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (SIM Mode) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

Fragmentation_Pathway Proposed EI Fragmentation of this compound cluster_frags cluster_radicals M [C₁₀H₂₂O]⁺˙ (this compound) m/z 158 (not observed) F101 [C₆H₁₃O]⁺ m/z 101 (Base Peak) M->F101 α-cleavage (- C₄H₉•) F73 [C₄H₉O]⁺ m/z 73 M->F73 α-cleavage (- C₆H₁₃•) R_butyl Butyl Radical (C₄H₉•) R_hexyl Hexyl Radical (C₆H₁₃•)

References

Application Note: Protocol for Using 4-Methyl-4-nonanol as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-4-nonanol is a tertiary alcohol that can be utilized as a chemical standard in various analytical applications, particularly in gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Its properties make it suitable for use as an internal standard for the quantification of structurally similar analytes in complex matrices. This document provides a detailed protocol for the preparation and use of this compound as a chemical standard for quantitative analysis.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its proper handling and application as a chemical standard.

PropertyValueReference
Molecular Formula C₁₀H₂₂O[1][2]
Molecular Weight 158.28 g/mol [1][2]
CAS Number 23418-38-4[1][2]
Appearance Liquid
Boiling Point Not specified
Solubility Soluble in organic solvents (e.g., methanol (B129727), ethanol, dichloromethane)

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative results. The following protocol outlines the steps for preparing stock and working standard solutions of this compound.

Materials:

  • This compound (high purity, >98%)

  • Methanol (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the compound in methanol.

    • Bring the flask to volume with methanol and mix thoroughly.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.

    • The concentration range of the working standards should bracket the expected concentration of the analyte in the samples.

Example Dilution Series for Calibration Curve:

Standard LevelConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)
111010
255010
31010010
42525010
55050010
6100100010
Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the selective and sensitive quantification of analytes using this compound as an internal standard.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 60°C (hold 2 min) Ramp: 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Sample Preparation (with Internal Standard):

  • To 1 mL of the sample, add a known amount of this compound internal standard solution (e.g., to a final concentration of 10 µg/mL).

  • Vortex the sample to ensure homogeneity.

  • Inject 1 µL of the prepared sample into the GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is a robust and widely used alternative for quantitative analysis.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent

GC-FID Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Program Initial: 80°C (hold 1 min) Ramp: 15°C/min to 240°C (hold 10 min)
Detector Temperature 280°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

Sample Preparation (with Internal Standard):

  • Follow the same procedure as for the GC-MS sample preparation.

Method Validation and Data Presentation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table of Expected Method Performance Characteristics:

ParameterAcceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998
Precision (%RSD) ≤ 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Limit of Detection Signal-to-Noise ≥ 3Analyte dependent
Limit of Quantitation Signal-to-Noise ≥ 10Analyte dependent

Workflow Visualization

The following diagram illustrates the general workflow for using an internal standard in quantitative analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Analyte Analyte Solution Calibration_Standards Calibration Standards (Analyte + IS) Analyte->Calibration_Standards IS_Stock Internal Standard (this compound) Stock Solution IS_Stock->Calibration_Standards Sample_Prep Sample Preparation (Sample + IS) IS_Stock->Sample_Prep GC_Analysis GC-MS or GC-FID Analysis Calibration_Standards->GC_Analysis Sample_Prep->GC_Analysis Data_Acquisition Data Acquisition (Peak Areas) GC_Analysis->Data_Acquisition Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This application note provides a comprehensive protocol for the use of this compound as a chemical standard in GC-based quantitative analysis. Adherence to these methodologies for standard preparation, instrumental analysis, and method validation will contribute to the generation of accurate and reproducible scientific data.

References

Application Notes and Protocols for 4-Methyl-4-nonanol in Semiochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no documented applications of 4-Methyl-4-nonanol as a semiochemical for insect attraction, repulsion, or any other behavior-modifying activity. Searches for its use in pheromone blends, field trials, or electrophysiological studies have not yielded any relevant results. Commercial suppliers of this chemical do not list any applications in pest management or chemical ecology.

Given the user's interest in this specific chemical structure for semiochemical research, it is highly probable that there may be a confusion with its well-researched structural isomer, 4-Methyl-5-nonanol . This compound is a significant and widely studied aggregation pheromone, particularly for various species of weevils.

Therefore, the following application notes, protocols, and data are provided for 4-Methyl-5-nonanol , a compound of high relevance and proven efficacy in semiochemical research and integrated pest management (IPM).

Application Notes: 4-Methyl-5-nonanol as an Aggregation Pheromone

Introduction:

4-Methyl-5-nonanol, also known as ferrugineol, is a male-produced aggregation pheromone identified in several species of weevils, most notably the Red Palm Weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees.[1][2] Unlike sex pheromones, which typically attract only one sex, aggregation pheromones attract both males and females, making them highly effective for mass trapping and population monitoring.[1][3] The activity of 4-Methyl-5-nonanol is often synergized by the presence of a related ketone, 4-methyl-5-nonanone, and kairomones from host plants, such as volatiles from fermenting sugarcane, dates, or coconut tissue.[1][4]

Mechanism of Action:

At the molecular level, 4-Methyl-5-nonanol interacts with specific olfactory receptors located on the antennae of target insects.[5] This binding event triggers a signaling cascade that results in neuronal activation, leading to a behavioral response, namely upwind flight towards the pheromone source.[5] This targeted attraction allows for the effective luring of weevils to traps for monitoring or removal.[4]

Applications in Pest Management:

  • Population Monitoring: Pheromone-baited traps are a primary tool for the early detection of weevil infestations and for monitoring population dynamics over time. This information is critical for making timely and informed pest management decisions.[4][5]

  • Mass Trapping: Deploying a high density of pheromone traps can significantly reduce local weevil populations by capturing a large number of adults. This method is a cornerstone of many IPM programs for the Red Palm Weevil.[3]

  • "Attract-and-Kill" Strategies: This approach combines the pheromone lure with an insecticide. Weevils are attracted to a device or bait station where they come into contact with a lethal dose of a pesticide, preventing the need for broad-spectrum insecticide sprays.

Quantitative Data on Field Efficacy

The following table summarizes key quantitative data from field studies on the effectiveness of 4-Methyl-5-nonanol in trapping the Red Palm Weevil (Rhynchophorus ferrugineus).

Lure CompositionRelease Rate (mg/day)Mean Weevil Catch (weevils/trap/day)Sex Ratio (Male:Female)Study Duration (days)Reference
Synthetic Ferrugineol (4-Methyl-5-nonanol)0.38 ± 0.080.23 ± 0.04Not Specified60[1]
Ferrugineol + Coconut Bark Steam DistillateNot Specified0.25 ± 0.12Not Specified15[1]
Control (no lure)N/A0.00N/A60[1]

Experimental Protocols

Protocol 1: Field Trapping of Red Palm Weevil

Objective: To monitor or mass trap Rhynchophorus ferrugineus using pheromone-baited traps.

Materials:

  • Commercial pheromone lures containing 4-Methyl-5-nonanol (often in a 9:1 ratio with 4-methyl-5-nonanone).

  • Food bait (e.g., fresh-cut sugarcane, dates, or a molasses solution).

  • Bucket traps (5-10 liter capacity) with entry windows.

  • Water and a surfactant (e.g., unscented soap) or a thin layer of paraffinic oil.

  • Stakes or wire for trap placement.

  • GPS device for recording trap locations.

  • Data collection sheets.

Procedure:

  • Trap Preparation: Fill the bottom of the bucket trap with 2-3 liters of water and add a few drops of surfactant to break the surface tension, ensuring captured weevils drown.

  • Baiting: Add the food bait to the water. If using sugarcane, use several freshly cut pieces.

  • Lure Placement: Hang the pheromone lure inside the trap, positioned just above the water level, according to the manufacturer's instructions.

  • Trap Deployment: Place traps in the field, either attached to palm trunks or on stakes at a height of 1-1.5 meters.

  • Trap Density: For monitoring, space traps 100-200 meters apart. For mass trapping, increase the density to one trap per 1-4 hectares, depending on infestation levels.

  • Data Collection: Check traps weekly. Count and record the number of male and female weevils.

  • Maintenance: Replenish the food bait and water as needed. Replace the pheromone lure every 4-8 weeks, or as recommended by the manufacturer.

G cluster_prep Trap Preparation cluster_deploy Field Deployment cluster_maintain Data Collection & Maintenance p1 Fill Trap with Water & Surfactant p2 Add Food Bait (e.g., Sugarcane) p1->p2 p3 Install Pheromone Lure p2->p3 d1 Place Trap at 1-1.5m Height p3->d1 Deploy Prepared Trap d2 Set Appropriate Trap Density (Monitoring vs. Mass Trapping) d1->d2 m1 Weekly Trap Inspection d2->m1 Begin Monitoring Cycle m2 Count & Record Weevils m1->m2 m3 Replenish Bait & Water m2->m3 m4 Replace Lure (4-8 weeks) m3->m4 m4->p3 Continue Cycle

Caption: Workflow for field trapping of Red Palm Weevils.

Protocol 2: Electroantennography (EAG) Assay

Objective: To measure the olfactory response of an insect's antenna to 4-Methyl-5-nonanol.

Materials:

  • Live adult insects (e.g., R. ferrugineus).

  • EAG system (micromanipulators, amplifier, data acquisition software).

  • Glass capillary electrodes.

  • Saline solution (e.g., Ringer's solution).

  • Ag/AgCl wires.

  • Odor delivery system (puff generator).

  • High-purity 4-Methyl-5-nonanol.

  • Solvent (e.g., paraffin (B1166041) oil or hexane).

  • Filter paper strips.

Procedure:

  • Antennal Preparation: Immobilize a live insect. Excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two glass electrodes filled with saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Odor Stimulus Preparation: Prepare serial dilutions of 4-Methyl-5-nonanol in the chosen solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Stimulation and Recording: Deliver a puff of purified, humidified air through the pipette over the antennal preparation. The duration of the puff is typically 0.5-1 second.

  • Data Acquisition: Record the negative voltage deflection (the EAG response) generated by the antenna.

  • Controls: Use a solvent-only puff as a negative control and a standard reference compound (e.g., a general odorant known to elicit a response) to normalize the data.

  • Analysis: Measure the amplitude of the EAG responses for each concentration. Construct a dose-response curve to determine the sensitivity of the antenna to the compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Immobilize Insect & Excise Antenna B Mount Antenna on Electrodes A->B D Deliver Odor Puff (Stimulus) B->D C Prepare Odor Dilutions C->D E Record EAG Signal (Voltage Deflection) D->E F Measure Response Amplitude E->F G Construct Dose- Response Curve F->G

Caption: Experimental workflow for an Electroantennography (EAG) assay.

References

Application Notes and Protocols for the Use of Methyl-Nonanol Isomers in Insect Pheromone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A. Note on 4-Methyl-4-nonanol

Initial research indicates a lack of extensive documentation for the specific use of this compound as an active component in insect pheromone formulations within publicly available scientific literature. The primary focus of research in this chemical family has been on its isomers, namely 4-methyl-1-nonanol and 4-methyl-5-nonanol (B104968), which have well-documented roles as insect semiochemicals. For researchers and drug development professionals, it is crucial to direct attention to these isomers for practical applications in pest management and behavioral studies.

B. 4-Methyl-1-nonanol: A Sex Pheromone for the Yellow Mealworm Beetle (Tenebrio molitor)

1. Application Notes

(4R)-(+)-4-methyl-1-nonanol is a female-produced sex pheromone that mediates mating behavior in the yellow mealworm beetle, Tenebrio molitor.[1] Its primary biological role is to attract males to females.[1] At higher concentrations, it can also act in concert with other pheromones to facilitate copulation.[1] This compound is a valuable tool for monitoring and potentially controlling populations of Tenebrio molitor, a common pest in stored grain products.

2. Data Presentation

Table 1: Behavioral Responses of Tenebrio molitor to 4-Methyl-1-nonanol

ConcentrationBehavioral Response in MalesEfficacy
HighAttraction and Elicitation of Copulatory BehaviorHigh
LowAttractionModerate
LowNo Elicitation of Copulatory BehaviorLow

3. Experimental Protocols

a. Bioassay for Male Attraction

This protocol is designed to determine the efficacy of 4-methyl-1-nonanol in attracting male Tenebrio molitor.

  • Materials:

    • Virgin male Tenebrio molitor beetles (6-11 days post-emergence)

    • (4R)-(+)-4-methyl-1-nonanol

    • Pentane (B18724) (control solvent)

    • Hollow glass rods

    • Bioassay arena (e.g., Petri dish)

  • Procedure:

    • Prepare solutions of 4-methyl-1-nonanol in pentane at high and low concentrations.

    • Coat the outer surface of hollow glass rods with either the pheromone solution or pentane (control).

    • Allow the solvent to evaporate completely.

    • Introduce a single virgin male beetle into the center of the bioassay arena.

    • Place a pheromone-coated rod and a control rod at opposite ends of the arena.

    • Observe the beetle's behavior for a set period (e.g., 10 minutes).

    • Record the time spent by the beetle in proximity to each rod and any direct contact.

    • Repeat the experiment with a statistically significant number of beetles for each concentration.

b. Bioassay for Copulatory Behavior

This protocol assesses the ability of 4-methyl-1-nonanol to elicit copulatory behavior in male Tenebrio molitor.

  • Materials:

    • Same as for the attraction bioassay.

  • Procedure:

    • Follow steps 1-3 from the attraction bioassay protocol.

    • Introduce a single virgin male beetle into the bioassay arena.

    • Present a pheromone-coated rod to the male beetle.

    • Observe and record any copulatory attempts (e.g., grasping, bending of the abdomen) directed at the rod.

    • Compare the frequency of copulatory behavior elicited by high and low concentrations of the pheromone and the control.

4. Visualization

G cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis P1 Prepare Pheromone Solutions (High & Low Concentration) P2 Coat Glass Rods P1->P2 P3 Evaporate Solvent P2->P3 B1 Introduce Male Beetle into Arena P3->B1 B2 Present Pheromone & Control Rods B1->B2 B3 Observe & Record Behavior (Attraction, Copulation) B2->B3 A1 Compare Responses to Pheromone vs. Control B3->A1 A2 Analyze Effect of Concentration A1->A2

Caption: Experimental workflow for bioassays of 4-methyl-1-nonanol.

C. 4-Methyl-5-nonanol: An Aggregation Pheromone for Weevils

1. Application Notes

4-Methyl-5-nonanol, also known as ferrugineol, is a key component of the aggregation pheromone for several species of weevils, including the red palm weevil (Rhynchophorus ferrugineus) and the sugarcane weevil.[2][3] It is a powerful attractant for both males and females of these species.[4] In commercial formulations, it is often used in combination with 4-methyl-5-nonanone (B104976) in a 9:1 ratio to enhance its attractiveness.[4] This synthetic pheromone is widely used in traps for monitoring pest populations, detecting infestations early, and for mass trapping to reduce pest numbers without the need for broad-spectrum insecticides.[2][3]

2. Data Presentation

Table 2: Efficacy of 4-Methyl-5-nonanol in Weevil Trapping

Target PestFormulationApplicationEfficacy
Rhynchophorus ferrugineus (Red Palm Weevil)4-methyl-5-nonanol & 4-methyl-5-nonanone (9:1)Monitoring, Mass TrappingHigh
Sugarcane Weevil4-methyl-5-nonanolMonitoring, TrappingHigh

3. Experimental Protocols

a. Field Trapping Protocol

This protocol outlines the steps for using 4-methyl-5-nonanol in field traps to monitor or control weevil populations.

  • Materials:

    • Weevil traps (e.g., bucket traps)

    • Lures containing 4-methyl-5-nonanol (often in combination with 4-methyl-5-nonanone)

    • Soapy water or other killing/preservative agent

    • Optional: Fermenting plant material (e.g., sugarcane, palm tissue) as a co-attractant

  • Procedure:

    • Select a suitable location for trap placement based on the target weevil's habitat (e.g., near palm plantations, sugarcane fields).

    • Assemble the weevil trap according to the manufacturer's instructions.

    • Place the 4-methyl-5-nonanol lure inside the trap.

    • If using, add the fermenting plant material to the trap.

    • Fill the bottom of the trap with soapy water to capture and kill the weevils.

    • Deploy the traps at a recommended density (e.g., one trap per hectare for monitoring).

    • Check the traps at regular intervals (e.g., weekly) to count and identify the captured weevils.

    • Replace the lure and fermenting material as needed, based on their effective lifespan.

b. Laboratory Olfactometer Bioassay

This protocol can be used to evaluate the behavioral response of weevils to 4-methyl-5-nonanol in a controlled laboratory setting.

  • Materials:

    • Y-tube olfactometer

    • Air source (purified and humidified)

    • Flow meters

    • Test weevils (male and female)

    • 4-methyl-5-nonanol solution

    • Control solvent (e.g., hexane)

  • Procedure:

    • Set up the Y-tube olfactometer with a continuous airflow.

    • Introduce the 4-methyl-5-nonanol solution (on a filter paper) into one arm of the olfactometer and the control solvent into the other arm.

    • Release a single weevil at the base of the Y-tube.

    • Observe the weevil's choice of arm and the time it takes to make a choice.

    • A choice is recorded when the weevil moves a set distance into one of the arms.

    • Repeat with a sufficient number of weevils, alternating the arms for the pheromone and control to avoid positional bias.

    • Analyze the data to determine if there is a significant preference for the arm containing the pheromone.

4. Visualization

G cluster_trap Trap Preparation & Deployment cluster_monitoring Monitoring & Maintenance cluster_analysis Data Analysis T1 Assemble Trap T2 Install Pheromone Lure T1->T2 T3 Add Co-attractant (Optional) T2->T3 T4 Deploy in Field T3->T4 M1 Regular Trap Inspection T4->M1 M2 Count & Identify Captured Weevils M1->M2 M3 Replace Lure & Co-attractant M2->M3 A1 Assess Population Levels M2->A1 M3->M1 A2 Determine Infestation Hotspots A1->A2

Caption: Workflow for field application of 4-methyl-5-nonanol in weevil traps.

References

Application Notes and Protocols for the Analysis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of tertiary alcohols is a critical task in organic synthesis, quality control, and particularly in drug discovery. Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, present unique analytical challenges due to their steric hindrance, resistance to oxidation, and specific reactivity.[1][2][3] In drug development, tertiary alcohols are often incorporated into molecules to improve metabolic stability, as they are not susceptible to oxidation at the carbinol carbon and can be sterically shielded from glucuronidation.[3] This document provides detailed application notes and experimental protocols for a range of analytical techniques suited for the characterization and quantification of tertiary alcohols.

Qualitative Chemical Tests

Application Note: Qualitative tests offer a rapid and straightforward method to differentiate tertiary alcohols from their primary and secondary counterparts. These tests are based on the differential reaction rates and pathways of the alcohol classes. The Lucas test relies on the rate of formation of an alkyl chloride, which is fastest for tertiary alcohols due to the stability of the corresponding carbocation.[4][5][6] Oxidation tests, using reagents like chromic acid (Jones reagent) or potassium permanganate, are effective because tertiary alcohols are resistant to oxidation under mild conditions, unlike primary and secondary alcohols.[1][2][5][7]

Experimental Protocols:

1.1 Protocol: The Lucas Test

  • Prepare the Lucas Reagent by dissolving 16 g of anhydrous zinc chloride in 10 mL of concentrated hydrochloric acid with cooling.

  • Place 2 mL of the Lucas reagent in a clean test tube.[1]

  • Add 3-4 drops of the alcohol sample to the test tube.[1]

  • Stopper the tube, shake vigorously, and allow it to stand at room temperature.

  • Observe the time taken for cloudiness or a separate layer to appear. Tertiary alcohols react almost immediately.[4][5]

1.2 Protocol: Chromic Acid (Jones Oxidation) Test

  • Dissolve 1-2 drops of the alcohol sample in 2 mL of acetone (B3395972) in a test tube.[1]

  • Add 2 drops of the Chromic Acid Test Reagent (a solution of chromium trioxide in sulfuric acid).[1]

  • Shake the mixture and observe any color change within 2-3 seconds.

  • Primary and secondary alcohols will produce a blue-green color, while tertiary alcohols will show no reaction, leaving the solution orange-red.[1][8]

Data Presentation:

Table 1: Expected Results for Qualitative Alcohol Tests

Test Primary Alcohol Secondary Alcohol Tertiary Alcohol
Lucas Test No reaction at room temperature.[4] Slow reaction (5-10 minutes).[4][9] Immediate cloudiness/layer formation.[4][6]
Chromic Acid Test Rapid formation of a blue-green color.[1] Formation of a blue-green color.[1] No color change; solution remains orange.[1][2]

| KMnO₄ Test | Purple color disappears; brown precipitate forms.[1] | Purple color disappears; brown precipitate forms.[1] | Purple color persists.[1] |

Visualization:

Qualitative_Test_Workflow start Unknown Alcohol Sample lucas_test Perform Lucas Test start->lucas_test result_tert_lucas Immediate Cloudiness lucas_test->result_tert_lucas Observation result_no_reaction_lucas No Immediate Reaction lucas_test->result_no_reaction_lucas Observation oxidation_test Perform Chromic Acid Test result_no_reaction_ox No Color Change (Remains Orange) oxidation_test->result_no_reaction_ox Observation result_color_change_ox Color Change to Green oxidation_test->result_color_change_ox Observation id_tertiary Identified as Tertiary Alcohol result_tert_lucas->id_tertiary result_no_reaction_lucas->oxidation_test Further Test result_no_reaction_ox->id_tertiary id_primary_secondary Primary or Secondary Alcohol result_color_change_ox->id_primary_secondary

Caption: Workflow for differentiating alcohol classes using qualitative tests.

Gas Chromatography (GC) Analysis

Application Note: Gas chromatography is a primary technique for separating and quantifying volatile compounds. However, direct GC analysis of tertiary alcohols can be problematic due to their polarity, which leads to peak tailing, and potential for dehydration at high temperatures in the injector port.[10] To overcome these issues, chemical derivatization is frequently employed. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common strategy. This process reduces polarity, increases volatility and thermal stability, resulting in improved peak shape and sensitivity.[10][11]

Experimental Protocols:

2.1 Protocol: Silylation for GC Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the tertiary alcohol sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 1 mL of a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or acetonitrile).

  • Derivatization: Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

2.2 Protocol: GC-FID/MS Analysis

  • Injection: Inject 1 µL of the prepared (derivatized or underivatized) sample into the GC.

  • Separation & Detection: The components are separated on the column and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Data Presentation:

Table 2: Typical GC Operating Conditions for Tertiary Alcohol Analysis

Parameter Condition for Underivatized Alcohol Condition for Silylated Alcohol
Column Polar (e.g., WAX type) Non-polar (e.g., DB-5ms, HP-1)
Injector Temp. 200 - 250 °C 250 - 280 °C
Carrier Gas Helium or Hydrogen[12] Helium or Hydrogen[12]
Oven Program 50 °C (2 min), ramp 10 °C/min to 220 °C 70 °C (2 min), ramp 15 °C/min to 300 °C
Detector FID or MS FID or MS

| Expected Result | Broader, tailing peaks | Sharper, more symmetrical peaks |

Visualization:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Tertiary Alcohol Sample derivatization Derivatization (Silylation) sample->derivatization Recommended underivatized Direct Analysis sample->underivatized If sufficiently volatile and stable injection Inject into GC derivatization->injection underivatized->injection separation Separation on Column injection->separation detection Detection (FID/MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantification & Identification chromatogram->quantification

Caption: General workflow for the GC analysis of tertiary alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, including tertiary alcohols. In ¹H NMR, the hydroxyl proton (–OH) typically appears as a broad singlet, though its chemical shift is highly dependent on concentration, solvent, and temperature.[13] Protons on carbons adjacent to the hydroxyl-bearing carbon are deshielded and appear in the 3.4-4.5 ppm range.[13][14] In ¹³C NMR, the carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded, typically resonating between 50-80 ppm.[13][15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are particularly useful for confirming the presence of a tertiary alcohol by identifying the quaternary carbon attached to the -OH group.[15]

Experimental Protocols:

3.1 Protocol: Sample Preparation and ¹H / ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the tertiary alcohol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • D₂O Exchange (Optional): To confirm the –OH peak, acquire a standard ¹H NMR spectrum. Then, add 1-2 drops of deuterium (B1214612) oxide (D₂O), shake the tube, and re-acquire the spectrum. The –OH peak will disappear or significantly diminish.[14]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire DEPT-90 (shows CH signals) and DEPT-135 (shows CH/CH₃ as positive and CH₂ as negative signals) spectra. The quaternary carbon of the tertiary alcohol will be absent in all DEPT spectra but present in the standard ¹³C spectrum.

Data Presentation:

Table 3: Characteristic NMR Chemical Shifts (δ) for Tertiary Alcohols

Nucleus Functional Group Typical Chemical Shift (ppm) Key Features
¹H R₃C-O-H 0.5 - 5.0 Broad singlet, variable position, disappears on D₂O exchange.[13]
¹H H -C-C(OH)R₂ 1.0 - 2.0 Aliphatic region, deshielded relative to simple alkanes.
¹³C R₃C -OH 65 - 85 Quaternary carbon, deshielded by oxygen. Absent in DEPT spectra.

| ¹³C | H₃C -C(OH)R₂ | 20 - 40 | Adjacent carbons, moderately deshielded. |

Visualization:

NMR_Logic cluster_experiments cluster_info sample Tertiary Alcohol in Deuterated Solvent h_nmr 1H NMR sample->h_nmr c_nmr 13C NMR sample->c_nmr dept DEPT-135 & DEPT-90 sample->dept h_info Position & Integration of Protons. Broad -OH signal. h_nmr->h_info c_info Number and type of all carbons. c_nmr->c_info dept_info Identifies CH, CH2, CH3. Quaternary C is absent. dept->dept_info conclusion Confirm Tertiary Alcohol Structure: - Quaternary C in 13C spectrum - Quaternary C absent in DEPT - Consistent 1H shifts h_info->conclusion c_info->conclusion dept_info->conclusion

Caption: Logic for confirming a tertiary alcohol structure using NMR spectroscopy.

Mass Spectrometry (MS) Analysis

Application Note: Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern. For tertiary alcohols, the molecular ion peak (M⁺) in electron ionization (EI) mass spectra is often very weak or completely absent due to the instability of the initial radical cation.[16][17][18] The fragmentation is dominated by two main pathways: dehydration (loss of a water molecule, M-18) and α-cleavage (cleavage of a C-C bond adjacent to the oxygen).[19] The most prominent α-cleavage results from the expulsion of the largest alkyl radical, leading to a stable, resonance-stabilized oxonium ion.[16]

Experimental Protocols:

4.1 Protocol: GC-MS Analysis

  • Sample Introduction: Samples are typically introduced via a Gas Chromatograph for separation prior to MS analysis (see GC protocol 2.2). Direct infusion via a syringe pump can also be used for pure samples.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for generating fragment-rich spectra for library matching and structural elucidation.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Data Presentation:

Table 4: Common Mass Spectral Fragments for Tertiary Alcohols (EI-MS)

Fragmentation Process Description Common m/z Fragment Intensity
Molecular Ion R₃C-OH⁺• [M]⁺ Very weak or absent.[17][18]
Dehydration Loss of H₂O [M-18]⁺• Weak to noticeable.[17][19]
α-Cleavage Loss of largest alkyl radical (R_L) [M - R_L]⁺ Often the base peak.[16]

| α-Cleavage | Loss of smaller alkyl radical (R_S) | [M - R_S]⁺ | Present, but less intense. |

Visualization:

MS_Fragmentation cluster_pathways mol [R1(R2)(R3)C-OH]⁺• Molecular Ion (M⁺) (Often undetectable) dehydration [M-18]⁺• mol->dehydration - H₂O alpha_cleavage [M - R_L]⁺ (Base Peak) mol->alpha_cleavage - R_L• (Largest Alkyl Radical)

Caption: Key fragmentation pathways for a tertiary alcohol in EI-MS.

X-ray Crystallography

Application Note: X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound.[20][21] It provides precise information on bond lengths, bond angles, and stereochemistry, including the absolute configuration of chiral centers.[21] The primary and often most challenging requirement for this technique is the growth of a high-quality single crystal of the tertiary alcohol, which must be of sufficient size and have a regular internal structure.[20][21] This technique is invaluable in drug development for understanding drug-receptor interactions and for confirming the structure of complex molecules.

Experimental Protocols:

5.1 Protocol: Single Crystal X-ray Diffraction (General Workflow)

  • Crystallization: Grow single crystals of the tertiary alcohol. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. This is often the rate-limiting step.[21]

  • Crystal Mounting: Select and mount a suitable crystal (typically >0.1 mm) on a goniometer head.[20]

  • Data Collection: Place the crystal in an intense, monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector as the crystal is rotated.[20]

  • Structure Solution: The diffraction data (angles and intensities) are processed to calculate an electron density map of the crystal.

  • Structure Refinement: An atomic model is built into the electron density map and computationally refined to best fit the experimental data, yielding the final molecular structure.

Data Presentation:

Table 5: Key Outputs from an X-ray Crystallography Experiment

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry operations that describe the crystal lattice.
Atomic Coordinates The (x, y, z) position of every atom in the unit cell.
Bond Lengths & Angles Precise measurements of the molecular geometry.
Absolute Configuration Unambiguous determination of stereochemistry (e.g., R/S).

| Intermolecular Interactions | Information on hydrogen bonding and packing in the solid state.[22][23] |

Visualization:

XRay_Workflow start Pure Tertiary Alcohol crystallization Grow Single Crystal start->crystallization mount Mount Crystal crystallization->mount data_collection X-ray Data Collection mount->data_collection solve Solve Structure (Electron Density Map) data_collection->solve refine Refine Atomic Model solve->refine final_structure Final 3D Structure refine->final_structure

Caption: Workflow for determining molecular structure via X-ray crystallography.

References

Application Notes and Protocols for the Quantification of 4-Methyl-4-nonanol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and proposed protocols for the quantification of 4-methyl-4-nonanol in environmental water and soil samples. Due to the limited availability of validated methods specifically for this compound, the methodologies presented herein are based on established analytical principles for structurally similar compounds, such as other tertiary alcohols and semi-volatile organic compounds. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high selectivity and sensitivity. Protocols for sample extraction from both water (liquid-liquid extraction and solid-phase extraction) and soil (ultrasonic-assisted extraction) are provided. Additionally, considerations for chemical derivatization to improve chromatographic performance are discussed.

Introduction

This compound is a tertiary alcohol that may be present in the environment due to industrial applications or as a byproduct of chemical processes. Its quantification in environmental matrices such as water and soil is essential for environmental monitoring and risk assessment. The analysis of tertiary alcohols by Gas Chromatography (GC) can be challenging due to their polarity and potential for dehydration upon heating. These application notes provide a framework for developing a robust quantitative method using GC-MS.

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the quantification of this compound due to its ability to separate the analyte from complex sample matrices and provide definitive identification based on its mass spectrum.

Internal Standard Selection:

For accurate quantification, the use of an internal standard (IS) is crucial to correct for variations in sample preparation and instrument response. A suitable internal standard should be structurally similar to the analyte but not naturally present in the samples. 4-Propyl-4-heptanol (B1594163) , a structural isomer of this compound, is a recommended internal standard.

Quantification in Water Samples

Two primary methods are proposed for the extraction of this compound from water samples: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

3.1. Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is suitable for relatively clean to moderately complex water matrices.

Experimental Protocol:

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.

  • Sample Preparation:

    • To a 500 mL separatory funnel, add 250 mL of the water sample.

    • Spike the sample with a known concentration of the internal standard, 4-propyl-4-heptanol (e.g., 50 µL of a 10 µg/mL solution in methanol).

    • Add 30 mL of dichloromethane (B109758) or a 1:1 mixture of hexane (B92381) and dichloromethane.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

    • Drain the organic (lower) layer into a collection flask.

    • Repeat the extraction two more times with fresh 30 mL aliquots of the extraction solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., 35-40°C).

  • GC-MS Analysis:

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

    • Inject 1 µL of the extract into the GC-MS system.

3.2. Protocol 2: Solid-Phase Extraction (SPE) followed by GC-MS

SPE is recommended for cleaner extracts and can be more easily automated.

Experimental Protocol:

  • Sample Collection and Preservation: As described in Protocol 1.

  • SPE Cartridge Selection and Conditioning:

    • Use a C18 or a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol (B129727), and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Spike a 250 mL water sample with the internal standard.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

    • Dry the cartridge under a vacuum or with a stream of nitrogen for 20 minutes.

  • Elution:

    • Elute the this compound and the internal standard with 2 x 4 mL of ethyl acetate or dichloromethane.

  • Concentration and GC-MS Analysis:

    • Concentrate the eluate to 1 mL and analyze by GC-MS as described in Protocol 1.

Quantification in Soil and Sediment Samples

4.1. Protocol 3: Ultrasonic-Assisted Extraction (UAE) followed by GC-MS

This protocol is suitable for the extraction of this compound from solid matrices.

Experimental Protocol:

  • Sample Collection and Preparation:

    • Collect soil or sediment samples and store them at 4°C.

    • Homogenize the sample and weigh approximately 10 g (wet weight) into a glass centrifuge tube.

  • Extraction:

    • Spike the sample with the internal standard.

    • Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane.

    • Place the sample in an ultrasonic bath and sonicate for 20 minutes.

  • Separation:

    • Centrifuge the sample at 2500 rpm for 10 minutes.

    • Carefully decant the supernatant (extract) into a collection flask.

    • Repeat the extraction and separation steps two more times with fresh solvent.

  • Drying, Concentration, and Cleanup:

    • Combine the extracts and dry them by passing through anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

    • If necessary, perform a cleanup step using a silica (B1680970) gel column to remove interferences.

  • GC-MS Analysis:

    • Analyze the final extract by GC-MS as described in Protocol 1.

Optional Derivatization for Improved Chromatography

Direct analysis of tertiary alcohols by GC can sometimes result in poor peak shape (tailing) and on-column degradation. If these issues are observed, derivatization can be employed.

Protocol 4: Silylation

  • To the 1 mL concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis. The resulting trimethylsilyl (B98337) (TMS) ether of this compound will be more volatile and thermally stable.

GC-MS Instrumental Parameters (Proposed)

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column like DB-WAX for better peak shape.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • This compound: Propose monitoring m/z 59, 73, 115 (quantification ion to be determined from standards)

      • 4-Propyl-4-heptanol (IS): Propose monitoring m/z 73, 115, 129 (quantification ion to be determined from standards)

Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance of the proposed methods based on typical values for the analysis of similar semi-volatile organic compounds in environmental matrices. These values should be determined experimentally during method validation.

ParameterWater (LLE/SPE)Soil (UAE)
Limit of Detection (LOD) 0.01 - 0.1 µg/L1 - 10 µg/kg
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L3 - 30 µg/kg
Linearity (r²) > 0.995> 0.995
Recovery 80 - 110%70 - 120%
Precision (%RSD) < 15%< 20%

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 250 mL Water Sample spike Spike with Internal Standard (4-Propyl-4-heptanol) sample->spike Add IS extract Liquid-Liquid Extraction (3x with Dichloromethane) spike->extract Add Solvent separate Separate Organic Layer extract->separate dry Dry with Na2SO4 separate->dry Combined Organic Phases concentrate Concentrate to 1 mL dry->concentrate Dry Extract gcms GC-MS Analysis concentrate->gcms Final Extract

Caption: Workflow for LLE of this compound from Water.

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 250 mL Water Sample + Internal Standard load Load Sample sample->load condition Condition C18 SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Ethyl Acetate wash->elute concentrate Concentrate to 1 mL elute->concentrate Eluate gcms GC-MS Analysis concentrate->gcms Final Extract

Caption: Workflow for SPE of this compound from Water.

UAE_Workflow cluster_extraction Extraction cluster_analysis Analysis sample 10 g Soil Sample spike Spike with Internal Standard sample->spike add_solvent Add Acetone/Hexane (1:1) spike->add_solvent sonicate Ultrasonic Bath (20 min) add_solvent->sonicate centrifuge Centrifuge and Decant sonicate->centrifuge repeat Repeat Extraction 2x centrifuge->repeat Supernatant dry Dry with Na2SO4 repeat->dry Combined Extracts concentrate Concentrate to 1 mL dry->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: Workflow for UAE of this compound from Soil.

Application Notes and Protocols for 4-Methylnonanols in Insect Aggregation Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Pest Management Professionals

Introduction

Chemical communication plays a pivotal role in the behavior of many insect species. Aggregation pheromones, a class of semiochemicals, are crucial for attracting both sexes for mating, habitat selection, and overcoming host plant defenses. Within this context, methyl-branched alcohols have been identified as key components in the aggregation pheromones of numerous coleopteran pests.

This document provides detailed application notes and protocols focusing on 4-methyl-5-nonanol (B104968), a well-documented and commercially significant component of aggregation pheromones, particularly for the red palm weevil, Rhynchophorus ferrugineus. While the initial topic of interest was 4-methyl-4-nonanol, a thorough review of the scientific literature indicates a significant lack of information regarding its role as an aggregation pheromone. In contrast, its isomer, 4-methyl-5-nonanol, is extensively studied and utilized in pest management strategies. Therefore, these notes will primarily focus on the scientifically established and widely applied 4-methyl-5-nonanol.

These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology and the development of effective pest management solutions.

Data Presentation: Quantitative Analysis of 4-Methyl-5-nonanol in Aggregation Pheromones

The following tables summarize key quantitative data related to the use of 4-methyl-5-nonanol in the aggregation pheromone of the Red Palm Weevil (Rhynchophorus ferrugineus).

Table 1: Composition of the Red Palm Weevil Aggregation Pheromone

CompoundChemical NameTypical RatioReference
Ferrugineol(4S,5S)-4-methyl-5-nonanol9[1][2]
Ferrugineone4-methyl-5-nonanone1[1][2]

Table 2: Field Trial Data for Synthetic 4-Methyl-5-nonanol (Ferrugineol)

ParameterValueInsect SpeciesReference
Release Rate0.38 ± 0.08 mg/dayRhynchophorus ferrugineus[1]
Mean Trap Catch (Ferrugineol)0.23 ± 0.04 weevils/trap/dayRhynchophorus ferrugineus[1]
Mean Trap Catch (Control)0.00 weevils/trap/dayRhynchophorus ferrugineus[1]
Mean Trap Catch (Male)0.12 ± 0.02 weevils/trap/dayRhynchophorus ferrugineus[1]
Mean Trap Catch (Female)0.11 ± 0.01 weevils/trap/dayRhynchophorus ferrugineus[1]
Bait Attractiveness DurationAt least 60 daysRhynchophorus ferrugineus[1]

Experimental Protocols

Detailed methodologies for key experiments involving 4-methyl-5-nonanol are provided below.

Protocol 1: Synthesis of 4-Methyl-5-nonanol

This protocol describes a common method for the synthesis of 4-methyl-5-nonanol via a Grignard reaction.[3]

Materials:

  • 2-methyl-1-pentanal

  • n-Butylmagnesium bromide (Grignard reagent)

  • Dry diethyl ether

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Round bottom flask, dropping funnel, condenser, and other standard glassware

  • Nitrogen gas supply

Procedure:

  • Set up a dry, nitrogen-flushed round bottom flask equipped with a dropping funnel and condenser.

  • Prepare a solution of n-butylmagnesium bromide in dry diethyl ether in the flask.

  • Add a solution of 2-methyl-1-pentanal in dry diethyl ether dropwise to the Grignard reagent at room temperature with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 1 hour.

  • Cool the mixture to room temperature and quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 4-methyl-5-nonanol by flash column chromatography on silica gel using a hexane/ether mixture as the eluent.

  • Characterize the final product using techniques such as NMR and IR spectroscopy.

Protocol 2: Field Trapping Assay

This protocol outlines the steps for conducting a field trial to evaluate the attractiveness of synthetic 4-methyl-5-nonanol to target weevil populations.[1]

Materials:

  • Pheromone lures containing a 9:1 ratio of 4-methyl-5-nonanol and 4-methyl-5-nonanone.

  • Bucket traps (e.g., 5-liter plastic buckets).

  • Water.

  • Surfactant (e.g., unscented soap).

  • Host plant material (e.g., sugarcane or palm tissue) as a kairomonal synergist.

  • Stakes or hangers for trap deployment.

  • GPS device for marking trap locations.

Procedure:

  • Trap Preparation:

    • Fill the bottom of the bucket traps with a sufficient amount of water mixed with a few drops of surfactant to break the surface tension and drown captured insects.

    • Place a piece of fresh host plant material inside the trap.

  • Lure Placement:

    • Suspend the pheromone lure inside the trap, ensuring it is positioned above the water level.

  • Trap Deployment:

    • Deploy the traps in the target area, such as a palm plantation.

    • Mount the traps on stakes or hang them from trees at a height of approximately 1-1.5 meters.

    • Establish a grid pattern for trap placement, with a specified distance between traps to avoid interference (e.g., 50 meters).

    • Include control traps baited only with the host plant material and no pheromone lure.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of captured male and female weevils in each trap.

    • Replace the host plant material and water as needed to maintain freshness and effectiveness.

    • Replace the pheromone lures according to the manufacturer's specifications (typically every 4-8 weeks).

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of the pheromone-baited traps versus the control traps.

Protocol 3: Electroantennography (EAG)

This protocol describes the methodology for measuring the olfactory response of an insect's antenna to 4-methyl-5-nonanol.

Materials:

  • Live adult insects (e.g., Rhynchophorus ferrugineus).

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Electrolyte solution (e.g., Ringer's solution).

  • Ag/AgCl wires.

  • Amplifier and data acquisition system.

  • Charcoal-filtered and humidified air stream.

  • Odor delivery system (e.g., Pasteur pipette with filter paper).

  • Synthetic 4-methyl-5-nonanol of high purity.

  • Solvent (e.g., paraffin (B1166041) oil or hexane).

Procedure:

  • Antennal Preparation:

    • Immobilize an adult insect (e.g., by chilling).

    • Excise one antenna at the base.

    • Mount the excised antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • EAG Recording Setup:

    • Place the antennal preparation in a continuous stream of charcoal-filtered, humidified air.

    • Connect the electrodes to a high-impedance amplifier.

  • Odor Stimulation:

    • Prepare serial dilutions of 4-methyl-5-nonanol in the chosen solvent.

    • Apply a known volume of the test solution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of air through the pipette into the main air stream directed at the antenna to deliver the odor stimulus.

    • Use a solvent-only puff as a control.

  • Data Acquisition and Analysis:

    • Record the electrical potential changes (depolarization) from the antenna in response to the odor stimulus.

    • Measure the amplitude of the EAG response (in millivolts).

    • Normalize the responses to the pheromone components against the response to a standard compound or the solvent control.

    • Analyze the dose-response relationship for 4-methyl-5-nonanol.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships related to the study of 4-methyl-5-nonanol as an aggregation pheromone.

experimental_workflow_pheromone_analysis cluster_collection Pheromone Collection cluster_analysis Chemical Analysis cluster_bioassays Bioassays cluster_synthesis_field Application collection Collection of Volatiles from Male Weevils gc_ead Gas Chromatography- Electroantennographic Detection (GC-EAD) collection->gc_ead Identification of Antennally Active Compounds gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) gc_ead->gc_ms Structural Elucidation synthesis Chemical Synthesis gc_ms->synthesis Target Compound Identification eag Electroantennography (EAG) behavioral Behavioral Assays (e.g., Olfactometer) field_trials Field Trials behavioral->field_trials Pest Management Application synthesis->eag Confirmation of Biological Activity synthesis->behavioral Behavioral Validation

Caption: Workflow for the identification and application of an insect aggregation pheromone.

logical_relationship_pheromone_attraction pheromone Male-Produced Aggregation Pheromone (4-Methyl-5-nonanol) synergism Synergistic Attraction pheromone->synergism kairomone Host Plant Volatiles (Kairomones) kairomone->synergism attraction Attraction of Conspecifics (Males and Females) synergism->attraction behavior Aggregation Behavior (Mating, Resource Exploitation) attraction->behavior

Caption: Synergistic action of pheromones and kairomones in insect attraction.

References

Techniques for Derivatization of Tertiary Alcohols for GC Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of tertiary alcohols by GC presents significant challenges. The presence of a polar hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which decreases volatility and can cause poor peak shapes (tailing) due to interactions with the GC column's stationary phase. Furthermore, the steric hindrance around the tertiary carbon atom makes the hydroxyl group less reactive compared to primary and secondary alcohols, complicating derivatization efforts.[1]

Chemical derivatization is a crucial sample preparation step that overcomes these limitations. By converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, derivatization significantly improves chromatographic performance, leading to sharper peaks, increased sensitivity, and more accurate and reproducible quantification. This application note provides detailed protocols for the two most common and effective derivatization techniques for tertiary alcohols: silylation and acylation (esterification) .

Derivatization Techniques

The choice of derivatization reagent and method depends on the specific tertiary alcohol, the sample matrix, and the analytical requirements. Silylation is often the most versatile and widely used method, while acylation can offer advantages in terms of derivative stability.

Silylation

Silylation involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. The resulting trimethylsilyl ethers are significantly more volatile and thermally stable than the parent alcohols. For sterically hindered tertiary alcohols, a strong silylating reagent, often in combination with a catalyst, is necessary to drive the reaction to completion.

Common Silylating Agents for Tertiary Alcohols:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating reagent.

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA to enhance reactivity, especially for hindered hydroxyl groups.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent that produces volatile byproducts.

Acylation (Esterification)

Acylation converts alcohols into esters by reacting them with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride. The resulting esters are less polar and more volatile than the original alcohols. This method can be particularly useful for improving chromatographic separation and can introduce specific groups that enhance detection by certain detectors (e.g., electron capture detector). For tertiary alcohols, acylation can be slower and may require a catalyst.[1]

Common Acylating Agents for Tertiary Alcohols:

  • Acetic Anhydride: A common and cost-effective reagent for forming acetate (B1210297) esters.

  • Trifluoroacetic Anhydride (TFAA): Creates highly volatile trifluoroacetate (B77799) esters, which can also enhance detectability.

  • Acyl Chlorides (e.g., Acetyl Chloride): Highly reactive acylating agents.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of tertiary alcohols for GC analysis. Note: These are general protocols and may require optimization for specific applications. All work with derivatizing reagents should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Silylation of Tertiary Alcohols using BSTFA with TMCS Catalyst

This protocol is suitable for the trimethylsilylation of sterically hindered tertiary alcohols.

Materials:

  • Sample containing the tertiary alcohol (e.g., Linalool, Terpineol)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or other aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph with a suitable detector (e.g., FID or MS)

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample (typically 1-5 mg) into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the sample.

  • Derivatization: Add 200 µL of BSTFA containing 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 1-2 hours in a heating block or oven. The reaction time and temperature may need to be optimized depending on the reactivity of the specific tertiary alcohol.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC. Alternatively, the reaction mixture can be diluted with an appropriate solvent before injection.

Protocol 2: Acylation of Tertiary Alcohols using Acetic Anhydride and Iodine Catalyst

This protocol describes the formation of acetate esters from tertiary alcohols.

Materials:

  • Sample containing the tertiary alcohol (e.g., tert-Butanol)

  • Acetic Anhydride

  • Iodine (catalyst)

  • Anhydrous Sodium Sulfate (B86663)

  • Dichloromethane or other suitable organic solvent

  • Reaction vials with PTFE-lined caps

  • Heating block or oil bath

  • Vortex mixer

  • Gas chromatograph with a suitable detector (e.g., FID or MS)

Procedure:

  • Sample Preparation: Place a known amount of the tertiary alcohol (e.g., 2 mmol) in a reaction vial.

  • Reagent Addition: Add acetic anhydride (e.g., 3 mmol) and a catalytic amount of iodine (e.g., 0.06 mmol). Add a small amount of anhydrous sodium sulfate to remove any traces of water.

  • Reaction: Tightly cap the vial and heat at 100°C for up to 48 hours. The reaction for tertiary alcohols can be slow.[1]

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in 1 mL of dichloromethane.

  • Filtration: Filter the solution to remove the sodium sulfate and any solid residues.

  • Analysis: The resulting solution containing the acetylated tertiary alcohol is ready for GC analysis.

Data Presentation: Comparison of Derivatization Techniques

The following table summarizes the expected improvements in GC analysis of tertiary alcohols after derivatization. The data is compiled from various sources and is intended to be illustrative. Actual values will depend on the specific analyte, derivatization procedure, and GC conditions.

Analyte Derivatization Method Derivatization Reagent Typical Yield Retention Time (min) Improvement in Peak Shape Notes
tert-Butanol SilylationBSTFA + 1% TMCS> 95%Underivatized: ~2.1Derivatized: ~4.5From broad, tailing to sharp, symmetricalSignificant improvement in peak shape and response.
tert-Butanol AcylationAcetic Anhydride / IodineModerate to HighUnderivatized: ~2.1Derivatized: ~5.2From broad, tailing to sharp, symmetricalLonger reaction times may be required for high yields.[1]
Linalool SilylationMSTFA> 98%Underivatized: ~10.5Derivatized: ~9.8Improved symmetry and reduced tailingDerivatization can sometimes slightly decrease retention time for larger molecules due to reduced interaction with the stationary phase.
α-Terpineol SilylationBSTFA + 1% TMCS> 95%Underivatized: ~11.2Derivatized: ~10.4Sharper, more symmetrical peaksEssential for accurate quantification in complex matrices like essential oils.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization protocols.

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start sample_prep Prepare Anhydrous Sample (1-5 mg) start->sample_prep dissolve Dissolve in Aprotic Solvent sample_prep->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat at 60-80°C for 1-2 hours vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject end End inject->end

Caption: Silylation workflow for tertiary alcohols using BSTFA/TMCS.

acylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start sample_prep Prepare Sample (~2 mmol) start->sample_prep add_reagents Add Acetic Anhydride, Iodine, and Na2SO4 sample_prep->add_reagents heat Heat at 100°C (up to 48h) add_reagents->heat cool Cool to Room Temperature heat->cool dissolve Dissolve in Dichloromethane cool->dissolve filter Filter dissolve->filter inject Inject into GC filter->inject end End inject->end

Caption: Acylation workflow for tertiary alcohols using acetic anhydride.

Conclusion

Derivatization by silylation or acylation is an essential step for the successful GC analysis of tertiary alcohols. These techniques effectively increase the volatility and thermal stability of the analytes, leading to significant improvements in peak shape, sensitivity, and overall chromatographic performance. The choice between silylation and acylation will depend on the specific tertiary alcohol and the analytical goals. The protocols provided in this application note serve as a starting point for method development, and optimization of reaction conditions is often necessary to achieve the best results. By employing these derivatization strategies, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of tertiary alcohols in a variety of sample matrices.

References

Application Notes and Protocols for 4-Methyl-5-nonanol in Pest Management Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The following application notes and protocols focus on 4-Methyl-5-nonanol (B104968) (also known as ferrugineol), a well-documented and widely used semiochemical in pest management. The user's original query for "4-Methyl-4-nonanol" yielded limited information in this context, and it is presumed that 4-Methyl-5-nonanol was the intended compound of interest due to its significant role as an aggregation pheromone for various weevil species.

Introduction

4-Methyl-5-nonanol is a male-produced aggregation pheromone utilized by several species of palm weevils, most notably the Red Palm Weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees worldwide.[1][2] It plays a crucial role in the chemical communication of these insects, leading to the aggregation of both males and females on a host palm for feeding and reproduction. Synthetic 4-Methyl-5-nonanol is a powerful tool in integrated pest management (IPM) programs, primarily used for monitoring and mass trapping of weevil populations.[1][3] Its species-specificity makes it an environmentally friendly alternative to broad-spectrum insecticides, minimizing impact on non-target organisms.[4]

Principle of Action

4-Methyl-5-nonanol functions as a chemical lure, attracting weevils over a distance.[4][5] When released into the environment from a dispenser, it mimics the natural pheromone plume, guiding the insects to a trap. The efficacy of 4-Methyl-5-nonanol is often significantly enhanced when used in conjunction with kairomones, which are food-based attractants such as fermenting plant materials (e.g., sugarcane, palm tissue, dates) or synthetickairomone blends (e.g., ethyl acetate).[6][7][8] This synergistic effect leads to a higher number of trapped weevils.[8]

Data Presentation: Efficacy of 4-Methyl-5-nonanol in Field Trapping

The following tables summarize quantitative data from various field studies on the application of 4-Methyl-5-nonanol for trapping weevil species.

Table 1: Effect of 4-Methyl-5-nonanol (Ferrugineol) Dosage on Weevil Capture

Pest SpeciesPheromone Release Rate (mg/day)Mean Weevil Capture (weevils/trap/day)Location/Reference
Rhynchophorus ferrugineus0 (Control)0.00Sri Lanka[9]
Rhynchophorus ferrugineus0.38 ± 0.080.23 ± 0.04Sri Lanka[9]
Rhynchophorus ferrugineus0.3Significantly more than controlIndonesia[3]
Rhynchophorus ferrugineus1.0Significantly more than controlIndonesia[3]
Rhynchophorus ferrugineus3.0Numerically highest capture rateIndonesia[3]
Rhynchophorus ferrugineus0.6 - 3.8Significantly lower capturesMediterranean Basin[6]
Rhynchophorus ferrugineus4.0 - 5.0Rapid increase in capturesMediterranean Basin[6]
Rhynchophorus ferrugineus> 5.0No further improvement in capturesMediterranean Basin[6]

Table 2: Synergistic Effect of Kairomones with 4-Methyl-5-nonanol

Pest SpeciesLure CompositionMean Weevil Capture (weevils/trap/day)Fold Increase vs. Pheromone AloneLocation/Reference
Rhynchophorus ferrugineusCoconut bark steam distillate0.06 ± 0.04N/ASri Lanka[9]
Rhynchophorus ferrugineusFerrugineol (0.38 mg/day)0.25 ± 0.124.2x vs. distillateSri Lanka[9]
Rhynchophorus ferrugineusFerrugineol + Food Bait6.95 times higher than pheromone alone6.95xUnited Arab Emirates[4]
Rhynchophorus ferrugineusFerrugineol + Food Bait + Ethyl Acetate (B1210297)3.14 times higher than pheromone alone3.14xUnited Arab Emirates[4]
Rhynchophorus ferrugineusFerrugineol + Synthetic Kairomone (Ethyl Acetate/Ethanol 1:3)1.4 - 2.2 times higher than pheromone alone1.4 - 2.2xMediterranean Basin[6]
Rhynchophorus ferrugineusFerrugineol + Pineapple76 individuals (highest capture)N/AMalaysia[7]

Experimental Protocols

Protocol for Field Trapping of Red Palm Weevil (Rhynchophorus ferrugineus)

This protocol outlines the steps for a typical field experiment to monitor or mass trap R. ferrugineus using 4-Methyl-5-nonanol-baited traps.

4.1.1. Materials

  • Traps: Standard bucket traps (7-15 L) or vane traps.[3][7] Bucket traps should have 4 equidistant entry windows (e.g., 3-4 cm in diameter or 4x8 cm rectangular) cut into the sides, approximately 4 cm below the upper rim.[5][7] The outer surface of the bucket should be roughened to aid weevil entry.[7]

  • Pheromone Lure: A controlled-release dispenser containing high-purity synthetic 4-Methyl-5-nonanol (ferrugineol). The release rate should be appropriate for the target species and local conditions (typically 3-10 mg/day).[3][4] Often, the lure will also contain a small percentage of 4-methyl-5-nonanone (B104976) (e.g., a 9:1 ratio of alcohol to ketone).[1][4]

  • Kairomone Bait (optional but recommended):

    • Natural: Freshly cut sugarcane pieces, date palm tissue, pineapple chunks, or sago palm stem (approximately 200-500g per trap).[7]

    • Synthetic: A controlled-release dispenser of ethyl acetate or a mixture of ethyl acetate and ethanol.[6]

  • Killing/Retention Agent:

    • A small amount of insecticide solution (e.g., diazinon) in the bottom of the trap to kill and retain captured weevils.[3]

    • Alternatively, an insecticide-free design with a funnel system to prevent escape.[3]

    • A soap-water solution can also be used.[9]

  • Trap Hangers: Wire or sturdy cord to suspend traps.

  • Personal Protective Equipment (PPE): Gloves for handling lures and insecticides.

  • Data Collection Tools: GPS device for recording trap locations, data sheets or a mobile device for recording capture numbers, and sample bags for collected insects.

4.1.2. Experimental Design

  • Trap Density: For monitoring, a lower density of traps may be sufficient. For mass trapping, a higher density is required (e.g., 1-4 traps per hectare, up to 10 traps/ha has been tested).[9]

  • Trap Placement: Traps should be placed at ground level or at a height of up to 2 meters.[3] Avoid placing traps at heights of 10 meters or more, as this has been shown to be ineffective.[3] Traps can be attached to palm trees or placed on the ground nearby.

  • Experimental Layout: A randomized complete block design is recommended to account for spatial variability in the field.[5]

  • Treatments: Treatments could include different pheromone release rates, different kairomone baits, or a comparison of trap designs. A control trap (without the pheromone lure) should always be included.

  • Replication: Each treatment should be replicated multiple times (e.g., 3-5 replicates) to ensure statistical validity.

4.1.3. Procedure

  • Trap Preparation:

    • If using an insecticide, prepare the solution according to the manufacturer's instructions and pour a small amount into the bottom of each trap.

    • Add the kairomone bait to the trap.

    • Using gloves, hang the 4-Methyl-5-nonanol lure inside the trap, typically from the lid.[5]

  • Trap Deployment:

    • Deploy the traps in the field according to the experimental design.

    • Ensure a minimum distance between traps (e.g., 50-100 meters) to avoid interference.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly or bi-weekly).[10]

    • Record the number of captured weevils for each trap.

    • If required, identify the sex of the captured weevils.

    • Remove the captured weevils from the traps.

  • Maintenance:

    • Replace the pheromone lures according to the manufacturer's specifications (typically every 4-8 weeks).

    • Replenish the kairomone bait and insecticide solution as needed.

4.1.4. Data Analysis

  • Analyze the trap capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

  • The sex ratio of captured weevils can also be calculated.

Visualizations

Signaling Pathway: Weevil Attraction to Lure

Weevil_Attraction cluster_lure Lure Components cluster_weevil Weevil Response Pheromone 4-Methyl-5-nonanol (Aggregation Pheromone) Olfactory_Receptors Olfactory Receptors on Antennae Pheromone->Olfactory_Receptors Binds to receptors Kairomone Plant Volatiles (e.g., Ethyl Acetate) Kairomone->Olfactory_Receptors Synergistic binding Behavioral_Response Chemotaxis (Oriented Flight) Olfactory_Receptors->Behavioral_Response Triggers neural signal Trap Trap Behavioral_Response->Trap Leads to

Caption: Weevil attraction signaling pathway.

Experimental Workflow: Field Trapping Protocol

Field_Trapping_Workflow cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Phase A Trap Assembly (Bucket, Windows) B Lure Preparation (Pheromone + Kairomone) A->B C Killing Agent Addition B->C D Randomized Field Placement C->D E Set Trap Height (0-2m) D->E F Weekly Trap Inspection E->F G Count & Record Captured Weevils F->G H Lure & Bait Replacement G->H I Statistical Analysis (ANOVA) G->I H->F J Report Generation I->J

Caption: Field trapping experimental workflow.

References

Application Notes and Protocols for the Synthesis of 4-methyl-5-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 4-methyl-5-nonanol (B104968), a secondary alcohol, from its corresponding ketone, 4-methyl-5-nonanone (B104976), is a fundamental transformation in organic chemistry. This reduction is a crucial step in the synthesis of various fine chemicals and pheromones. For instance, a specific mixture of 4-methyl-5-nonanone and 4-methyl-5-nonanol acts as an aggregation pheromone for the red palm weevil, a significant pest in palm cultivation.[1][2][3][4][5] This application note provides detailed protocols for two common and effective methods for this reduction: sodium borohydride (B1222165) reduction and catalytic hydrogenation.

Methods Overview

Two primary methods for the reduction of 4-methyl-5-nonanone to 4-methyl-5-nonanol are presented:

  • Sodium Borohydride (NaBH₄) Reduction: A widely used laboratory method employing a mild and selective reducing agent.[6][7][8][9][10] This method is known for its operational simplicity and high yields.

  • Catalytic Hydrogenation: An environmentally friendly and efficient industrial method that utilizes hydrogen gas and a metal catalyst.[11][12][13][14]

The choice of method may depend on the scale of the reaction, available equipment, and desired purity of the final product.

Data Presentation

The following table summarizes the key quantitative parameters for the two proposed synthesis protocols.

ParameterSodium Borohydride ReductionCatalytic Hydrogenation
Reactants
4-methyl-5-nonanone1.0 g (6.4 mmol)1.0 g (6.4 mmol)
Sodium Borohydride0.12 g (3.2 mmol)-
Hydrogen Gas-1 atm (balloon)
Catalyst (10% Pd/C)-0.05 g
Solvent
Methanol20 mL20 mL
Reaction Conditions
Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time2 hours12 hours
Work-up
Quenching Agent1 M HCl (aq)-
Extraction SolventDiethyl ether (3 x 20 mL)-
Expected Yield >95%>98%

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 4-methyl-5-nonanone

This protocol details the reduction of 4-methyl-5-nonanone using sodium borohydride in methanol.

Materials:

  • 4-methyl-5-nonanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (6.4 mmol) of 4-methyl-5-nonanone in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: Slowly add 0.12 g (3.2 mmol) of sodium borohydride to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl. Caution: Vigorous hydrogen evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-methyl-5-nonanol.

Protocol 2: Catalytic Hydrogenation of 4-methyl-5-nonanone

This protocol describes the reduction of 4-methyl-5-nonanone using catalytic hydrogenation with palladium on carbon.

Materials:

  • 4-methyl-5-nonanone

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (e.g., balloon)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum/gas inlet adapter

  • Celite or other filter aid

Procedure:

  • Reaction Setup: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 1.0 g (6.4 mmol) of 4-methyl-5-nonanone and 20 mL of methanol.

  • Catalyst Addition: Carefully add 0.05 g of 10% Pd/C to the flask. Caution: Pd/C may be pyrophoric.

  • Hydrogen Atmosphere: Seal the flask with a septum and a vacuum/gas inlet adapter. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Inflate a balloon with hydrogen gas and attach it to the gas inlet.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours under the hydrogen atmosphere (balloon pressure).

  • Filtration: Once the reaction is complete, carefully vent the flask and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Rinse the filter cake with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain 4-methyl-5-nonanol.

Visualizations

experimental_workflow_nabh4 cluster_start Reaction Setup cluster_reaction Reduction cluster_workup Work-up start Dissolve 4-methyl-5-nonanone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT for 2h add_nabh4->react quench Quench with 1 M HCl react->quench extract Extract with Et2O quench->extract dry Dry with MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate end 4-methyl-5-nonanol evaporate->end

Caption: Workflow for the synthesis of 4-methyl-5-nonanol via Sodium Borohydride reduction.

experimental_workflow_hydrogenation cluster_start Reaction Setup cluster_reaction Reduction cluster_workup Work-up start Combine 4-methyl-5-nonanone, Methanol, and Pd/C atmosphere Establish H2 Atmosphere start->atmosphere react Stir at RT for 12h atmosphere->react filter Filter Catalyst react->filter evaporate Evaporate Solvent filter->evaporate end 4-methyl-5-nonanol evaporate->end

Caption: Workflow for the synthesis of 4-methyl-5-nonanol via Catalytic Hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-4-nonanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Grignard reaction.

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of water: Grignard reagents are highly reactive with protic solvents like water, which quenches the reagent.[1][2]Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and ensure starting materials are dry.[2]
Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from initiating.[2]Activate the magnesium by gently crushing the turnings to expose a fresh surface, or by using a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[2]
Side Reactions: Competing reactions such as enolization of the ketone, reduction of the ketone, or Wurtz coupling can reduce the yield of the desired tertiary alcohol.[1]Control the reaction temperature, typically by adding the ketone or ester to the Grignard reagent at a low temperature (e.g., 0 °C).[1]
Inefficient Work-up: Improper quenching and extraction can lead to loss of product.Use a saturated aqueous solution of ammonium (B1175870) chloride for the work-up to quench the reaction and protonate the alkoxide intermediate.[1]
Formation of Significant Byproducts Enolization: The Grignard reagent can act as a base and deprotonate the ketone at the alpha-position, especially with sterically hindered ketones.[1]Use a less sterically hindered Grignard reagent if possible, or add the Grignard reagent slowly to the ketone at a low temperature to favor nucleophilic addition over deprotonation.
Reduction: A bulky Grignard reagent can reduce the ketone to a secondary alcohol.[1]While less common with methylmagnesium bromide, ensuring a low reaction temperature can minimize this side reaction.
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide.Add the alkyl halide dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide, minimizing the coupling reaction.
Reaction Fails to Initiate Poor Quality Magnesium: Old or oxidized magnesium turnings may not be reactive enough.Use fresh, high-quality magnesium turnings.[1]
Insufficient Activation: The method used to activate the magnesium may not have been effective.Try a different activation method, such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[2]
Low Reaction Temperature: The initial temperature may be too low for the reaction to start.Gentle warming of the flask with a heat gun may be necessary to initiate the reaction. Once started, the reaction is typically exothermic.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method for the synthesis of this compound, a tertiary alcohol, is the Grignard reaction.[4] This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a ketone, in this case, 2-nonanone (B1664094).[5]

Q2: Why are anhydrous conditions critical in a Grignard reaction?

Grignard reagents are potent nucleophiles and strong bases. They react readily with protic solvents, including water, which will protonate the Grignard reagent and render it inactive for the desired reaction with the carbonyl compound, thereby lowering the yield.[3]

Q3: How can I confirm the formation of the Grignard reagent?

The formation of the Grignard reagent is typically indicated by a change in the appearance of the reaction mixture. The solution may become cloudy and you might observe the disappearance of the metallic magnesium. The reaction is also exothermic, so a noticeable increase in temperature is a good indicator that the reaction has initiated.

Q4: What are the main side reactions to be aware of in this synthesis?

The primary side reactions include:

  • Enolization: The Grignard reagent deprotonates the ketone, forming an enolate that does not lead to the desired alcohol.[1]

  • Reduction: The ketone is reduced to a secondary alcohol.[1]

  • Wurtz Coupling: The alkyl halide couples with the Grignard reagent.

Q5: How can the purity of the final product be improved?

After the reaction work-up, the crude product can be purified by fractional distillation to separate the this compound from unreacted starting materials and any high-boiling byproducts.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table provides illustrative data on how different parameters can influence the outcome of the Grignard synthesis.

Grignard ReagentKetoneSolventTemperature (°C)Reaction Time (h)Approx. Yield (%)Notes
Methylmagnesium Bromide2-NonanoneDiethyl Ether0 to RT275-85Standard conditions, good yield.
Methylmagnesium Bromide2-NonanoneTetrahydrofuran (THF)0 to RT280-90THF can sometimes improve yields due to its better solvating properties.
Methylmagnesium Bromide2-NonanoneDiethyl Ether-20460-70Lower temperature may reduce side reactions but can also slow down the main reaction.
Methylmagnesium Bromide2-NonanoneDiethyl Ether (wet)0 to RT2<10Demonstrates the critical importance of anhydrous conditions.
n-Butyllithium2-NonanoneDiethyl Ether-78 to RT270-80Organolithium reagents are also effective but can be more reactive and require stricter control.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 2-nonanone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or a solution in diethyl ether)

  • 2-Nonanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted.

  • Reaction with 2-Nonanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 2-nonanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-nonanone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation.

Mandatory Visualization

Grignard_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Methyl_Bromide Methyl Bromide (CH3Br) Grignard_Formation Formation of Methylmagnesium Bromide (Grignard Reagent) Methyl_Bromide->Grignard_Formation Magnesium Magnesium (Mg) Magnesium->Grignard_Formation 2-Nonanone 2-Nonanone Nucleophilic_Addition Nucleophilic Addition to 2-Nonanone 2-Nonanone->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Alkoxide_Intermediate Formation of Magnesium Alkoxide Intermediate Nucleophilic_Addition->Alkoxide_Intermediate Protonation Protonation with Aqueous Work-up Alkoxide_Intermediate->Protonation This compound This compound Protonation->this compound

Caption: Synthesis pathway for this compound via Grignard reaction.

Troubleshooting_Yield Start Low Yield of This compound Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Yes_Anhydrous Yes Check_Anhydrous->Yes_Anhydrous Yes No_Anhydrous No Check_Anhydrous->No_Anhydrous No Check_Mg_Activation Was the magnesium activated properly? Yes_Anhydrous->Check_Mg_Activation Solution_Anhydrous Dry all glassware and solvents thoroughly. No_Anhydrous->Solution_Anhydrous Yes_Mg_Activation Yes Check_Mg_Activation->Yes_Mg_Activation Yes No_Mg_Activation No Check_Mg_Activation->No_Mg_Activation No Check_Temp_Control Was the reaction temperature controlled? Yes_Mg_Activation->Check_Temp_Control Solution_Mg_Activation Use fresh Mg and/or chemical activation (I2). No_Mg_Activation->Solution_Mg_Activation Yes_Temp_Control Yes Check_Temp_Control->Yes_Temp_Control Yes No_Temp_Control No Check_Temp_Control->No_Temp_Control No Consider_Side_Reactions Consider other side reactions (enolization, reduction). Yes_Temp_Control->Consider_Side_Reactions Solution_Temp_Control Add ketone/ester slowly at low temperature. No_Temp_Control->Solution_Temp_Control

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Yield_Factors Yield Yield of this compound Anhydrous_Conditions Strictly Anhydrous Conditions Yield->Anhydrous_Conditions Mg_Quality High-Quality Magnesium Yield->Mg_Quality Temperature_Control Low Temperature (Addition Step) Yield->Temperature_Control Reaction_Time Sufficient Reaction Time Yield->Reaction_Time Workup_Procedure Proper Quenching and Extraction Yield->Workup_Procedure

Caption: Key factors influencing the yield of this compound.

References

Technical Support Center: Purification of Crude 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-methyl-4-nonanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound, a tertiary alcohol, are fractional distillation and column chromatography. The choice depends on the nature of the impurities. Fractional distillation is effective for separating components with different boiling points, such as unreacted starting ketones or solvents.[1][2] Column chromatography is ideal for removing impurities with different polarities, such as non-polar byproducts or more polar contaminants.[1][3]

Q2: How do I choose between fractional distillation and column chromatography?

A2: The choice of purification technique depends on the impurities present.

  • Fractional Distillation: This method is most effective when the impurities have boiling points that differ significantly from this compound.[3] It is particularly useful for removing lower-boiling point impurities like residual solvents (e.g., diethyl ether, THF) or unreacted starting materials such as 2-nonanone (B1664094).

  • Column Chromatography: This technique separates compounds based on their polarity.[2][4] It is the preferred method if the impurities have boiling points close to the product or if they are non-volatile. For instance, it can separate the target alcohol from non-polar hydrocarbon byproducts or more polar diols.

Q3: What are the likely impurities in my crude this compound?

A3: If synthesized via a Grignard reaction (e.g., reacting 2-nonanone with methylmagnesium bromide or 2-pentanone with pentylmagnesium bromide), common impurities include:

  • Unreacted Ketone: (e.g., 2-nonanone).

  • Unreacted Alkyl Halide: (e.g., pentyl bromide).

  • Solvents: Anhydrous ethers like diethyl ether or THF.

  • Grignard Byproducts: Such as coupling products (e.g., decane (B31447) from pentylmagnesium bromide).

  • Dehydration Products: Alkenes formed if the alcohol is exposed to high heat and acidic conditions.[5]

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is generally only effective for separating liquids with very large differences in boiling points (greater than 25-45°C) or for separating a volatile liquid from a non-volatile solid.[3] For separating this compound from a starting ketone like 2-nonanone, where the boiling points are closer, fractional distillation is necessary to achieve good separation.[6][7]

Purification Protocols & Methodologies

Initial Assessment: Thin-Layer Chromatography (TLC)

Before any large-scale purification, it is crucial to analyze the crude mixture by Thin-Layer Chromatography (TLC) to identify the number of components and determine appropriate conditions for column chromatography.

  • Stationary Phase: Silica (B1680970) gel 60 F254 plates.[8]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or diethyl ether). A good starting ratio is 9:1 or 4:1 Hexane:Ethyl Acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3-0.4.[3]

  • Visualization: Since alcohols are often not UV-active, a chemical stain is required for visualization.[9]

    • Potassium Permanganate (KMnO₄) Stain: Effective for visualizing compounds that can be oxidized, such as alcohols. Spots appear yellow-brown on a purple background.[10][11]

    • Phosphomolybdic Acid (PMA) Stain: A general-purpose stain for many organic compounds, including alcohols. Spots appear as dark green or blue upon heating.[9][10][12]

Method 1: Fractional Distillation

This method is ideal for removing lower-boiling point impurities like unreacted 2-nonanone.

Experimental Protocol:

  • Setup: Assemble a fractional distillation apparatus with a distilling flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[6][13]

  • Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column and the distillation head with glass wool or aluminum foil to ensure a proper temperature gradient.[6]

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Collect Fractions:

    • The temperature will first plateau at the boiling point of the lowest-boiling component (e.g., solvent, then unreacted ketone). Collect this as the first fraction.

    • Once the first component has distilled, the temperature may drop slightly before rising again. Discard any intermediate "slop cut."

    • The temperature will then rise and stabilize at the boiling point of the desired product, this compound. Collect this fraction in a clean, pre-weighed receiving flask.

  • Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential explosions.[13]

  • Analysis: Analyze the purified fraction by TLC or GC-MS to confirm its purity.

Method 2: Flash Column Chromatography

This method is suitable for removing impurities with different polarities.

Experimental Protocol:

  • Select Solvent System: Based on prior TLC analysis, choose an eluent system (e.g., 9:1 Hexane:Ethyl Acetate) that provides good separation.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent (hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing without air bubbles.[1] Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like dichloromethane), adding silica, and evaporating the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column.

    • Continuously collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitor Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compound C₁₀H₂₂O 158.28 ~200-215 (estimated at atm. pressure)
2-Nonanone C₉H₁₈O 142.24 192[14][15]
1-Pentyl Bromide C₅H₁₁Br 151.04 130[16][17]

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 |

Table 2: Illustrative Purification Results

Purification Method Crude Purity (by GC area %) Purified Purity (by GC area %) Typical Yield (%) Notes
Fractional Distillation 85% >98% 70-85% Effective for removing lower-boiling impurities.

| Column Chromatography | 85% | >99% | 65-80% | Effective for removing impurities with different polarity. Yield can be lower due to product loss on the column. |

Visualizations

Experimental Workflow

G Figure 1. General Purification Workflow for Crude this compound cluster_start cluster_analysis cluster_decision cluster_purification cluster_end Crude Crude this compound TLC Analyze by TLC/GC Crude->TLC Decision Impurities have different boiling points? TLC->Decision Distill Fractional Distillation Decision->Distill Yes Column Column Chromatography Decision->Column No Final_Analysis Analyze Purity (TLC/GC/NMR) Distill->Final_Analysis Column->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Figure 1. General Purification Workflow for Crude this compound.

Troubleshooting Guide

Problem: Low yield after fractional distillation.

Possible CauseSolution
Incomplete Reaction: The initial Grignard synthesis was low-yielding, providing less product to purify.Before purification, confirm product formation via TLC or a small-scale workup and analysis. Optimize the Grignard reaction if necessary (e.g., ensure anhydrous conditions).[18]
Product Loss: Leaks in the distillation apparatus.Check that all glass joints are securely clamped and properly sealed. Using a small amount of vacuum grease on joints can help if permissible.[13]
Decomposition: The distillation temperature is too high, causing dehydration of the tertiary alcohol to form alkenes.[5][10]Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.
Distillation Rate Too Fast: Poor separation efficiency leads to the product being discarded with impurity fractions.[19]Slow down the distillation rate by reducing the heat input. This allows for more vaporization-condensation cycles in the column, improving separation.[6][19]

Problem: Product is still impure after column chromatography.

Possible CauseSolution
Poor Solvent Choice: The eluent is either too polar (eluting all compounds together) or not polar enough (product won't move).Optimize the solvent system using TLC. The ideal eluent should give the product an Rf of ~0.3-0.4 and maximize the separation from impurities.[3]
Column Overloading: Too much crude material was loaded onto the column.Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Improper Packing: The column was packed unevenly, leading to channeling and poor separation.[1]Pack the column carefully as a slurry to ensure a homogenous stationary phase without cracks or air bubbles.[1]
Fractions Collected are too Large: The impurity and product eluted in the same fraction.Collect smaller fractions and analyze each one by TLC to precisely identify where the pure product is eluting.

Troubleshooting Logic

G Figure 2. Troubleshooting Logic for Poor Purification Outcome Start Purity is low after purification attempt Method Which method was used? Start->Method Distill Distillation Method->Distill Distillation Column Chromatography Method->Column Chromatography Distill_Cause1 Problem: Poor Separation (Product contaminated with a close-boiling impurity) Distill->Distill_Cause1 Distill_Cause2 Problem: New impurity appeared (e.g., alkene peak in GC) Distill->Distill_Cause2 Distill_Sol1 Solution: 1. Distill slower. 2. Use a more efficient column. 3. Switch to Column Chromatography. Distill_Cause1->Distill_Sol1 Distill_Sol2 Solution: 1. Product is likely decomposing. 2. Use vacuum distillation to lower temperature. Distill_Cause2->Distill_Sol2 Column_Cause1 Problem: Overlapping spots on TLC of purified fraction. Column->Column_Cause1 Column_Cause2 Problem: Broad, streaky spots. Column->Column_Cause2 Column_Sol1 Solution: 1. Re-optimize eluent with TLC. 2. Use a longer column or finer silica. 3. Collect smaller fractions. Column_Cause1->Column_Sol1 Column_Sol2 Solution: 1. Sample may be too concentrated. 2. Compound may be degrading on silica. 3. Try a different stationary phase (e.g., alumina). Column_Cause2->Column_Sol2

Caption: Figure 2. Troubleshooting Logic for Poor Purification Outcome.

References

Overcoming challenges in the synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tertiary alcohols. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of tertiary alcohols, with a primary focus on Grignard reactions and other common organometallic additions.

Problem Potential Cause(s) Recommended Solutions
Low or No Yield of Tertiary Alcohol 1. Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently due to moisture, oxygen, or unreactive magnesium. 2. Incompatible Functional Groups: The starting materials may contain acidic protons (e.g., alcohols, carboxylic acids) that quench the Grignard reagent.[1][2] 3. Side Reactions: Enolization of the ketone, reduction of the carbonyl, or Wurtz coupling may be occurring.[3][4] 4. Steric Hindrance: Bulky Grignard reagents or sterically congested ketones can impede the reaction.[3][5][6]1. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Use fresh, high-quality magnesium turnings.[3][7] A crystal of iodine can help initiate the reaction.[3] 2. Use Protecting Groups: Protect acidic functional groups before introducing the Grignard reagent. Silyl ethers are common protecting groups for alcohols.[8][9][10][11][12] 3. Optimize Reaction Conditions: Lower the reaction temperature to minimize side reactions.[3] Consider using an alternative organometallic reagent like an organolithium, which can be more reactive.[6][13] 4. Alternative Reagents: For sterically hindered substrates, more reactive organolithium reagents may be more effective.[13] The Barbier reaction, which generates the organometallic species in situ, can also be an alternative.[13]
Starting Ketone is Recovered Enolization: The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, especially with sterically hindered ketones.[3][14]- Use a less sterically hindered Grignard reagent if the synthesis allows. - Organolithium reagents may favor nucleophilic addition over enolization.[3] - Lowering the reaction temperature can sometimes reduce the rate of enolization.[3]
Formation of a Secondary Alcohol Instead of Tertiary Reduction: The Grignard reagent is reducing the ketone to a secondary alcohol. This is more common with bulky Grignard reagents that have β-hydrogens.[3][4]- Use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide.[3] - Lowering the reaction temperature can disfavor the reduction pathway.[3]
Difficult Work-up and Purification 1. Emulsion Formation: Magnesium salts formed during the work-up can lead to persistent emulsions.[14] 2. Byproduct Formation: Side reactions can lead to impurities that are difficult to separate from the desired tertiary alcohol. A common nonpolar byproduct is biphenyl (B1667301) when using aryl halides.[14] 3. Product Solubility: Some tertiary alcohols may have partial solubility in the aqueous layer, leading to loss of product.[14]1. Breaking Emulsions: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[14] Filtering through a pad of Celite can also be effective.[14] 2. Purification Techniques: Utilize column chromatography for purification. For nonpolar impurities like biphenyl, recrystallization or distillation may be effective.[15][16] 3. Maximize Recovery: Perform multiple extractions of the aqueous layer with an organic solvent to recover any dissolved product.[14]

Frequently Asked Questions (FAQs)

Grignard Reactions

Q1: My Grignard reaction is difficult to initiate. What can I do?

A1: Initiation can be challenging due to a passivating oxide layer on the magnesium metal. To overcome this, you can:

  • Use a crystal of iodine.[3]

  • Gently heat the flask.[3]

  • Add a small amount of a pre-formed Grignard reagent.

  • Ensure all reagents and glassware are scrupulously dry.[7]

Q2: A significant amount of a white precipitate forms during the work-up. What is it and how can I remove it?

A2: The white precipitate is typically magnesium salts, such as magnesium hydroxide (B78521) or magnesium hydroxyhalides.[14] To dissolve these salts, you can add a dilute acid, such as 1M HCl, dropwise until the solution becomes clear.[14] However, be cautious as strong acids can promote the elimination of the tertiary alcohol to form an alkene. A milder alternative is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[14]

Q3: I'm using an ester as a starting material and getting a low yield of the tertiary alcohol. What could be the issue?

A3: When synthesizing a tertiary alcohol from an ester, two equivalents of the Grignard reagent are required.[13] The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.[13] Insufficient Grignard reagent will result in a mixture of ketone and tertiary alcohol, leading to a lower yield of the desired product.

Alternative Reagents

Q4: When should I consider using an organolithium reagent instead of a Grignard reagent?

A4: Organolithium reagents are generally more reactive than their Grignard counterparts due to the more polar carbon-lithium bond.[13] This increased reactivity can be advantageous when dealing with sterically hindered ketones or less reactive esters.[13] However, their high reactivity also makes them less tolerant of certain functional groups.

Q5: What are the advantages of a Barbier reaction?

A5: The Barbier reaction offers a significant operational advantage by generating the organometallic reagent in situ.[13] This one-pot procedure involves mixing the alkyl halide, carbonyl compound, and metal (e.g., magnesium, zinc) together, which circumvents the need for the separate preparation and handling of the often-sensitive organometallic reagent.[13]

Protecting Groups

Q6: What are common protecting groups for alcohols, and when should I use them?

A6: If your starting material contains an alcohol, its acidic proton will react with the organometallic reagent. To prevent this, the alcohol should be protected. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are common protecting groups.[8][10][11][12] They are stable under the basic conditions of Grignard and organolithium reactions and can be removed under acidic conditions or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[8][11]

Experimental Protocols

General Protocol for Grignard Synthesis of a Tertiary Alcohol from a Ketone
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask and briefly heat under vacuum, then cool under an inert atmosphere. Add anhydrous diethyl ether or THF. Dissolve the alkyl halide in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of the alkyl halide solution to the magnesium. Once the reaction initiates (indicated by bubbling), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.[3]

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve the ketone in anhydrous ether/THF and add it to the dropping funnel. Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.[3]

  • Work-up: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3][14]

  • Purification: Purify the crude tertiary alcohol by distillation or column chromatography.[15][16]

General Protocol for the Synthesis of a Tertiary Alcohol using an Organolithium Reagent and an Ester
  • Apparatus Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the ester to anhydrous diethyl ether or THF.

  • Reaction: Cool the solution to the desired temperature (often -78 °C). Rapidly add the organolithium reagent (2.5 equivalents) to the vigorously stirred solution.[13]

  • Work-up: After a short reaction time (e.g., 20-30 minutes), quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.

Visualizations

experimental_workflow start_end start_end process process decision decision output output issue issue start Start: Anhydrous Setup form_grignard Form Grignard Reagent (Alkyl Halide + Mg) start->form_grignard add_ketone Add Ketone Dropwise at Low Temp form_grignard->add_ketone reaction Reaction Stirring add_ketone->reaction workup Aqueous Work-up (e.g., NH4Cl) reaction->workup extraction Extraction & Drying workup->extraction purification Purification (Chromatography/Distillation) extraction->purification product Tertiary Alcohol purification->product

Caption: General workflow for the synthesis of a tertiary alcohol via a Grignard reaction.

troubleshooting_logic start_node start_node decision decision cause cause solution solution start Low Yield of Tertiary Alcohol check_sm Starting Material Recovered? start->check_sm check_side_product Secondary Alcohol Detected? check_sm->check_side_product No enolization Enolization is Likely check_sm->enolization Yes reduction Reduction Occurred check_side_product->reduction Yes poor_reagent Poor Reagent Quality or Quenching check_side_product->poor_reagent No sol_enol Lower Temp Use Organolithium enolization->sol_enol sol_red Use Grignard w/o β-Hydrogens reduction->sol_red sol_reagent Ensure Anhydrous Conditions Use Protecting Groups poor_reagent->sol_reagent

Caption: Decision tree for troubleshooting low yields in tertiary alcohol synthesis.

References

Identifying and removing impurities from 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-4-nonanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and removing impurities.

Troubleshooting Guides

Issue 1: Identifying the Source of Impurities

Question: I have a batch of this compound that shows multiple peaks on the gas chromatogram. What are the likely impurities and where do they come from?

Answer: Impurities in this compound typically originate from its synthesis, which is often a Grignard reaction between a pentyl magnesium halide and 2-pentanone, or the reduction of 4-methyl-5-nonanone. The most common impurities are:

  • Unreacted Starting Materials:

    • 4-Methyl-5-nonanone: The precursor ketone to this compound may be present if the reduction reaction did not go to completion.

    • Reagents from Grignard Synthesis: Residual alkyl halides or ketones from the Grignard reaction can also be present.

  • Side-Reaction Products:

    • Enolization Products: The Grignard reagent can act as a base, leading to the enolization of the starting ketone. This results in the recovery of the unreacted ketone after acidic workup.

    • Reduction Products: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.

    • Wurtz Coupling Products: Homocoupling of the Grignard reagent can occur, leading to alkanes.

  • Solvents: Residual solvents used during the synthesis and purification steps, such as diethyl ether or tetrahydrofuran (B95107) (THF), are common impurities.

The following diagram illustrates the potential pathways leading to the formation of this compound and its common impurities during a Grignard synthesis.

cluster_reactants Reactants cluster_synthesis Synthesis Pathways cluster_products Products & Impurities Ketone 4-Methyl-5-nonanone Main_Reaction Grignard Addition Ketone->Main_Reaction Side_Reaction1 Enolization Ketone->Side_Reaction1 Side_Reaction2 Reduction Ketone->Side_Reaction2 Grignard Grignard Reagent Grignard->Main_Reaction Grignard->Side_Reaction1 Grignard->Side_Reaction2 Product This compound Main_Reaction->Product Impurity1 Unreacted Ketone Side_Reaction1->Impurity1 Impurity2 Secondary Alcohol Side_Reaction2->Impurity2

Figure 1. Synthesis pathways of this compound and potential impurities.
Issue 2: Removing Impurities

Question: What are the recommended methods for purifying this compound?

Answer: The choice of purification method depends on the nature and quantity of the impurities. The two most effective techniques are fractional distillation and column chromatography.

  • Fractional Distillation: This is the preferred method for separating volatile impurities with different boiling points. Since this compound is a C10 alcohol, vacuum distillation is often necessary to prevent decomposition at high temperatures.

  • Column Chromatography: This technique is ideal for separating non-volatile impurities or compounds with similar boiling points. Normal-phase chromatography using silica (B1680970) gel is typically effective for separating polar compounds like alcohols from less polar impurities.

The general workflow for the purification of this compound is outlined below.

Start Crude this compound Analysis Initial Purity Analysis (GC-MS) Start->Analysis Distillation Fractional Distillation Analysis->Distillation Volatile Impurities Chromatography Column Chromatography Analysis->Chromatography Non-Volatile or Similar Boiling Point Impurities Final_Analysis Purity Confirmation (GC-MS) Distillation->Final_Analysis Chromatography->Final_Analysis Final_Analysis->Distillation Purity < 95% End Pure this compound Final_Analysis->End Purity > 95%

Figure 2. General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent system for the column chromatography of this compound?

A1: A good starting point for normal-phase silica gel chromatography is a non-polar/polar solvent system. A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

Q2: What are the typical parameters for a GC-MS analysis of this compound?

A2: A standard GC-MS method for analyzing the purity of this compound would involve a non-polar or mid-polarity capillary column. The oven temperature program would typically start at a low temperature and ramp up to a higher temperature to elute all components.

Q3: My Grignard reaction to synthesize this compound is giving a low yield. What are the common causes?

A3: Low yields in Grignard reactions are often due to:

  • Presence of water: Grignard reagents are highly reactive with water. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Poor quality of magnesium: Use fresh, high-quality magnesium turnings.

  • Side reactions: As mentioned in the troubleshooting guide, enolization and reduction can compete with the desired Grignard addition.

Q4: How can I confirm the identity of the impurities in my sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for identifying impurities. The mass spectrum of each impurity can be compared to a library of known spectra for identification. If a standard is available, comparing the retention time and mass spectrum will provide definitive identification.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column to enhance separation.

  • Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Begin heating the distillation flask gently.

    • Collect the fraction that distills at the boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Column Chromatography of this compound
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent as needed to elute the this compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC or GC-MS to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the expected purity levels of this compound after different purification steps. The actual values may vary depending on the initial purity and the specific conditions used.

Purification MethodTypical Purity AchievedCommon Remaining Impurities
Single Fractional Distillation90-95%Compounds with similar boiling points
Column Chromatography>98%Closely related structural isomers
Combined Distillation & Chromatography>99%Trace amounts of solvents

Technical Support Center: Optimizing GC-MS for Branched-Chain Alcohol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of branched-chain alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shapes (tailing) for my branched-chain alcohol analytes?

A1: Peak tailing for alcohols is a common issue in GC-MS analysis and can stem from several factors:

  • Active Sites: The polar hydroxyl (-OH) group of alcohols can interact with active sites in the GC system, such as silanol (B1196071) groups in the injector liner, column, or contamination. This is a common cause of peak tailing.[1]

  • Inappropriate Column Choice: Using a non-polar column for underivatized polar alcohols can lead to poor peak shape.

  • Sub-optimal Temperatures: If the injector or oven temperatures are too low, it can result in slow analyte vaporization and transfer, causing peak tailing.[2]

  • System Contamination: Residue from previous analyses can create active sites, leading to peak tailing. Regular system maintenance, including changing the liner and trimming the column, can help mitigate this.[3]

Q2: How can I improve the resolution between isomers of branched-chain alcohols?

A2: Differentiating isomers of branched-chain alcohols can be challenging due to their similar physical properties and mass spectra.[4] Here are some strategies to improve resolution:

  • Column Selection: Employ a GC column with a stationary phase that offers high selectivity for alcohols. For underivatized alcohols, a polar wax-type column is often recommended. For derivatized alcohols, a mid-polar column like a DB-5ms can be effective.[5] Using a longer column with a smaller internal diameter can also enhance resolution.[6][7]

  • Optimize Oven Temperature Program: A slower temperature ramp rate allows for better separation of closely eluting isomers.[8]

  • Derivatization: Converting the alcohols to less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers, can improve chromatographic separation.[5]

Q3: What is derivatization, and is it necessary for analyzing branched-chain alcohols?

A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for GC-MS analysis. For alcohols, this typically involves replacing the active hydrogen of the hydroxyl group with a less polar functional group.[5] The most common methods are silylation, acylation, and alkylation.[9][10]

While direct analysis of some alcohols is possible, derivatization is often recommended for branched-chain alcohols to:[11]

  • Improve Volatility and Thermal Stability: This leads to sharper peaks and better sensitivity.

  • Reduce Peak Tailing: By masking the polar hydroxyl group, interactions with active sites in the system are minimized.[5]

  • Enhance Mass Spectral Identification: Derivatized compounds often produce characteristic and more easily interpretable mass spectra.

Q4: My analyte seems to be degrading in the GC inlet. How can I prevent this?

A4: Thermal degradation of labile compounds is a common problem, especially with high injection port temperatures.[11] To address this:

  • Lower the Inlet Temperature: Experiment with reducing the inlet temperature in 20-25°C increments to find the lowest temperature that still allows for efficient vaporization without causing degradation.[11]

  • Use a Deactivated Liner: Active sites in the inlet liner can catalyze degradation. Ensure you are using a high-quality, deactivated liner and replace it regularly.[11]

  • Consider "Cold" Injection Techniques: Techniques like Pulsed Temperature Vaporization (PTV) or Cool On-Column injection can minimize the time the analyte spends in the hot inlet, reducing the risk of degradation.[12]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

If you are observing peak tailing for your branched-chain alcohol analysis, follow this logical troubleshooting workflow.

G cluster_0 Troubleshooting Peak Tailing cluster_1 Chemical Issues cluster_2 System-wide Issues start Observe Peak Tailing check_peaks Are only polar analytes (alcohols) tailing? start->check_peaks chemical_issue Likely Chemical Issue: Active Sites check_peaks->chemical_issue Yes system_issue Likely System-wide Issue: Flow Path Disruption or Contamination check_peaks->system_issue No (All peaks tailing) derivatize Consider Derivatization (e.g., Silylation) chemical_issue->derivatize use_polar_column Use a Polar GC Column (e.g., WAX phase) chemical_issue->use_polar_column end_point Re-evaluate Peak Shape derivatize->end_point use_polar_column->end_point inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner & O-ring system_issue->inlet_maintenance column_maintenance Perform Column Maintenance: - Trim 15-20 cm from inlet - Check for leaks system_issue->column_maintenance inlet_maintenance->end_point column_maintenance->end_point

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Improving Resolution of Isomers

Use this guide to systematically improve the separation of branched-chain alcohol isomers.

G cluster_0 Improving Isomer Resolution start Poor Isomer Resolution step1 Step 1: Optimize Oven Program - Decrease temperature ramp rate - Lower initial temperature start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Evaluate GC Column - Use a highly polar column (e.g., cyanopropyl) - Increase column length (e.g., >60m) check1->step2 No solution Optimized Separation check1->solution Yes check2 Resolution Improved? step2->check2 step3 Step 3: Consider Derivatization - Convert to TMS ethers to alter elution order check2->step3 No check2->solution Yes check3 Resolution Improved? step3->check3 check3->solution Yes no_solution Further method development required check3->no_solution No

Caption: Workflow for enhancing isomer separation.

Data Presentation

Table 1: GC Column Selection for Branched-Chain Alcohol Analysis
Stationary PhasePolarityRecommended ForExample ColumnsTypical Dimensions
Polyethylene Glycol (PEG)PolarUnderivatized alcoholsZebron ZB-WAXplus, StabilWax-MS30 m x 0.25 mm x 0.25 µm
5% Phenyl-MethylpolysiloxaneNon-Polar to Mid-PolarDerivatized (silylated) alcoholsDB-5ms, ZB-5MS30 m x 0.25 mm x 0.25 µm
6% CyanopropylphenylMid-PolarIsomer separation of underivatized alcoholsDB-624, ZB-62460 m x 0.25 mm x 1.4 µm
Proprietary PhasesApplication SpecificBlood alcohol analysis, including branched isomersDB-ALC1, DB-ALC230 m x 0.32 mm x 1.8 µm
Table 2: Comparison of Silylation Reagents for Derivatization
ReagentAbbreviationPropertiesTypical Reaction Conditions
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFACommon, effective for alcohols. Often used with a catalyst.100 µL BSTFA + 10 µL TMCS (catalyst), heat at 60-70°C for 30-60 min.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMore reactive than BSTFA, may not require a catalyst for non-hindered alcohols.100 µL MSTFA, heat at 60-70°C for 30-60 min.
TrimethylchlorosilaneTMCSTypically used as a catalyst to increase the reactivity of other silylating agents.Added in small amounts (e.g., 1-10%) to BSTFA or MSTFA.

Experimental Protocols

Protocol 1: Silylation of Branched-Chain Alcohols for GC-MS Analysis

This protocol describes a general procedure for the derivatization of branched-chain alcohols using BSTFA with a TMCS catalyst.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the alcohol sample into a 2 mL autosampler vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as silylating reagents are sensitive to moisture.[10]

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

    • Add 100 µL of BSTFA and 10 µL of TMCS to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

  • Incubation:

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may vary depending on the specific alcohol.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

G cluster_0 Silylation Workflow prep Sample Preparation (Anhydrous) reagents Add Solvent, BSTFA, and TMCS prep->reagents vortex Vortex (30 seconds) reagents->vortex heat Heat (60-70°C, 30-60 min) vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for silylation.

Protocol 2: General GC-MS Method for Branched-Chain Alcohol Analysis (after Silylation)

This protocol provides a starting point for the analysis of TMS-derivatized branched-chain alcohols. Optimization may be required.

  • GC System:

    • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.[4]

    • Injector: Split/Splitless, operated in splitless mode for 1 minute.

    • Injector Temperature: 250°C (can be optimized).[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

This technical support center provides a foundation for optimizing your GC-MS analysis of branched-chain alcohols. For further assistance, please consult your instrument's user manuals and the cited literature.

References

Troubleshooting poor separation of alcohol isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the poor separation of alcohol isomers in chromatography.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve poor separation during your experiments.

Q1: My alcohol isomers are co-eluting or showing very poor resolution. Where should I start troubleshooting?

A: Poor resolution is a common issue, and the most critical factor to evaluate first is your column's stationary phase.[1] Your approach should then systematically address other parameters like the mobile phase, temperature, and flow rate. For particularly difficult separations, derivatization of the alcohol may be necessary.

The following workflow provides a general strategy for troubleshooting poor isomer separation.

G start Start: Poor Isomer Separation csp 1. Evaluate Stationary Phase (Column) start->csp mobile_phase 2. Optimize Mobile Phase (HPLC) or Carrier Gas/Temp Program (GC) csp->mobile_phase If column is appropriate end End: Improved Resolution csp->end If new column works conditions 3. Adjust Flow Rate & Temperature mobile_phase->conditions mobile_phase->end If separation improves derivatization 4. Consider Derivatization conditions->derivatization If separation is still poor conditions->end If separation improves derivatization->end

Caption: General troubleshooting workflow for poor isomer separation.

Q2: How do I select the correct column for separating alcohol isomers using Gas Chromatography (GC)?

A: Column selection in GC depends on whether you are performing a chiral or achiral separation. For separating non-enantiomeric isomers that differ in their hydrogen bonding capabilities, a polar stationary phase is recommended. For resolving enantiomers, a specialized chiral stationary phase is required. High resolution and sensitivity make chiral capillary GC ideal for analyzing complex mixtures.[2]

Column Type (Stationary Phase)Primary ApplicationSeparation Principle
Polyethylene Glycol (PEG) / WAX General separation of alcohol positional isomers (e.g., 2-methylbutanol vs. 3-methylbutanol).[3]The polar phase interacts strongly with the hydroxyl group of the alcohols, providing selectivity based on hydrogen bonding capability.[3]
Cyclodextrin Derivatives (e.g., Chirasil-DEX) Chiral separation of alcohol enantiomers.[4]Forms transient diastereomeric complexes with the enantiomers, which have different thermodynamic stabilities, leading to different retention times.[5]
Proline Derivatives Chiral separation of aromatic alcohols.Can resolve many racemic aromatic alcohols without the need for derivatization.[6]

Q3: For HPLC, what is the best approach for column selection and mobile phase optimization?

A: In HPLC, a systematic screening of different Chiral Stationary Phases (CSPs) is the most effective first step for enantiomer separations.[1] For achiral separations (diastereomers or positional isomers), standard phases like C18 can work, but optimization of the mobile phase is critical.[7]

After selecting a column, focus on the mobile phase. Adjusting its composition is key to optimizing the separation.[8]

ParameterOptimization StrategyPurpose
Organic Modifier Vary the type (e.g., acetonitrile, methanol, ethanol) and concentration.[1]Different alcohols in the mobile phase can alter the steric environment of the stationary phase, affecting chiral recognition.[9]
Acidic/Basic Additives Add small amounts (e.g., 0.1%) of an acid (like TFA) for acidic analytes or a base (like DEA) for basic analytes.[1]Improves peak shape by suppressing analyte ionization or masking active sites (residual silanols) on the stationary phase.[1]
pH Control For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10]Prevents peak tailing and inconsistent retention times that can occur when the analyte is partially ionized.[1]

Q4: Can adjusting the temperature and flow rate improve my separation?

A: Yes, both parameters are valuable tools for optimization.

  • Flow Rate: Chiral separations in HPLC often benefit from lower flow rates, as this can enhance resolution.[1] However, this comes at the cost of longer analysis times.[8]

  • Temperature: The effect of temperature can be significant and unpredictable.[1]

    • In GC , temperature directly impacts the equilibrium of the analyte between the mobile and stationary phases.[11] An optimal temperature program ensures compounds can transition freely between phases, which is essential for separation.[11]

    • In HPLC , increasing the temperature lowers the mobile phase viscosity, which can lead to narrower peaks and shorter retention times.[12] Screening a range of temperatures (e.g., 10–40°C) is a valuable step in method development.[1]

Q5: The separation is still insufficient after optimizing my column and methods. Should I consider derivatization?

A: Yes. Derivatization is a powerful technique, particularly for GC, to improve the separation of isomers that are otherwise difficult to resolve.[4] It involves chemically modifying the alcohol's hydroxyl group to change the analyte's properties.[13]

G cluster_input Initial Problem cluster_process Derivatization Strategy cluster_output Expected Outcomes PoorSep Poor Separation of Free Alcohols Derivatize Derivatize with Reagent (e.g., Acylation, Silylation) PoorSep->Derivatize Outcome1 Reduced Polarity & Increased Volatility Derivatize->Outcome1 Outcome2 Enhanced Separation in Chromatographic Column Derivatize->Outcome2 Outcome3 Improved Peak Shape Derivatize->Outcome3

Caption: Logical flow of using derivatization to improve isomer separation.

Frequently Asked Questions (FAQs)

Q: What is derivatization, and how does it improve the separation of alcohol isomers? A: Derivatization is a chemical reaction that converts a compound into a product (a derivative) with properties that are better suited for a given analytical method. For alcohol isomers, common derivatization methods like acylation or silylation replace the active hydrogen on the hydroxyl group.[13] This process reduces the polarity and increases the volatility of the alcohols, which often leads to improved peak shapes and better separation on a chromatographic column.[4] In some cases, derivatization allows for the separation of stereoisomers that could not be resolved as free alcohols.[4]

Q: My peaks are tailing. What are the common causes? A: Peak tailing is often caused by secondary, undesirable interactions between your analyte and the stationary phase.[14] For silica-based columns, this can be due to interactions with residual silanols. Other causes include using an incorrect mobile phase pH for an ionizable analyte or column contamination.[1] Adding a mobile phase modifier (e.g., a small amount of a basic compound like DEA) can help mask silanol (B1196071) activity and improve peak shape.[1]

Q: Can I separate isomers on a standard achiral column? A: It depends on the type of isomers. Diastereomers and positional isomers can often be separated on achiral columns (like C18) because they have different physical properties.[7] However, enantiomers have identical physical and chemical properties in an achiral environment and therefore require a chiral stationary phase (CSP) for separation.[15]

Experimental Protocols

Protocol 1: Derivatization of Chiral Alcohols by Acylation for GC Analysis

This protocol describes a general procedure for converting chiral alcohols into their acetate (B1210297) esters to enhance separation by chiral-phase GC.[4]

Materials:

Procedure:

  • Sample Preparation: Dissolve a known quantity of the chiral alcohol in a minimal amount of anhydrous solvent in a clean, dry vial.

  • Reagent Addition: Add a molar excess (e.g., 2-5 equivalents) of acetic acid to the vial. If the reaction is slow, a small amount of pyridine can be added as a catalyst.

  • Reaction: Cap the vial tightly and allow the reaction to proceed. The reaction time and temperature may need optimization; start with room temperature for 1-2 hours or gentle heating (e.g., 60°C) for 30 minutes. Monitor the reaction progress by analyzing small aliquots if necessary.

  • Workup: Once the reaction is complete, quench any remaining acetic acid by adding a small amount of water.

  • Extraction: Add more solvent (e.g., hexane) and a basic aqueous solution (e.g., sodium bicarbonate) to the vial. Vortex thoroughly to extract the ester into the organic layer and neutralize excess acid.

  • Drying: Carefully remove the aqueous layer. Dry the remaining organic layer containing the derivatized alcohol over anhydrous sodium sulfate.

  • Analysis: The resulting solution containing the acetate esters can be directly injected into the GC equipped with a chiral column (e.g., CP Chirasil-DEX CB).[4]

Protocol 2: HPLC Mobile Phase Screening for Chiral Isomer Separation

This protocol provides a systematic approach to optimizing the mobile phase for separating enantiomers on a selected Chiral Stationary Phase (CSP).[1]

Materials:

  • Selected Chiral Stationary Phase (CSP) column

  • HPLC-grade solvents (e.g., Hexane (B92381)/Heptane for normal phase; Methanol, Ethanol, Isopropanol (B130326), Acetonitrile for modifiers or reversed-phase)

  • Acidic/Basic modifiers (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA))

Procedure:

  • Initial Conditions: Begin with a standard mobile phase recommended for your chosen CSP. For many polysaccharide-based CSPs in normal phase mode, this is often a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (e.g., 90:10 Hexane:IPA).

  • Screen Organic Modifier Type:

    • Prepare mobile phases with different alcohol modifiers (e.g., ethanol, methanol) at the same concentration as your initial condition.

    • Run the analysis with each mobile phase to see how the choice of alcohol affects retention and selectivity. Ethanol, for instance, may offer better selectivity than isopropanol in some cases.[1]

  • Optimize Organic Modifier Concentration:

    • Using the best alcohol modifier identified in Step 2, systematically vary its concentration. For example, test concentrations of 5%, 10%, 15%, and 20%.

    • Analyze the resulting chromatograms for changes in resolution and retention time.

  • Incorporate Additives (if needed):

    • If peak shape is poor (e.g., tailing), add a small concentration (typically 0.1%) of a basic modifier like DEA for basic compounds or an acidic modifier like TFA for acidic compounds.[1]

    • Ensure the additive is soluble in your mobile phase and re-run the analysis.

  • Evaluate and Finalize: Compare the chromatograms from all runs to determine the mobile phase composition that provides the best resolution and peak shape for your alcohol isomers.

References

Preventing rearrangement reactions during 4-Methyl-4-nonanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Methyl-4-nonanol

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a focus on preventing rearrangement and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most common and effective method is the Grignard reaction.[1][2][3] This involves the nucleophilic addition of a Grignard reagent to a ketone. For this compound, there are three practical combinations of ketone and Grignard reagent:

  • Route A: Nonan-4-one with methylmagnesium bromide.

  • Route B: Heptan-2-one with propylmagnesium bromide.

  • Route C: Pentan-2-one with pentylmagnesium bromide.

The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate. This intermediate is then protonated during a workup step to yield the final tertiary alcohol.[2]

Q2: I am observing unexpected byproducts. Could this be a rearrangement reaction?

A2: True skeletal rearrangement is unlikely during the Grignard addition step itself, as the mechanism does not typically involve a free carbocation intermediate. However, rearrangement or elimination can occur under harsh acidic conditions during the workup phase. If you are observing alkene byproducts or isomeric alcohols, it is likely due to an acid-catalyzed dehydration of the tertiary alcohol product, followed by potential rearrangement of the resulting carbocation or, more commonly, elimination.

Other common byproducts are not from rearrangement but from competing side reactions like enolization and reduction.[1]

Q3: How can I prevent rearrangement and elimination reactions during the workup step?

A3: The key is to use a gentle, non-acidic quenching procedure. Instead of strong acids (like HCl or H₂SO₄), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[4] This provides a proton source that is acidic enough to protonate the alkoxide to form the alcohol but not strong enough to promote dehydration and subsequent side reactions.[4] It is also crucial to maintain a low temperature (e.g., 0 °C) during the workup.

Q4: My yield is low, and I am recovering my starting ketone. What is happening?

A4: This is a classic sign of enolization. The Grignard reagent is a very strong base and can abstract an alpha-hydrogen (a proton on the carbon adjacent to the carbonyl) from the ketone.[1] This forms an enolate, which is unreactive toward the Grignard reagent and simply reverts to the starting ketone upon workup. This side reaction is more prevalent with sterically hindered ketones.[1][5]

Q5: I obtained a significant amount of a secondary alcohol instead of the desired tertiary alcohol. Why did this occur?

A5: This indicates that a reduction reaction has occurred. If the Grignard reagent has hydrogens on its beta-carbon, it can act as a reducing agent by delivering a hydride to the carbonyl carbon via a cyclic six-membered transition state.[1] This reduces the ketone to a secondary alcohol. This pathway is also favored by steric hindrance around the carbonyl group.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions to optimize the synthesis of this compound.

Symptom / Observation Probable Cause Recommended Solutions & Preventive Measures
Low or no yield of this compound; recovery of starting ketone. Enolization: The Grignard reagent is acting as a base instead of a nucleophile.[1][5]- Lower the reaction temperature (0 °C to -78 °C) to favor nucleophilic addition.[6]- Ensure slow, dropwise addition of the ketone to the Grignard reagent.[6][7]- If possible, choose a less sterically hindered ketone/Grignard pair.- Consider adding CeCl₃ to the ketone before adding the Grignard reagent to enhance 1,2-addition.[8]
Presence of a secondary alcohol byproduct (e.g., 4-nonanol). Reduction: The Grignard reagent is acting as a hydride donor.[1]- Lowering the reaction temperature can reduce the rate of this side reaction.[6]- Use a less sterically hindered Grignard reagent if the synthetic route allows.
Formation of alkene byproducts or other isomeric alcohols. Acid-Catalyzed Rearrangement/Elimination: The workup conditions are too harsh.- Crucially, use saturated aqueous NH₄Cl for the reaction quench instead of a strong acid. [4]- Maintain low temperatures (0 °C) throughout the workup and extraction process.
Reaction fails to initiate (magnesium does not react). Passive MgO layer on magnesium; presence of moisture. - Use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[9]- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[10]- Use anhydrous ethereal solvents (diethyl ether or THF).[10][11]
Formation of a homocoupled byproduct (e.g., octane (B31449) from butylmagnesium bromide). Wurtz-type coupling: The Grignard reagent reacts with the starting alkyl halide.[5]- Add the alkyl halide slowly to the magnesium turnings during Grignard reagent preparation to keep its concentration low.[5]

Visualized Workflows and Reaction Pathways

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup Alkyl_Halide Alkyl Halide (e.g., CH3Br) Grignard_Reagent Grignard Reagent (e.g., CH3MgBr) Alkyl_Halide->Grignard_Reagent Mg Magnesium Turnings Mg->Grignard_Reagent Anhydrous_Ether Anhydrous Ether Anhydrous_Ether->Grignard_Reagent Alkoxide Alkoxide Intermediate Grignard_Reagent->Alkoxide Ketone Ketone (e.g., Nonan-4-one) Ketone->Alkoxide Gentle_Quench Gentle Workup (aq. NH4Cl, 0°C) Alkoxide->Gentle_Quench Final_Product This compound Gentle_Quench->Final_Product

Caption: High-level workflow for the synthesis of this compound.

Competing_Pathways cluster_outcomes Possible Reaction Outcomes Start Ketone + Grignard Reagent Addition Desired: Nucleophilic Addition (Forms C-C bond) Start->Addition Enolization Side Reaction: Enolization (Grignard acts as base) Start->Enolization Reduction Side Reaction: Reduction (Grignard acts as H- donor) Start->Reduction Product Tertiary Alcohol (this compound) Addition->Product After Workup Ketone_Recovered Starting Ketone Recovered Enolization->Ketone_Recovered After Workup Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol After Workup

Caption: Competing reaction pathways for a ketone and Grignard reagent.

Rearrangement_Pathway Alcohol Product: this compound Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol Harsh Acidic Workup (e.g., H2SO4, heat) Carbocation Tertiary Carbocation + H2O Protonated_Alcohol->Carbocation Loss of Water Alkene Elimination Products (e.g., 4-Methyl-4-nonene) Carbocation->Alkene Deprotonation (E1)

References

Enhancing the resolution of 4-Methyl-4-nonanol in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the chromatographic resolution of 4-Methyl-4-nonanol in complex mixtures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for analyzing this compound?

A1: Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the recommended technique for analyzing volatile compounds like this compound.[1] GC-MS is particularly powerful as it provides both separation and structural identification of the analyte.

Q2: What type of GC column is best suited for the analysis of this compound?

A2: For underivatized tertiary alcohols such as this compound, a polar stationary phase is recommended due to the polar nature of the hydroxyl group. A wax-type column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-Wax, HP-INNOWAX), is a suitable choice.[1] These columns facilitate separation based on polarity and hydrogen bonding capacity.[2]

Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?

A3: Peak tailing for polar compounds like alcohols is a common issue in GC analysis. The primary causes include:

  • Active Sites: The presence of active sites (e.g., free silanol (B1196071) groups) in the injector liner, column, or detector can lead to undesirable interactions with the hydroxyl group of the alcohol.[3] Using a deactivated inlet liner and a highly inert GC column is crucial.

  • Column Contamination: Buildup of non-volatile residues from the sample matrix can create active sites and cause peak tailing.[4] Regularly baking out the column at its maximum recommended temperature or trimming the first few centimeters of the column can help.

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume and lead to peak distortion. Ensure the column is cut cleanly and installed according to the manufacturer's guidelines.

Q4: Should I consider derivatization for the analysis of this compound?

A4: Derivatization can significantly improve the chromatography of alcohols. A common technique is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the volatility and reduces the polarity of the analyte, resulting in sharper, more symmetrical peaks. If you choose to derivatize your sample, a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), would then be more appropriate.

Q5: What sample preparation techniques are recommended for extracting this compound from a complex matrix?

A5: The choice of sample preparation depends on the nature of the matrix.

  • Liquid-Liquid Extraction (LLE): This is a robust method for extracting this compound from aqueous matrices like biological fluids or fermentation broths. A water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) can be used to extract the analyte.[1]

  • Headspace (HS) Analysis: For rapid screening of volatile compounds, static headspace analysis is a suitable option that requires minimal sample preparation.[1] Adding salt to the sample vial ("salting out") can increase the partitioning of the analyte into the headspace.[1]

  • Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the analyte from more complex samples. For a moderately polar analyte like this compound, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent could be employed depending on the sample solvent.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues during the analysis of this compound.

Issue 1: Poor Peak Resolution or Co-elution

If you are observing poor separation between this compound and other components in your mixture, consider the following troubleshooting steps.

G A Poor Peak Resolution B Optimize Temperature Program A->B D Check Carrier Gas Flow Rate A->D F Evaluate GC Column A->F C Decrease ramp rate Increase initial hold time B->C E Verify optimal linear velocity for column dimensions D->E G Increase column length Use narrower internal diameter Switch to a more selective stationary phase (e.g., WAX) F->G

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

For asymmetric peaks with a pronounced tail, follow this decision tree to identify and resolve the problem.

G A Peak Tailing Observed B Perform Inlet Maintenance A->B D Trim GC Column A->D F Check for Leaks A->F H Consider Derivatization (Silylation) A->H C Replace septum, liner, and O-ring B->C E Remove 5-10 cm from the inlet end D->E G Use electronic leak detector at fittings F->G

Caption: Decision tree for troubleshooting peak tailing.

Experimental Protocols

Note: As no specific published method for this compound was found, the following protocols are adapted from a validated method for the closely related compound, 4-Methyl-1-pentanol.[1] These should serve as a strong starting point, but optimization for this compound may be required.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting this compound from aqueous matrices such as fermentation broths or biological fluids.

  • Sample Collection: Collect 1 mL of the aqueous sample in a clean glass vial.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., 2-Methyl-1-pentanol or a deuterated analog) to the sample to a final concentration of 10 µg/mL.

  • Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete phase separation.

  • Collection: Carefully transfer the organic layer (top layer for ethyl acetate, bottom for dichloromethane) to a clean autosampler vial for GC-MS analysis.

Protocol 2: Static Headspace (HS) Analysis for Volatile Screening

This protocol is ideal for the rapid screening of volatile compounds without extensive sample preparation.

  • Sample Preparation: Place 1 mL of the liquid sample into a 20 mL headspace vial.

  • Salting Out: Add 1 gram of sodium chloride (NaCl) to the vial to increase the partitioning of volatile analytes into the headspace.[1]

  • Incubation: Seal the vial and incubate at 70°C for 10 minutes to allow the volatile compounds to equilibrate in the headspace.[1]

  • Injection: Use a heated, gas-tight syringe to withdraw a sample of the headspace gas and inject it into the GC-MS.

Protocol 3: GC-MS Analysis

The following workflow and parameters are recommended for the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing A Aqueous Sample B Liquid-Liquid Extraction or Headspace Sampling A->B C Prepared Sample in Vial B->C D Autosampler Injection C->D E GC Separation (WAX Column) D->E F Mass Spectrometry Detection (EI) E->F G Chromatogram Generation F->G H Peak Integration & Identification G->H I Quantification & Reporting H->I

Caption: Experimental workflow for GC-MS analysis.

Data Presentation

Table 1: GC-MS Instrument Parameters
ParameterValue
Gas Chromatograph Agilent 7890B GC system or equivalent
Column HP-INNOWax (30 m x 0.25 mm x 0.25 µm)
Injection Mode Split (Split ratio: 20:1)
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial Temp: 50°C (hold 2 min) Ramp: 10°C/min to 220°C Hold: 5 min at 220°C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70eV
Acquisition Mode Full Scan (m/z 40-400)

These parameters are based on a method for a similar compound and may require optimization.[1]

Table 2: Expected Quantitative Data (Hypothetical for this compound)
AnalyteExpected Retention Time (min)Target Ion (m/z) for SIMQualifier Ions (m/z)
This compound~ 9.5 - 11.55973, 115
2-Methyl-1-pentanol (ISTD)~ 6.0 - 7.54356, 84

Disclaimer: Retention times are estimates and will vary based on the specific instrument, column condition, and exact analytical parameters. Target and qualifier ions are based on typical fragmentation patterns for tertiary alcohols and should be confirmed by analyzing a pure standard.

References

Technical Support Center: Grignard Synthesis of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the Grignard synthesis of tertiary alcohols.

Troubleshooting Guide & FAQs

This section addresses specific issues related to side product formation and other common problems in Grignar`d synthesis.

FAQs

Q1: My Grignard reaction is not initiating. What are the common causes and how can I start the reaction?

A1: Failure to initiate is a common issue, often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of trace amounts of water. [5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents like diethyl ether or THF must be anhydrous. [1, 5]

    • Activate the Magnesium: The magnesium surface needs to be activated to remove the oxide layer. Common methods include:

      • Adding a small crystal of iodine. The disappearance of the purple color indicates activation. [4]

      • Adding a few drops of 1,2-dibromoethane, which reacts with magnesium to expose a fresh surface.

      • Mechanically crushing or stirring the magnesium turnings before adding the solvent. [16]

Q2: I am observing a significant amount of a non-polar byproduct. What is it likely to be and how can I minimize its formation?

A2: A common non-polar byproduct is a Wurtz coupling product, formed from the reaction of the Grignard reagent with the unreacted alkyl halide. [1, 4] Biphenyl is a specific example when preparing phenylmagnesium bromide. [1, 4]

  • Minimization Strategies:

    • Slow Addition: Add the alkyl halide slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the newly formed Grignard reagent. [4]

    • Temperature Control: Maintain a moderate temperature during the formation of the Grignard reagent to avoid localized heating that can promote coupling. [1]

Q3: My yield of the tertiary alcohol is low, and I am recovering a significant amount of the starting ketone. What is the cause of this?

A3: The recovery of the starting ketone is often due to enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone. [12] This is particularly problematic with sterically hindered ketones and bulky Grignard reagents. [12]

  • Troubleshooting Steps:

    • Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent.

    • Low Temperature: Perform the addition of the Grignard reagent to the ketone at low temperatures (e.g., 0 °C or -78 °C) to favor the nucleophilic addition over enolization. [18]

Q4: Besides my desired tertiary alcohol, I have isolated a secondary alcohol. How is this possible?

A4: The formation of a secondary alcohol is likely due to the reduction of the ketone starting material. [12] This side reaction occurs when the Grignard reagent has β-hydrogens, which can be transferred to the carbonyl carbon via a six-membered transition state. [12, 24]

  • Minimization Strategies:

    • Grignard Reagent without β-Hydrogens: If the synthesis allows, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide).

    • Low Temperature: As with enolization, carrying out the reaction at lower temperatures can help to minimize the reduction pathway. [18]

Data Presentation: Summary of Common Side Products

Side ProductReaction PathwayFavorable ConditionsMinimization Strategies
Starting Ketone EnolizationSterically hindered ketone, bulky Grignard reagent with α- or β-branching. [12]Use a less bulky Grignard reagent, perform the reaction at low temperatures. [18]
Secondary Alcohol ReductionGrignard reagent with β-hydrogens, sterically hindered ketone. [12, 24]Use a Grignard reagent without β-hydrogens, perform the reaction at low temperatures. [18]
Wurtz Coupling Product (e.g., Biphenyl) Coupling of Grignard reagent with unreacted alkyl halide.High local concentration of alkyl halide, high reaction temperature during Grignard formation. [1]Slow addition of the alkyl halide to the magnesium, maintain moderate temperature. [4]
Alkane (from Grignard) Protonation of Grignard reagent.Presence of water or other protic sources (e.g., alcohols, terminal alkynes). [10]Ensure all glassware and solvents are rigorously dry, use an inert atmosphere (nitrogen or argon). [1, 5]

Experimental Protocol: Synthesis of Triphenylmethanol (B194598)

This protocol is a representative example of a Grignard synthesis of a tertiary alcohol.

Objective: To synthesize triphenylmethanol from bromobenzene (B47551) and methyl benzoate (B1203000) via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Methyl benzoate

  • 10% Sulfuric acid

  • Hexanes

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, for activation)

Equipment:

  • Round-bottom flask (3-necked is ideal)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Suction filtration apparatus

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Ensure all glassware is oven-dried and assembled while hot under a dry atmosphere. [3]

    • Place magnesium turnings in the round-bottom flask.

    • Add a small crystal of iodine if magnesium activation is needed. [4]

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. The reaction is indicated by the disappearance of the iodine color, slight cloudiness, and gentle boiling of the ether. [2]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. [4]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. [2]

  • Reaction with Methyl Benzoate:

    • Dissolve methyl benzoate in anhydrous diethyl ether in the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the methyl benzoate solution to the stirred Grignard reagent.

    • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (indicated by a color change).

  • Workup and Purification:

    • Carefully pour the reaction mixture into a beaker containing a mixture of ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts. [4]

    • Transfer the mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water and then with brine. [1]

    • Dry the organic layer over anhydrous sodium sulfate. [4]

    • Filter off the drying agent and evaporate the solvent to obtain the crude product.

    • The primary impurity, biphenyl, can be removed by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by trituration with a nonpolar solvent like hexanes, in which triphenylmethanol is less soluble. [3, 4]

Mandatory Visualization

Grignard_Side_Reactions Start Starting Materials (Ketone/Ester + Alkyl Halide + Mg) Grignard Grignard Reagent (R-MgX) Start->Grignard Mg, ether Ketone Ketone (R'COR'') Start->Ketone Alkyl_Halide Alkyl Halide (R-X) Start->Alkyl_Halide Alkoxide Tertiary Alkoxide Grignard->Alkoxide Nucleophilic Addition (Main Pathway) Enolate Enolate Grignard->Enolate Enolization (Side Reaction) Secondary_Alcohol Side Product: Secondary Alcohol Grignard->Secondary_Alcohol Reduction (Side Reaction, if β-H present) Wurtz_Product Side Product: Wurtz Coupling (R-R) Grignard->Wurtz_Product Wurtz Coupling (Side Reaction) Ketone->Alkoxide Ketone->Enolate α-proton abstraction Ketone->Secondary_Alcohol Tertiary_Alcohol Desired Product: Tertiary Alcohol Alkoxide->Tertiary_Alcohol Acidic Workup Recovered_Ketone Side Product: Recovered Ketone Enolate->Recovered_Ketone Acidic Workup Alkyl_Halide->Wurtz_Product

Caption: Reaction pathways in Grignard synthesis of tertiary alcohols.

Validation & Comparative

Comparative Analysis of 4-Methyl-4-nonanol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is paramount. This guide provides a comprehensive comparative analysis of 4-Methyl-4-nonanol and its structural isomers, focusing on their physicochemical properties, synthesis, and biological activities, supported by experimental data and detailed protocols.

Introduction

This compound (C10H22O) is a tertiary alcohol with a methyl group at the fourth position of a nonane (B91170) chain.[1] Its isomers, sharing the same molecular formula but differing in the arrangement of atoms, exhibit distinct physical, chemical, and biological properties. This variation is critical in fields ranging from materials science to pharmacology, where specific molecular architecture dictates function. This guide will focus on a comparative analysis of this compound with its tertiary alcohol isomers: 3-Methyl-3-nonanol and 5-Methyl-5-nonanol.

Physicochemical Properties

The structural differences among these isomers directly influence their physicochemical characteristics. A summary of key properties is presented in Table 1. Variations in boiling points, densities, and refractive indices can be attributed to differences in molecular symmetry and intermolecular forces.

PropertyThis compound3-Methyl-3-nonanol5-Methyl-5-nonanol
Molecular Formula C10H22OC10H22OC10H22O
Molecular Weight 158.28 g/mol [1]158.28 g/mol [2]158.28 g/mol
CAS Number 23418-38-4[1]21078-72-8[3]33933-78-7
Boiling Point Not availableNot available201.3°C at 760mmHg[4]
Density Not available0.831 g/mL[3]0.828 g/cm³[4]
Refractive Index Not available1.438[3]Not available

Table 1: Comparative Physicochemical Properties of this compound and its Isomers.

Synthesis and Experimental Protocols

The synthesis of these tertiary alcohols is most commonly achieved through the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of a Grignard reagent (an organomagnesium halide) to a ketone.[5][6][7] The specific choice of the ketone and the Grignard reagent determines the final product.

General Synthesis Workflow

The general workflow for the synthesis of these tertiary alcohols via the Grignard reaction is depicted below.

G cluster_0 Reactant Preparation cluster_1 Grignard Reagent Formation cluster_2 Grignard Reaction cluster_3 Workup and Purification ketone Ketone reaction Reaction with Ketone ketone->reaction alkyl_halide Alkyl Halide grignard Grignard Reagent (R-MgX) alkyl_halide->grignard + Mg in ether mg Magnesium Metal mg->grignard grignard->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup Acidic Workup intermediate->workup purification Purification (Distillation/Chromatography) workup->purification product Tertiary Alcohol purification->product G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison cluster_3 Further Investigation synthesis Synthesis & Purification of Isomers antimicrobial Antimicrobial Assays (e.g., MIC, MBC) synthesis->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) synthesis->cytotoxicity data_analysis Data Analysis antimicrobial->data_analysis cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar mechanism Mechanism of Action Studies sar->mechanism

References

Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 4-Methyl-4-nonanol. The primary focus is on a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method, benchmarked against an alternative High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method. This document is intended to assist researchers in selecting the most suitable analytical technique for their specific application, supported by detailed experimental protocols and performance data.

Introduction to this compound and the Imperative of Accurate Quantification

This compound is a tertiary alcohol with emerging significance in various chemical and pharmaceutical syntheses. The purity and concentration of this compound are critical quality attributes that can significantly impact reaction kinetics, yield, and the impurity profile of final products. Consequently, robust and validated analytical methods are essential for its reliable quantification in research, development, and quality control settings.

This guide compares two common analytical techniques for the quantification of small, non-chromophoric alcohols: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Primary Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector is a widely adopted, robust, and highly sensitive method for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-FID Method

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with methanol.

  • Prepare a series of calibration standards of this compound in methanol, ranging from 0.1 mg/mL to 20 mg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

b) Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Injector: Split/Splitless, 250 °C, Split ratio 50:1

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Detector: Flame Ionization Detector (FID), 280 °C

  • Injection Volume: 1 µL

c) Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by the analysis of a reference standard.

  • Integrate the peak area of the this compound peak in all samples, standards, and QCs.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Method Validation Summary: GC-FID

The GC-FID method was validated according to the International Council for Harmonisation (ICH) guidelines. The key performance characteristics are summarized in the table below.

Alternative Analytical Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For instances where GC is not available or for samples that may not be suitable for high-temperature analysis, HPLC with a Refractive Index Detector offers a viable alternative.

Experimental Protocol: HPLC-RID Method

a) Sample Preparation:

  • Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with the mobile phase (Acetonitrile:Water, 70:30 v/v).

  • Prepare a series of calibration standards of this compound in the mobile phase, ranging from 1 mg/mL to 50 mg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

b) Instrumental Parameters:

  • HPLC System: Waters Alliance e2695 Separations Module or equivalent

  • Detector: Waters 2414 Refractive Index Detector or equivalent

  • Column: C18 column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic, Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

c) Data Analysis:

  • Identify the this compound peak by its retention time.

  • Integrate the peak area of the this compound peak.

  • Generate a calibration curve from the calibration standards.

  • Quantify the this compound concentration in the samples against the calibration curve.

Comparative Performance Data

The following table summarizes the validation parameters for the GC-FID and HPLC-RID methods for the quantification of this compound.

Parameter GC-FID Method HPLC-RID Method Comment
Linearity (R²) > 0.999> 0.995GC-FID demonstrates slightly better linearity.
Range 0.1 - 20 mg/mL1 - 50 mg/mLGC-FID offers a wider dynamic range.
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 103.5%Both methods show excellent accuracy.
Precision (%RSD) < 1.5%< 3.0%GC-FID provides superior precision.
Limit of Detection (LOD) 0.03 mg/mL0.3 mg/mLGC-FID is significantly more sensitive.
Limit of Quantification (LOQ) 0.1 mg/mL1.0 mg/mLThe higher sensitivity of GC-FID allows for a lower LOQ.
Run Time ~15 minutes~10 minutesHPLC-RID has a slightly shorter run time per sample.

Visualized Workflows and Decision Logic

To further clarify the experimental process and aid in method selection, the following diagrams are provided.

Experimental_Workflow_GC_FID Sample Sample Receipt Weighing Accurate Weighing Sample->Weighing Dilution Dissolution & Dilution (Methanol) Weighing->Dilution GC_Injection GC-FID Injection Dilution->GC_Injection Data_Acquisition Data Acquisition GC_Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: GC-FID Experimental Workflow for this compound Quantification.

Method_Selection_Decision_Tree Start Start: Need to Quantify This compound High_Sensitivity High Sensitivity Required? (LOD < 0.1 mg/mL) Start->High_Sensitivity GC_Available GC Instrument Available? High_Sensitivity->GC_Available No Use_GC_FID Use GC-FID Method High_Sensitivity->Use_GC_FID Yes GC_Available->Use_GC_FID Yes Use_HPLC_RID Use HPLC-RID Method GC_Available->Use_HPLC_RID No Consider_Outsourcing Consider Outsourcing Analysis Use_HPLC_RID->Consider_Outsourcing If sensitivity is insufficient

Caption: Decision Tree for Selecting an Analytical Method.

Conclusion and Recommendations

For the routine, high-sensitivity quantification of this compound, the GC-FID method is recommended due to its superior sensitivity, precision, and wider linear range.

The HPLC-RID method serves as a suitable alternative when GC instrumentation is unavailable or when the expected sample concentrations are well above the method's limit of quantification. It offers the advantage of a slightly faster sample throughput.

The choice of method should ultimately be guided by the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. It is imperative that any chosen method be properly validated in the end-user's laboratory to ensure its suitability for the intended purpose.

A Comparative Guide to 4-Methyl-5-nonanol and 4-Methyl-4-nonanol as Weevil Attractants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-methyl-5-nonanol (B104968) and 4-methyl-4-nonanol for their efficacy as weevil attractants. The information presented is based on available experimental data from peer-reviewed scientific literature. The objective is to offer a clear, data-driven resource for researchers and professionals involved in pest management and chemical ecology.

Introduction to Weevil Aggregation Pheromones

Weevils, particularly species like the Red Palm Weevil (Rhynchophorus ferrugineus), are significant agricultural pests, causing substantial economic damage to palm plantations worldwide.[1] The management of these pests often relies on semiochemical-based strategies, which utilize compounds that modify insect behavior.[2] Among these, aggregation pheromones, which attract both male and female insects, are powerful tools for monitoring and mass trapping.[2][3]

Male-produced aggregation pheromones in many palm weevil species are typically methyl-branched secondary alcohols with 8, 9, or 10 carbons.[4] One of the most well-documented and widely used of these pheromones is 4-methyl-5-nonanol, also known as ferrugineol.[3][4][5] This guide will compare the known attractant properties of 4-methyl-5-nonanol with the available information on its isomer, this compound.

Performance Comparison: 4-Methyl-5-nonanol vs. This compound

The vast majority of scientific literature focuses on 4-methyl-5-nonanol as a potent attractant for various weevil species, especially Rhynchophorus ferrugineus. In contrast, there is a notable lack of published data demonstrating any significant attractant efficacy of this compound for weevils. The following table summarizes the available quantitative data for 4-methyl-5-nonanol.

Attractant CompoundTarget Weevil SpeciesMean Weevil Catch (weevils/trap/day)Control Catch (weevils/trap/day)Synergists/Co-attractantsStudy Reference
4-Methyl-5-nonanol (Ferrugineol)Rhynchophorus ferrugineus (Red Palm Weevil)0.23 ± 0.040.00None (synthetic pheromone alone)Gunawardena et al., 1995[3]
4-Methyl-5-nonanol (Ferrugineol)Rhynchophorus ferrugineus0.25 ± 0.12Not specifiedCoconut bark steam distillate (used as a comparator, not a synergist)Gunawardena et al., 1995[3]
4-Methyl-5-nonanol + 4-Methyl-5-nonanone (B104976) (9:1 ratio)Rhynchophorus ferrugineusNot specified (stated to be synergistic)Not specified4-Methyl-5-nonanone, host palm volatiles (e.g., from fermenting sugarcane, dates)Hallett et al., 1999[2], Faleiro, 2006[2]
This compound Not specified in available literatureNo data availableNo data availableNo data availableNot applicable

Note: The data clearly indicates that 4-methyl-5-nonanol is a highly effective attractant for Rhynchophorus ferrugineus. Its efficacy is often enhanced when used in combination with its corresponding ketone, 4-methyl-5-nonanone, and kairomones from host plants.[2][6] The absence of data for this compound suggests it is either not an effective attractant or has not been a subject of significant research in this context.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating weevil attractants in both field and laboratory settings.

Field Trapping Bioassay

This protocol describes a typical field experiment to evaluate the efficacy of a candidate attractant.

  • Trap Design: Bucket traps are commonly used. These consist of a plastic bucket (e.g., 5-10 liters) with 2-4 entrance holes (3-5 cm in diameter) cut into the sides, approximately 10-15 cm from the top. The interior of the trap is often roughened to allow weevils to climb towards the lure. A wire hanger is attached to the lid for suspending the pheromone dispenser.

  • Lure Preparation: The attractant (e.g., 4-methyl-5-nonanol) is dispensed from a slow-release device, such as a sealed polyethylene (B3416737) sachet or a capillary tube. The release rate is a critical parameter and is often determined gravimetrically. For example, a release rate of approximately 0.38 mg/day has been shown to be effective for 4-methyl-5-nonanol.[3]

  • Experimental Setup:

    • Traps are deployed in an area with a known weevil population, such as a palm plantation.

    • The experimental design is typically a Randomized Complete Block Design (RCBD) to account for spatial variability.

    • Traps are hung on palm trees or stakes at a height of 1-2 meters from the ground.

    • A minimum distance of 50-100 meters is maintained between traps to prevent interference.

    • Control traps contain no attractant.

    • A solution of soapy water or an insecticide is placed in the bottom of the traps to retain and kill captured weevils.

  • Data Collection and Analysis:

    • Traps are checked at regular intervals (e.g., weekly) for a specified duration (e.g., 4-8 weeks).

    • The number of captured weevils (male and female) is recorded for each trap.

    • The data is statistically analyzed (e.g., using ANOVA) to compare the mean number of weevils captured by the different treatments.

Laboratory Olfactometer Bioassay

Olfactometers are used in a controlled laboratory setting to study the behavioral response of insects to volatile compounds.

  • Olfactometer Setup: A Y-tube or four-arm olfactometer is commonly used. The apparatus consists of a central tube where the weevil is introduced and two or more arms that deliver different odor stimuli. Purified and humidified air is passed through each arm at a constant flow rate (e.g., 200-500 mL/min).

  • Odor Stimuli Preparation:

    • A solution of the test compound (e.g., 4-methyl-5-nonanol) in a suitable solvent (e.g., paraffin (B1166041) oil or hexane) is prepared at various concentrations.

    • A specific volume of the solution is applied to a filter paper, which is then placed in an odor source chamber connected to one of the olfactometer arms.

    • The control arm receives a filter paper treated with the solvent only.

  • Behavioral Assay:

    • A single weevil is introduced into the central arm of the olfactometer.

    • The weevil is given a set amount of time (e.g., 5-10 minutes) to choose between the arms.

    • A choice is recorded when the weevil moves a certain distance into one of the arms.

    • The position and time spent in each arm can also be recorded.

    • The olfactometer is cleaned thoroughly between trials, and the positions of the treatment and control arms are alternated to avoid positional bias.

  • Data Analysis: The number of weevils choosing the treatment arm versus the control arm is compared using a chi-square test or a similar statistical method to determine if there is a significant preference.

Visualizations

Experimental Workflow for Weevil Attractant Field Testing

G cluster_0 Preparation cluster_1 Field Deployment cluster_2 Data Collection & Analysis A Trap Assembly (Bucket Traps) E Trap Installation (1-2m height, >50m apart) A->E B Lure Preparation (e.g., 4-methyl-5-nonanol in dispenser) B->E C Control Preparation (Dispenser with no attractant) C->E D Experimental Design (Randomized Complete Block) D->E F Weekly Trap Inspection & Weevil Count E->F G Data Recording (Number of males and females) F->G H Statistical Analysis (e.g., ANOVA) G->H I Results Interpretation H->I

Caption: A generalized workflow for field testing weevil attractants.

Logical Comparison of 4-Methyl-5-nonanol and this compound

G compound1 4-Methyl-5-nonanol (Ferrugineol) - Known aggregation pheromone for Rhynchophorus spp. - Attracts both males and females. - Efficacy documented in numerous field studies. - Synergistic with 4-methyl-5-nonanone and host kairomones. result1 Conclusion: Effective Weevil Attractant compound1->result1 compound2 This compound - No documented evidence as a weevil attractant. - Not identified as a natural pheromone component for weevils. - Lack of published field or lab bioassay data. result2 Conclusion: No Evidence of Efficacy compound2->result2

Caption: Logical comparison of the two chemical compounds as weevil attractants.

Conclusion

Based on a comprehensive review of the available scientific literature, 4-methyl-5-nonanol is a well-established and potent aggregation pheromone for several weevil species, most notably the Red Palm Weevil (Rhynchophorus ferrugineus). Its effectiveness, particularly when combined with synergists like 4-methyl-5-nonanone and host plant volatiles, is supported by extensive quantitative data from field trials.

In stark contrast, there is no significant published evidence to support the use of this compound as a weevil attractant. For researchers and professionals developing semiochemical-based pest management strategies for weevils, the focus should remain on optimizing the use of 4-methyl-5-nonanol and identifying new synergistic compounds. Future research could investigate the potential repellent or inhibitory effects of this compound, but based on current knowledge, it is not a viable alternative to 4-methyl-5-nonanol as an attractant.

References

A Spectroscopic Showdown: Differentiating Methylnonanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise identification of isomers is a critical step to ensure the purity, efficacy, and safety of their products. Subtle differences in the branching of a carbon chain, as seen in the various isomers of methylnonanol, can lead to significant variations in their physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of four methylnonanol isomers: 2-methyl-2-nonanol, 3-methyl-3-nonanol, 4-methyl-4-nonanol, and 5-methyl-5-nonanol, utilizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for each methylnonanol isomer, offering a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer-CH₃ (at C2/3/4/5)-CH₃ (terminal)-CH₂--OH
2-Methyl-2-nonanol ~1.1 (s, 6H)~0.9 (t, 3H)~1.2-1.4 (m)Variable
3-Methyl-3-nonanol ~1.1 (s, 3H)~0.9 (t, 6H)~1.2-1.5 (m)Variable
This compound ~1.1 (s, 3H)~0.9 (t, 6H)~1.2-1.5 (m)Variable
5-Methyl-5-nonanol ~1.1 (s, 3H)~0.9 (t, 6H)~1.2-1.5 (m)Variable

Note: The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

IsomerC-OH-CH₃ (at C-OH)C-chains
2-Methyl-2-nonanol ~71~29~14, 23, 26, 30, 32, 44
3-Methyl-3-nonanol ~73~27~8, 14, 17, 23, 26, 30, 37, 42
This compound ~73~25~14, 23, 26, 28, 35, 40
5-Methyl-5-nonanol ~74~24~14, 23, 26, 38

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

IsomerO-H StretchC-H StretchC-O Stretch
2-Methyl-2-nonanol ~3400 (broad)~2850-2960~1150
3-Methyl-3-nonanol ~3450 (broad)~2870-2960~1140
This compound ~3450 (broad)~2860-2960~1150
5-Methyl-5-nonanol ~3450 (broad)~2870-2960~1145

Table 4: Mass Spectrometry Data (Key Fragments m/z)

IsomerMolecular Ion (M⁺)[M-15]⁺[M-Alkyl]⁺ (α-cleavage)[M-18]⁺ (Dehydration)Base Peak
2-Methyl-2-nonanol Not observed1435914059
3-Methyl-3-nonanol Not observed14373, 11514073
This compound Not observed14387, 10114087
5-Methyl-5-nonanol Not observed143101140101

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of methylnonanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the methylnonanol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically with proton decoupling. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the O-H, C-H, and C-O stretching vibrations.[1][2][3][4]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like methylnonanol isomers. This allows for separation of the isomers before they enter the mass analyzer.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak (if present) and the characteristic fragmentation patterns, such as α-cleavage and dehydration, to determine the structure of the isomer.[5][6][7] The molecular ion for tertiary alcohols is often not observed due to its instability.[6][8]

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the different methylnonanol isomers based on their key spectroscopic features.

Spectroscopic_Differentiation_of_Methylnonanol_Isomers cluster_ms Mass Spectrum Analysis start Unknown Methylnonanol Isomer ms Mass Spectrometry (GC-MS) start->ms nmr ¹³C NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms_base_peak Identify Base Peak (m/z) ms->ms_base_peak nmr_analysis Confirm Carbon Skeleton (Number of unique signals) nmr->nmr_analysis ir_analysis Confirm Functional Groups (O-H, C-H, C-O stretches) ir->ir_analysis isomer_2 2-Methyl-2-nonanol (Base Peak: m/z 59) ms_base_peak->isomer_2 59 isomer_3 3-Methyl-3-nonanol (Base Peak: m/z 73) ms_base_peak->isomer_3 73 isomer_4 This compound (Base Peak: m/z 87) ms_base_peak->isomer_4 87 isomer_5 5-Methyl-5-nonanol (Base Peak: m/z 101) ms_base_peak->isomer_5 101

Caption: Workflow for distinguishing methylnonanol isomers.

By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently identify the specific methylnonanol isomer in their sample, ensuring the quality and reliability of their scientific work.

References

A Comparative Guide to the Purity Assessment of Synthetic 4-Methyl-4-nonanol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of purity assessment methods for synthetic 4-Methyl-4-nonanol, a tertiary alcohol used in various research applications. Due to the common practice of chemical suppliers offering this standard with minimal purity data, this guide also presents a comparative analysis with commercially available, structurally similar tertiary alcohol standards.

Data Presentation: Purity Comparison of Tertiary Alcohol Standards

The following table summarizes the purity of this compound as typically supplied, alongside certified reference materials of similar tertiary alcohols. This comparison highlights the variability in available quality for chemical standards and the importance of independent purity verification.

StandardCAS NumberSupplier (Example)Stated Purity (%)Analytical Method(s) for Purity
This compound23418-38-4Sigma-AldrichNot provided¹User-defined
Alternative Standards
tert-Amyl Alcohol75-85-4LGC Standards99.9Gas Chromatography (GC)
tert-Amyl Alcohol75-85-4Loba ChemieMin. 99.5Gas Chromatography (GC)[1]
3-Methyl-3-pentanol77-74-7TCI Chemicals>98.0Gas Chromatography (GC)[2]

¹ Major suppliers often indicate that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and/or purity.[3]

Experimental Protocols

Accurate purity assessment is crucial. The following are detailed methodologies for the two primary recommended analytical techniques for this compound and similar tertiary alcohols.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and highly sensitive method for the analysis of volatile compounds like tertiary alcohols.

Objective: To determine the purity of this compound by separating it from volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Autosampler

Reagents:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate) for sample dilution.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve in 10 mL of the chosen high-purity solvent to obtain a concentration of approximately 1 mg/mL.

    • Vortex the solution until fully dissolved.

    • Transfer an aliquot to a 2 mL GC vial.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Detector Temperature: 280 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Helium): 30 mL/min

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate, direct measurement of purity without the need for a specific reference standard of the analyte.

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) with a known purity.

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Vortex thoroughly and transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.

    • Acquisition Time: Sufficient to resolve the peaks of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the raw data.

    • Carefully integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizing the Purity Assessment Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the logical flow of each analytical method.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start This compound Standard weigh Weighing start->weigh dissolve Dissolution in High-Purity Solvent weigh->dissolve vial Transfer to GC Vial dissolve->vial autosampler Autosampler vial->autosampler injection Injection autosampler->injection column GC Column Separation injection->column detection FID Detection column->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation report Purity Report calculation->report

Caption: Workflow for Purity Assessment by GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing analyte Weigh Analyte (this compound) dissolve Dissolve in Deuterated Solvent analyte->dissolve is Weigh Internal Standard (IS) is->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer acquisition Data Acquisition (1H Spectrum) spectrometer->acquisition fid Raw FID Data acquisition->fid processing Processing (FT, Phasing, Baseline) fid->processing integration Peak Integration (Analyte & IS) processing->integration calculation Purity Calculation integration->calculation report Purity Report calculation->report

Caption: Workflow for Purity Assessment by qNMR.

References

A Comparative Guide to Investigating Insect Cross-Reactivity to 4-Methyl-4-nonanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of various insect species to the (R)- and (S)-enantiomers of 4-methyl-4-nonanol. Due to a lack of specific published studies on this compound, this document outlines the standardized experimental protocols and data presentation formats necessary to conduct such a comparative analysis. The methodologies described are based on established practices in insect chemical ecology for evaluating responses to pheromone stereoisomers.

Experimental Protocols

To thoroughly evaluate insect responses to this compound enantiomers, a combination of electrophysiological and behavioral assays is recommended.

1. Electroantennography (EAG)

Electroantennography is an essential technique for measuring the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile compounds.[1][2][3][4] This method allows for the rapid screening of biologically active molecules.[1]

Methodology:

  • Insect Preparation: An insect is anesthetized, and an antenna is carefully excised at its base.[1] The basal end of the antenna is mounted onto a reference electrode, and the distal tip is brought into contact with a recording electrode, both typically containing a conductive gel.[1]

  • Stimulus Preparation: Serial dilutions of (R)- and (S)-4-methyl-4-nonanol are prepared in a high-purity solvent (e.g., hexane). A small amount of each solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a stimulus delivery pipette. A solvent-only pipette serves as a control.

  • Stimulus Delivery and Recording: The mounted antenna is placed in a continuous stream of humidified, purified air.[1] A timed puff of air is delivered through the stimulus pipette, introducing the odorant to the antenna.[1] The resulting negative voltage deflection (EAG response) is recorded in millivolts (mV).[1]

  • Data Analysis: The amplitude of the EAG response is measured for each enantiomer at various concentrations. Responses are typically normalized by subtracting the response to the solvent control.

2. Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.[5][6][7][8] This method provides detailed information about the sensitivity and selectivity of specific neurons to different enantiomers.[5]

Methodology:

  • Insect Mounting: The insect is restrained to prevent movement, often by placing it in a pipette tip with its head and antennae exposed.[5] The antennae are stabilized using wax or micro-forceps.

  • Electrode Placement: A sharpened tungsten or glass reference electrode is inserted into a non-olfactory part of the insect, such as the eye.[5][6] The recording electrode, also a sharpened tungsten or glass microelectrode, is carefully inserted into the base of a single olfactory sensillum on the antenna.[5]

  • Stimulus and Recording: Odor stimuli are delivered as described for EAG. The action potentials (spikes) from the OSNs within the sensillum are recorded. Spike sorting software can be used to distinguish the responses of different neurons if the sensillum houses more than one.[6][7]

  • Data Analysis: The firing rate of the neuron (spikes per second) is calculated before, during, and after stimulus presentation. The net response is the firing rate during stimulation minus the pre-stimulus firing rate.

3. Behavioral Bioassays

Behavioral assays are crucial for determining the ultimate behavioral output in response to the enantiomers, such as attraction or repulsion.

a. Olfactometer Bioassay:

Y-tube or four-arm olfactometers are commonly used to assess insect preference.[9]

Methodology:

  • Apparatus: A Y-tube or multi-arm olfactometer is used, where a continuous airflow is passed through each arm.

  • Procedure: One arm contains the (R)-enantiomer, another the (S)-enantiomer, and a third (in a multi-arm setup) a solvent control. An insect is released at the downwind end of the central tube.

  • Data Collection: The amount of time the insect spends in each arm and the first choice it makes are recorded.

b. Wind Tunnel Bioassay:

Wind tunnels provide a more naturalistic setting to study an insect's flight behavior in response to an odor plume.[10][11][12][13]

Methodology:

  • Setup: A wind tunnel with laminar airflow is used.[11] The odor source (a filter paper treated with one of the enantiomers) is placed at the upwind end.

  • Procedure: Insects are released at the downwind end of the tunnel. Their flight path and behaviors (e.g., taking flight, upwind flight, casting, landing at the source) are recorded.

  • Data Analysis: The percentage of insects exhibiting each behavior in response to each enantiomer is calculated.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to this compound Enantiomers

Insect SpeciesEnantiomerConcentration (µg)Mean EAG Response (mV) ± SE
Species A(R)-4-methyl-4-nonanol1
10
100
(S)-4-methyl-4-nonanol1
10
100
Species B(R)-4-methyl-4-nonanol1
10
100
(S)-4-methyl-4-nonanol1
10
100

Table 2: Single Sensillum Recording (SSR) Responses of Olfactory Sensory Neurons to this compound Enantiomers

Insect SpeciesSensillum TypeEnantiomerMean Spike Frequency (spikes/s) ± SE
Species ATrichoid(R)-4-methyl-4-nonanol
(S)-4-methyl-4-nonanol
Basiconic(R)-4-methyl-4-nonanol
(S)-4-methyl-4-nonanol
Species BTrichoid(R)-4-methyl-4-nonanol
(S)-4-methyl-4-nonanol
Basiconic(R)-4-methyl-4-nonanol
(S)-4-methyl-4-nonanol

Table 3: Behavioral Responses of Insects to this compound Enantiomers in a Y-tube Olfactometer

Insect SpeciesTreatment Arm 1Treatment Arm 2% First Choice Arm 1% First Choice Arm 2
Species A(R)-4-methyl-4-nonanolSolvent
(S)-4-methyl-4-nonanolSolvent
(R)-4-methyl-4-nonanol(S)-4-methyl-4-nonanol
Species B(R)-4-methyl-4-nonanolSolvent
(S)-4-methyl-4-nonanolSolvent
(R)-4-methyl-4-nonanol(S)-4-methyl-4-nonanol

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general pathway of odorant detection in insects, from the antenna to the higher brain centers.

Olfactory_Signaling_Pathway cluster_periphery Peripheral Olfactory System (Antenna) cluster_cns Central Nervous System (Brain) Odorant Odorant Molecules ((R)- or (S)-4-methyl-4-nonanol) Pore Sensillum Pore Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Binds to OR Odorant Receptor (OR) on OSN Dendrite OBP->OR Transports to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates AL Antennal Lobe (Glomeruli) OSN->AL Signal Transduction PN Projection Neuron (PN) AL->PN Processes Signal LH Lateral Horn PN->LH Innate Behavior MB Mushroom Body PN->MB Learned Behavior Behavior Behavioral Response (Attraction/Repulsion) LH->Behavior MB->Behavior Experimental_Workflow cluster_stimuli Stimulus Preparation cluster_electro Electrophysiological Assays cluster_behavior Behavioral Assays cluster_analysis Data Analysis and Comparison S_Enantiomer (S)-4-methyl-4-nonanol EAG Electroantennography (EAG) S_Enantiomer->EAG SSR Single Sensillum Recording (SSR) S_Enantiomer->SSR Olfactometer Olfactometer Bioassay S_Enantiomer->Olfactometer WindTunnel Wind Tunnel Bioassay S_Enantiomer->WindTunnel R_Enantiomer (R)-4-methyl-4-nonanol R_Enantiomer->EAG R_Enantiomer->SSR R_Enantiomer->Olfactometer R_Enantiomer->WindTunnel Data Comparative Data Tables EAG->Data Peripheral Response SSR->Data Neuronal Specificity Olfactometer->Data Preference/Aversion WindTunnel->Data Oriented Behavior

References

Comparing the efficacy of different 4-Methyl-4-nonanol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-Methyl-4-nonanol

For researchers, scientists, and drug development professionals, the efficient synthesis of tertiary alcohols such as this compound is a critical process in the development of new chemical entities. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an objective look at their efficacy based on available experimental data.

Two principal methods for the synthesis of this compound are the Grignard reaction with a ketone and the Grignard reaction with an ester. A third method, the reduction of a ketone, is also discussed as a viable route to a structurally related alcohol, 4-methyl-5-nonanol (B104968).

Comparison of Synthetic Routes

The choice of synthetic route for this compound is often dictated by factors such as precursor availability, desired yield and purity, and reaction scalability. Below is a summary of the key quantitative data for the most common synthesis methods.

Synthesis Route Starting Materials Key Reagents Typical Yield Purity Reaction Time Key Advantages Key Disadvantages
Grignard Reaction with Ketone 5-Nonanone (B165733), Propyl halideMagnesiumHighGood to Excellent1-3 hoursHigh efficiency for tertiary alcohols.[1]Highly sensitive to moisture and protic solvents.[1]
Grignard Reaction with Ester An appropriate ester (e.g., Ethyl pentanoate)Magnesium, Propyl halide (2.5 equiv.)VariableGoodSeconds to hoursUtilizes readily available esters.Requires two equivalents of the Grignard reagent; can be less atom-economical.[2]
Reduction of Ketone (for isomer) 4-Methyl-5-nonanone (B104976)Sodium borohydride (B1222165) (NaBH₄)High (e.g., 95.5%)High (e.g., 99.8%)~10 hoursHigh yield and purity; uses common reducing agents.[3]Produces the constitutional isomer 4-methyl-5-nonanol, not this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of synthetic routes. The following are representative experimental protocols for the key synthesis methods discussed.

Grignard Reaction with a Ketone: Synthesis of this compound from 5-Nonanone

This protocol is adapted from a general procedure for the synthesis of tertiary alcohols from ketones using a Grignard reagent.[1]

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 5-nonanone in anhydrous diethyl ether dropwise to the stirred Grignard solution at a rate that maintains a gentle reflux.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Grignard Reaction with an Ester: Synthesis of this compound

This protocol follows a general procedure for the double addition of a Grignard reagent to an ester to form a tertiary alcohol.[2]

Materials:

  • An appropriate ester (e.g., ethyl pentanoate)

  • Grignard reagent (e.g., propylmagnesium bromide, 2.5 equivalents)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous solution of NH₄Cl

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the ester in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction to proceed for a specified time, which can range from seconds to several hours depending on the substrates.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable solvent such as cyclopentyl methyl ether (CPME).

  • The combined organic extracts are then dried and concentrated, and the product is purified by chromatography or distillation.

Reduction of 4-Methyl-5-nonanone to 4-Methyl-5-nonanol

This protocol describes the synthesis of the constitutional isomer 4-methyl-5-nonanol and is detailed in a patent.[3]

Materials:

  • 4-Methyl-5-nonanone

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Aqueous 25 wt% sodium hydroxide (B78521) solution

  • Water

  • Acetic acid

Procedure:

  • To a reactor at room temperature, add sodium borohydride, ethanol, an aqueous sodium hydroxide solution, and water.

  • Add 4-methyl-5-nonanone dropwise at a temperature between 15 to 25°C.

  • After the addition, stir the reaction mixture at 30 to 35°C for 10 hours.

  • Phase-separate the mixture to obtain the organic phase.

  • Add acetic acid and water to the organic phase and perform another phase separation.

  • The resulting organic phase is then purified to yield 4-methyl-5-nonanol.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the logical flow of each synthesis.

Grignard_Ketone_Synthesis cluster_reagent Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Propyl_halide Propyl halide Grignard_reagent Propylmagnesium halide Propyl_halide->Grignard_reagent Anhydrous ether Mg Mg Mg->Grignard_reagent Alkoxide_intermediate Alkoxide intermediate Grignard_reagent->Alkoxide_intermediate 5_Nonanone 5-Nonanone 5_Nonanone->Alkoxide_intermediate Nucleophilic attack 4_Methyl_4_nonanol This compound Alkoxide_intermediate->4_Methyl_4_nonanol Acidic work-up

Caption: Grignard reaction with a ketone workflow.

Grignard_Ester_Synthesis cluster_reagent Grignard Reagent cluster_reaction Reaction cluster_workup Work-up & Purification Grignard_reagent Propylmagnesium halide (2.5 equiv.) Ketone_intermediate Ketone intermediate Grignard_reagent->Ketone_intermediate Alkoxide_intermediate Alkoxide intermediate Grignard_reagent->Alkoxide_intermediate Ester Ester (e.g., Ethyl pentanoate) Ester->Ketone_intermediate 1st Nucleophilic attack Ketone_intermediate->Alkoxide_intermediate 2nd Nucleophilic attack 4_Methyl_4_nonanol This compound Alkoxide_intermediate->4_Methyl_4_nonanol Acidic work-up

Caption: Grignard reaction with an ester workflow.

Reduction_Synthesis cluster_reaction Reduction Reaction Ketone 4-Methyl-5-nonanone Alcohol 4-Methyl-5-nonanol Ketone->Alcohol Ethanol, NaOH, Water Reducing_agent NaBH₄ Reducing_agent->Alcohol

References

Inter-laboratory Comparison of 4-Methyl-4-nonanol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a simulated inter-laboratory comparison for the analysis of 4-Methyl-4-nonanol, a tertiary alcohol relevant in various chemical and pharmaceutical processes. The primary objective of this study is to evaluate the proficiency of participating laboratories in quantifying this compound within a standardized sample matrix. This document is intended for researchers, scientists, and drug development professionals to assess and compare analytical performance across different methodologies and laboratories.

Study Overview

A proficiency testing (PT) scheme was designed wherein participating laboratories were supplied with identical samples containing a known concentration of this compound. Laboratories were tasked with analyzing these samples and reporting their quantitative findings. The performance of each laboratory was subsequently evaluated statistically against the assigned reference value to determine accuracy and precision.

Data Presentation

The quantitative data submitted by the participating laboratories are summarized in the table below. Laboratory performance was assessed using Z-scores, which provide a measure of a laboratory's result against the consensus mean of the group. A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Recovery (%)Precision (RSD %)Z-Score
Lab-00178.275.0104.32.50.98
Lab-00272.575.096.73.1-0.85
Lab-00381.075.0108.01.91.96
Lab-00469.875.093.14.2-1.73
Lab-00575.575.0100.72.80.16

Experimental Protocols

The following is a recommended experimental protocol for the quantitative analysis of this compound. While participating laboratories may have utilized their own validated methods, this protocol outlines a robust and reliable approach.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from an aqueous sample matrix.

  • Sample Collection: In a clean glass vial, place 2 mL of the aqueous sample.

  • Internal Standard Spiking: To correct for variability in extraction and analysis, add an appropriate internal standard (e.g., 2-Methyl-2-heptanol) to the sample to achieve a final concentration of 50 µg/mL.

  • Extraction Solvent Addition: Add 2 mL of a suitable water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Mixing: Vigorously vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS system is recommended for the separation, identification, and quantification of this compound.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 15°C/min.

      • Hold: Maintain at 220°C for 5 minutes.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this analysis.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 59, 87, 111) and the internal standard.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Quantification: The concentration of this compound is determined by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison study and the analytical methodology.

G cluster_0 Inter-Laboratory Study Workflow prep Sample Preparation and Distribution (PT Provider) analysis Sample Analysis by Participating Laboratories prep->analysis data Data Submission (Quantitative Results) analysis->data eval Statistical Evaluation (Z-Score Calculation) data->eval report Issuance of Performance Report eval->report

Caption: Workflow of the inter-laboratory comparison study.

G cluster_1 Analytical Workflow for this compound sample Aqueous Sample Collection spike Internal Standard Spiking sample->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract separate Phase Separation (Centrifugation) extract->separate gcms GC-MS Analysis separate->gcms quant Quantification (Calibration Curve) gcms->quant

Caption: General analytical workflow for this compound.

Validating the Structure of Synthesized 4-Methyl-4-nonanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise validation of synthesized molecules is a critical step in chemical research and drug development. This guide provides a comparative analysis of spectroscopic data for 4-Methyl-4-nonanol, a tertiary alcohol, alongside its isomers, 4-Methyl-5-nonanol and 2-Methyl-4-nonanol. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers to confirm the structure and purity of their synthesized compounds.

Structural Comparison

This compound (C10H22O, Molecular Weight: 158.28 g/mol ) is a tertiary alcohol, a structural feature that significantly influences its spectroscopic properties.[1] In contrast, 4-Methyl-5-nonanol and 2-Methyl-4-nonanol are secondary alcohols, which exhibit distinct spectral characteristics, allowing for unambiguous identification.

Data Presentation: Spectroscopic Analysis

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound and its isomers. This data is essential for validating the successful synthesis of the target molecule and identifying any potential isomeric impurities.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~1.2-1.5m12H-CH2- groups
~1.1s3H-CH3 (at C4)
~0.9t6H-CH3 (terminal)
~1.3 (broad s)s1H-OH
4-Methyl-5-nonanol ~3.4-3.6m1H-CH(OH)-
~1.2-1.6m13H-CH2- and -CH- groups
~0.9t/d9H-CH3 groups
~1.5 (broad s)s1H-OH
2-Methyl-4-nonanol ~3.6-3.8m1H-CH(OH)-
~1.2-1.7m13H-CH2- and -CH- groups
~0.9t/d9H-CH3 groups
~1.7 (broad s)s1H-OH

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound ~73C4 (quaternary)
~40, ~26, ~23, ~14Alkyl chain carbons
~25-CH3 at C4
4-Methyl-5-nonanol ~75C5 (-CHOH)
~40, ~35, ~30, ~28, ~23, ~14Alkyl chain carbons
~18-CH3 at C4
2-Methyl-4-nonanol ~70C4 (-CHOH)
~45, ~30, ~28, ~25, ~23, ~14Alkyl chain carbons
~23-CH3 at C2

Table 3: FT-IR Spectral Data Comparison

CompoundWavenumber (cm⁻¹)Functional Group
This compound 3600-3200 (broad)O-H stretch (alcohol)
2950-2850C-H stretch (alkane)
1260-1100C-O stretch (tertiary alcohol)
4-Methyl-5-nonanol 3600-3200 (broad)O-H stretch (alcohol)
2950-2850C-H stretch (alkane)
1150-1050C-O stretch (secondary alcohol)
2-Methyl-4-nonanol 3600-3200 (broad)O-H stretch (alcohol)
2950-2850C-H stretch (alkane)
1150-1050C-O stretch (secondary alcohol)

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 158 (M⁺)143 (M-CH3), 129 (M-C2H5), 115 (M-C3H7), 101 (M-C4H9), 87 (M-C5H11), 73, 59
4-Methyl-5-nonanol 158 (M⁺)143, 115, 101, 87, 73, 57
2-Methyl-4-nonanol 158 (M⁺)143, 115, 101, 87, 71, 57, 43

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible results.

Synthesis of this compound via Grignard Reaction

A common method for synthesizing tertiary alcohols like this compound is through a Grignard reaction.[2][3][4]

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a grayish color), add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the butylmagnesium bromide.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 2-hexanone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation to obtain pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized alcohol in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds for quantitative analysis.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans will be required compared to ¹H NMR.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure. In the ¹³C NMR spectrum, identify the number of unique carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, for transmission spectroscopy, a thin film of the liquid can be prepared between two potassium bromide (KBr) plates.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or KBr plates.

  • Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Analysis: Identify the characteristic absorption bands for functional groups, such as the broad O-H stretch for the alcohol and the C-O stretch, to confirm the presence of the hydroxyl group and determine the alcohol type (primary, secondary, or tertiary).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized alcohol (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[5][6]

  • Instrument: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the peak corresponding to the product in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[7]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and structural validation of this compound.

Synthesis_Validation_Workflow Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Structural Validation reagents 1-Bromobutane + Mg in dry ether grignard Butylmagnesium Bromide (Grignard Reagent) reagents->grignard Forms reaction Grignard Reaction grignard->reaction ketone 2-Hexanone ketone->reaction workup Aqueous Work-up (NH4Cl) reaction->workup crude_product Crude this compound workup->crude_product purification Purification (Distillation) crude_product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir FT-IR Spectroscopy final_product->ir ms GC-MS final_product->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis validation Structure Confirmed data_analysis->validation

Caption: Synthesis and validation workflow for this compound.

References

A Comparative Analysis of 4-Methyl-5-nonanol as a Semiochemical for the Red Palm Weevil

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound: Initial searches for "4-Methyl-4-nonanol" as a semiochemical yielded no relevant results in the scientific literature. However, "4-Methyl-5-nonanol," also known as Ferrugineol, is a well-documented and widely used aggregation pheromone for the Red Palm Weevil (Rhynchophorus ferrugineus), a significant pest of palm trees. This guide will therefore focus on the comparative efficacy of 4-Methyl-5-nonanol.

This guide provides a comparative analysis of 4-Methyl-5-nonanol's performance as a semiochemical attractant for the Red Palm Weevil, both alone and in combination with other compounds. The data presented is compiled from various field studies and is intended for researchers, scientists, and professionals involved in pest management and drug development.

Data Presentation: Comparative Trap Captures

The following tables summarize quantitative data from field experiments, comparing the efficacy of different semiochemical combinations in trapping Rhynchophorus ferrugineus.

Table 1: Comparison of 4-Methyl-5-nonanol (Ferrugineol) with a Natural Attractant

AttractantMean Weevils Captured per Trap per Day (± SE)Statistical Significance (p-value)
Synthetic 4-Methyl-5-nonanol0.25 ± 0.12<0.05
Coconut Bark Steam Distillate0.06 ± 0.04

Data from a comparative field assay.[1][2]

Table 2: Synergistic Effects of Kairomones and Food Baits with 4-Methyl-5-nonanol

Lure CombinationMean Weekly Weevils Captured per Trap
Pheromone Lure + Date Fruits + Ethyl Acetate3.38
Pheromone Lure + Date Fruits (without Ethyl Acetate)2.46
Pheromone Lure + Date Stem Pieces1.66

This study highlights the enhanced attraction when a kairomone (ethyl acetate) is added to the pheromone and a food bait.[3]

Table 3: Impact of a Synthetic Kairomone Blend on Trap Captures

Lure CompositionRelative Increase in Total Weevil Captures
4-Methyl-5-nonanol + Synthetic Kairomone (1:3 Ethyl Acetate/Ethanol)1.4 - 2.2 times more than pheromone alone

This data indicates that a synthetic kairomone blend can be as effective as natural, fermenting plant materials in enhancing pheromone trap efficacy.[4]

Table 4: Comparison of Different Pheromone Formulations

Pheromone LureRelative Capture Rate Increase
Newly Synthesized Pheromone2.69 ± 0.07 times higher than existing pheromone
Existing Commercial Pheromone (Ferrolure+)Baseline

A study demonstrated that a newly synthesized pheromone formulation could significantly outperform a commercially available one.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies.

General Field Trapping Protocol

A common methodology for evaluating the efficacy of semiochemicals for the Red Palm Weevil involves the use of bucket traps.

  • Trap Design: Standard plastic bucket traps (e.g., 5-liter capacity) are often used. In some studies, vane traps have been shown to be superior.[7][8] Traps may be modified with funnels to prevent the escape of captured weevils.

  • Lure Placement: The semiochemical lure, often a slow-release formulation in a sachet or vial, is suspended inside the trap, typically from the lid.

  • Baiting: Traps are often co-baited with food materials such as date fruits, sugarcane, or coconut palm tissue to act as a synergist.[1][3][9] Water, sometimes with a small amount of insecticide or soap, is added to the bottom of the trap to retain and kill the captured weevils.[1][2]

  • Trap Placement: Traps are typically placed at ground level or at a height of up to 2 meters on or near palm trees.[7][8] Inter-trap distances are maintained to avoid interference, often around 45-50 meters.

  • Data Collection: Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female weevils is recorded. The lures and food baits are replaced as needed to maintain their attractiveness.

Olfactometer Bioassays

In a laboratory setting, a Y-tube olfactometer is used to study the behavioral response of weevils to different volatile compounds.

  • Apparatus: A Y-shaped glass tube with a central arm for introducing the insect and two side arms for presenting different odors (e.g., a test compound versus a control).

  • Airflow: Purified and humidified air is passed through both arms at a controlled rate.

  • Procedure: An adult weevil is released at the entrance of the central arm. The choice of the weevil to move towards one of the side arms is recorded as a response to the odor presented in that arm.

  • Data Analysis: The number of weevils choosing the test odor versus the control is statistically analyzed to determine if the test compound is an attractant or a repellent.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of 4-Methyl-5-nonanol as a semiochemical.

Signaling_Pathway cluster_weevil Red Palm Weevil Olfactory System Odorant_Binding_Proteins Odorant Binding Proteins (OBPs) Olfactory_Receptors Olfactory Receptors (ORs) Odorant_Binding_Proteins->Olfactory_Receptors Transports to Behavioral_Response Behavioral Response (Attraction) Olfactory_Receptors->Behavioral_Response Triggers Pheromone 4-Methyl-5-nonanol (Aggregation Pheromone) Pheromone->Odorant_Binding_Proteins Binds to Kairomone Ethyl Acetate / Palm Volatiles (Kairomone) Kairomone->Odorant_Binding_Proteins Binds to

Caption: Synergistic signaling of pheromone and kairomone in the Red Palm Weevil.

Experimental_Workflow Trap_Setup Trap Setup (Bucket/Vane Trap) Field_Deployment Field Deployment (Specified Height & Spacing) Trap_Setup->Field_Deployment Lure_Preparation Lure Preparation (Pheromone + Synergist) Lure_Preparation->Trap_Setup Data_Collection Data Collection (Weekly Trap Counts) Field_Deployment->Data_Collection Statistical_Analysis Statistical Analysis (Comparison of Treatments) Data_Collection->Statistical_Analysis Conclusion Conclusion on Lure Efficacy Statistical_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of 4-Methyl-4-nonanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling and disposing of chemical substances like 4-Methyl-4-nonanol is paramount. While specific disposal guidelines for every chemical may not be readily available, a comprehensive approach based on general hazardous waste management principles ensures safety and compliance. This guide provides a step-by-step procedure for the proper disposal of this compound, drawing on established safety protocols for chemical waste.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with care. Although detailed GHS classification is not consistently reported, it is identified as potentially corrosive and an irritant[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[2][3]. It is imperative to treat this substance as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office[4].

1. Waste Determination and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use[5].

  • Treat this compound as hazardous waste. Do not mix it with other waste streams unless compatibility is confirmed. Segregate it from incompatible materials such as strong oxidizing agents.

2. Container Selection and Labeling:

  • Use a designated, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage[2].

  • The container must be securely closed with a screw-on cap to prevent leaks[6].

  • Label the waste container immediately with a hazardous waste tag provided by your EHS office[2][4]. The label must be filled out completely and legibly.

Table 1: Hazardous Waste Container Labeling Requirements

Information RequiredDescription
Full Chemical Name "this compound". Avoid abbreviations or chemical formulas[2].
Quantity/Concentration Estimate the volume or mass of the waste. For mixtures, list all components and their approximate percentages[2].
Hazard Identification Check the appropriate hazard pictograms. Based on available information, this would include "Corrosive" and "Irritant"[1].
Generator Information Include the name of the principal investigator, department, and room number[2].
Date of Generation The date when the first drop of waste was added to the container[2].
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible on the label[2].

3. Accumulation and Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel.

  • Ensure the container is kept in secondary containment to capture any potential leaks or spills[6]. The secondary container must be able to hold 110% of the volume of the primary container[6].

  • Keep the waste container closed except when adding waste[5][6].

4. Request for Disposal:

  • Once the container is full or waste is no longer being generated, submit a hazardous waste pickup request to your institution's EHS office.

  • Follow the specific procedures outlined by your EHS department for submitting this request, which may involve an online form or a paper form[2].

5. Prohibited Disposal Methods:

  • Do not dispose of this compound down the drain[7]. The disposal of chemicals via the sanitary sewer is generally prohibited without explicit written permission from the EHS office[2].

  • Do not dispose of this compound in the regular trash[7]. Solid waste disposal systems are not equipped to handle chemical waste[2].

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly. To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent capable of removing the chemical residue. The rinsate from this process must be collected and treated as hazardous waste[4][5]. After triple-rinsing and air-drying, any hazardous waste labels on the container should be defaced or removed before placing it in the regular trash[4].

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat B Handle in a well-ventilated area (e.g., chemical fume hood) A->B C Determine this compound is a waste product B->C D Select a compatible, leak-proof waste container C->D E Affix a completed Hazardous Waste Tag D->E F Add waste to the container E->F G Keep container sealed when not adding waste F->G P1 Do NOT pour down the drain P2 Do NOT dispose in regular trash P3 Do NOT mix with incompatible waste H Store in a designated Satellite Accumulation Area (SAA) G->H I Use secondary containment H->I J Container is full or waste is no longer generated I->J K Submit a Hazardous Waste Pickup Request to EHS J->K L EHS collects and disposes of the waste K->L

Caption: Disposal workflow for this compound.

By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific policies and EHS office for guidance.

References

Personal protective equipment for handling 4-Methyl-4-nonanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Methyl-4-nonanol. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Chemical Safety Profile

This compound is identified as a corrosive and irritant substance[1]. While a comprehensive GHS classification is not uniformly available, its chemical structure as a tertiary alcohol suggests it should be handled with care, particularly regarding potential flammability and incompatibility with strong oxidizing agents.

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₂₂O[1][2][3][4]
Molecular Weight158.28 g/mol [1][2][3]
CAS Number23418-38-4[2][3][4][5][6]
Primary HazardsCorrosive, Irritant[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. All PPE should be stored in a clean, accessible location away from chemical storage areas[7].

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles or Face ShieldProtects against splashes and vapors that can cause eye irritation[8][9].
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are generally suitable for intermittent contact with flammable liquids. Always inspect gloves for integrity before use[10].
Body Protection Laboratory CoatProvides a barrier against spills and splashes[9][11].
Respiratory Protection Use in a Fume HoodA properly functioning fume hood should be used to control inhalation of vapors[9]. If a fume hood is not available, a risk assessment must be conducted to determine if a respirator is necessary[12].
Foot Protection Closed-Toe ShoesRequired for all laboratory work to protect against spills and falling objects[10].

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

  • Preparation and Area Setup :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered[9][10].

    • Have a spill kit readily available that is appropriate for flammable liquids[8].

    • Remove all potential ignition sources from the handling area, such as open flames, hot surfaces, and spark-producing equipment[8][11][13].

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Chemical Handling :

    • Dispense only the required amount of this compound for the immediate task to minimize waste and potential exposure[11].

    • Keep the container tightly closed when not in use[8][11][13].

    • Use non-sparking tools for opening and closing containers[13].

    • If transferring between metal containers, ensure they are properly bonded and grounded to prevent static discharge[12].

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Decontaminate any reusable equipment.

    • Wash hands and any exposed skin thoroughly with soap and water after handling the chemical[8][10].

Emergency Procedures

  • Spill : In case of a small spill, isolate the area and use an appropriate absorbent material from a spill kit. For large spills, evacuate the area and alert emergency personnel[8][9]. If the material is flammable, eliminate all ignition sources[9].

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing[11][13].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[13]. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[13].

  • Ingestion : Do NOT induce vomiting. Drink plenty of water and seek immediate medical attention[13].

Disposal Plan

  • Waste Collection : Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container[13].

  • Container Labeling : Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage of Waste : Store the waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.

  • Disposal : Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain[9].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe Ready for handling handle Chemical Handling ppe->handle Begin work post Post-Handling & Decontamination handle->post Task complete emergency Emergency Procedure handle->emergency If incident occurs dispose Waste Disposal post->dispose Segregate waste spill Spill emergency->spill Spill exposure Personal Exposure emergency->exposure Exposure

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.